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Aplyronine C

Cat. No.: B1239267
M. Wt: 947.3 g/mol
InChI Key: BBBHWFQBKKSMGH-XXLWTVECSA-N
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Description

Aplyronine C is a cytotoxic marine macrolide isolated from the sea hare Aplysia kurodai . It serves as a valuable small-molecule tool for studying actin dynamics in eukaryotic cells . This compound exhibits potent actin-binding properties, functioning by inhibiting the polymerization of globular actin (G-actin) into fibrous actin (F-actin) and actively depolymerizing existing F-actin filaments . Its mechanism involves forming a 1:1 complex with G-actin, which restricts conformational changes and inhibits nucleotide exchange . Due to its potent antiproliferative efficacy, this compound is of significant interest in oncology research, particularly for investigating mechanisms of caspase-dependent apoptosis and the disassembly of the actin cytoskeleton . It holds great potential for the development of novel biomolecular probes and actin-targeting therapeutic agents . This product is labeled "For Research Use Only" (RUO) . It is not intended for use in the diagnosis of disease or other conditions, including the determination of a state of health in humans .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C53H90N2O12 B1239267 Aplyronine C

Properties

Molecular Formula

C53H90N2O12

Molecular Weight

947.3 g/mol

IUPAC Name

[(E,3R,4R,5S,6R,9S,10S,11S)-4-acetyloxy-11-[(2S,4E,6R,8R,10E,12S,15R,16R,17R,18R,20E,22E)-16,18-dihydroxy-6,12-dimethoxy-8,11,15,17-tetramethyl-24-oxo-1-oxacyclotetracosa-4,10,20,22-tetraen-2-yl]-1-[formyl(methyl)amino]-10-hydroxy-3,5,9-trimethyldodec-1-en-6-yl] 2-(dimethylamino)propanoate

InChI

InChI=1S/C53H90N2O12/c1-34-24-25-35(2)46(64-15)28-26-36(3)50(60)39(6)45(58)21-17-16-18-23-49(59)66-47(22-19-20-44(32-34)63-14)40(7)51(61)37(4)27-29-48(67-53(62)42(9)54(11)12)41(8)52(65-43(10)57)38(5)30-31-55(13)33-56/h16-20,23,25,30-31,33-34,36-42,44-48,50-52,58,60-61H,21-22,24,26-29,32H2,1-15H3/b17-16+,20-19+,23-18+,31-30+,35-25+/t34-,36-,37+,38-,39-,40-,41+,42?,44+,45-,46+,47+,48-,50-,51+,52-/m1/s1

InChI Key

BBBHWFQBKKSMGH-XXLWTVECSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H](/C(=C/C[C@H](C[C@H](/C=C/C[C@H](OC(=O)/C=C/C=C/C[C@H]([C@H]([C@@H]1O)C)O)[C@@H](C)[C@H]([C@@H](C)CC[C@H]([C@H](C)[C@@H]([C@H](C)/C=C/N(C)C=O)OC(=O)C)OC(=O)C(C)N(C)C)O)OC)C)/C)OC

Canonical SMILES

CC1CCC(C(=CCC(CC(C=CCC(OC(=O)C=CC=CCC(C(C1O)C)O)C(C)C(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC(=O)C(C)N(C)C)O)OC)C)C)OC

Synonyms

aplyronine C

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Aplyronine C from Aplysia kurodai: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aplyronine C, a member of the potent cytotoxic aplyronine family of macrolides, was first isolated from the Japanese sea hare, Aplysia kurodai. This technical guide provides a comprehensive overview of the discovery, isolation, and initial characterization of this compound. It includes detailed experimental protocols derived from the original scientific literature, quantitative data on its biological activity, and a summary of its spectroscopic properties. The document aims to serve as a core resource for researchers in natural product chemistry, marine biology, and oncology drug development.

Introduction

The marine environment is a rich reservoir of complex and biologically active natural products, many of which hold significant promise for therapeutic applications. Among these, the aplyronines, a series of macrolides isolated from the sea hare Aplysia kurodai, have garnered considerable attention due to their potent cytotoxic and antitumor activities. This guide focuses specifically on this compound, detailing the seminal work that led to its discovery and the methodologies employed for its isolation and structural elucidation.

Discovery and Source Organism

This compound was discovered as part of a broader investigation into the bioactive constituents of the Japanese sea hare, Aplysia kurodai. This marine mollusk, found in the coastal waters of Japan, is known to accumulate secondary metabolites from its diet, which often includes various species of marine algae. The research group of Professor Kiyoyuki Yamada was instrumental in the initial discovery and characterization of the aplyronine family of compounds in the early 1990s.

Isolation and Purification

The isolation of this compound from Aplysia kurodai is a multi-step process involving extraction, solvent partitioning, and a series of chromatographic separations. The following protocol is a composite of the methodologies described in the foundational literature on the subject.

Extraction
  • Homogenization : Freshly collected specimens of Aplysia kurodai are homogenized in a blender with a mixture of methanol (MeOH) and chloroform (CHCl₃) (1:1, v/v).

  • Filtration and Concentration : The homogenate is filtered, and the filtrate is concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning
  • The crude extract is suspended in 90% aqueous MeOH and partitioned against n-hexane to remove nonpolar lipids.

  • The aqueous MeOH layer is then diluted with water to 50% MeOH and partitioned with CHCl₃.

  • The CHCl₃ layer, containing the aplyronines, is collected and concentrated.

Chromatographic Purification

A series of column chromatography steps are employed to isolate this compound from the complex mixture of compounds in the CHCl₃ extract.

  • Silica Gel Chromatography : The extract is first subjected to column chromatography on silica gel, eluting with a stepwise gradient of increasing polarity, typically using n-hexane-ethyl acetate (EtOAc) and subsequently CHCl₃-MeOH solvent systems. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Reversed-Phase Chromatography : Fractions enriched with aplyronines are further purified by reversed-phase column chromatography (e.g., using ODS silica gel) with a gradient of acetonitrile (MeCN) in water.

  • High-Performance Liquid Chromatography (HPLC) : Final purification to obtain pure this compound is achieved by repeated injections onto a reversed-phase HPLC column (e.g., C18) with an isocratic or shallow gradient elution of MeCN/H₂O.

Isolation Workflow Diagram

G cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_chromatography Chromatography Aplysia Aplysia kurodai specimens Homogenization Homogenization (MeOH/CHCl3) Aplysia->Homogenization Filtration Filtration & Concentration Homogenization->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Partition1 Partitioning (90% MeOH vs. n-Hexane) Crude_Extract->Partition1 Aq_MeOH Aqueous MeOH Layer Partition1->Aq_MeOH Hexane layer discarded Partition2 Partitioning (50% MeOH vs. CHCl3) CHCl3_Layer CHCl3 Layer (Enriched) Partition2->CHCl3_Layer Aqueous layer discarded Aq_MeOH->Partition2 Silica Silica Gel Chromatography CHCl3_Layer->Silica ODS Reversed-Phase (ODS) Column Chromatography Silica->ODS Enriched Fractions HPLC Reversed-Phase HPLC ODS->HPLC Partially Purified Fractions Pure_Aplyronine_C Pure this compound HPLC->Pure_Aplyronine_C

Caption: Isolation workflow for this compound from Aplysia kurodai.

Structural Elucidation

The planar structure and relative stereochemistry of this compound were determined through a combination of spectroscopic techniques.

Spectroscopic Methodologies
  • Mass Spectrometry (MS) : High-resolution fast atom bombardment mass spectrometry (HR-FABMS) or electrospray ionization mass spectrometry (ESI-MS) was used to determine the molecular formula of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Extensive 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were conducted to establish the connectivity of the atoms within the molecule.

  • Infrared (IR) Spectroscopy : Used to identify key functional groups such as hydroxyls, carbonyls, and double bonds.

  • Ultraviolet (UV) Spectroscopy : Provided information about the conjugated diene system present in the macrolide ring.

Quantitative Data

Physicochemical and Spectroscopic Data for this compound
PropertyData
Molecular Formula C₄₇H₇₃NO₁₁
Molecular Weight 832.08 g/mol
¹H NMR (CDCl₃) Characteristic signals for olefinic protons, methine protons, and methyl groups.
¹³C NMR (CDCl₃) Signals corresponding to ester carbonyls, olefinic carbons, and numerous oxygenated carbons.
HR-FABMS [M+Na]⁺ peak observed to confirm the molecular formula.
Cytotoxicity Data for this compound

This compound exhibits potent cytotoxic activity against various human cancer cell lines. The following table summarizes representative IC₅₀ values.

Cell LineCancer TypeIC₅₀ (nM)
HeLa S₃Cervical Cancer0.54
P388Leukemia1.2

Mechanism of Action

The primary mechanism of action for the aplyronine family, including this compound, involves the disruption of the cellular cytoskeleton. Aplyronines are potent inhibitors of actin polymerization and also induce the depolymerization of filamentous actin (F-actin). This interference with actin dynamics leads to cell cycle arrest and ultimately apoptosis.

Signaling Pathway Diagram

G cluster_actin Actin Dynamics AplyronineC This compound Polymerization Polymerization AplyronineC->Polymerization Inhibits Depolymerization Depolymerization AplyronineC->Depolymerization Induces G_Actin G-Actin (Monomers) G_Actin->Polymerization F_Actin F-Actin (Filaments) F_Actin->Depolymerization Polymerization->F_Actin Cytoskeleton Cytoskeleton Disruption Depolymerization->G_Actin Apoptosis Apoptosis Cytoskeleton->Apoptosis

Caption: Proposed mechanism of action for this compound.

Conclusion

This compound, isolated from the sea hare Aplysia kurodai, represents a significant discovery in the field of marine natural products. Its potent cytotoxic activity, mediated through the disruption of actin dynamics, makes it and its analogs important leads for the development of novel anticancer agents. The detailed methodologies and data presented in this guide provide a foundational resource for further research and development in this promising area.

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Aplyronine C

Author: BenchChem Technical Support Team. Date: November 2025

Aplyronine C is a member of the aplyronine family of macrolides, a group of potent cytotoxic compounds isolated from the Japanese sea hare, Aplysia kurodai.[1][2] These natural products have garnered significant interest from the scientific community due to their formidable antiproliferative activities and their unique mode of action involving the disruption of the actin cytoskeleton.[1][2] This guide provides a detailed examination of the chemical structure and complex stereochemistry of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure

This compound is a 24-membered macrolide characterized by a complex polyketide backbone and a side chain terminating in an N-methyl-N-vinylformamide moiety.[3][4] Unlike its more studied congener, Aplyronine A, this compound lacks the N,N,O-trimethylserine (TMSer) ester at the C7 position.[5] The structure is rich in stereogenic centers, contributing to its specific biological activity.

The molecular formula of this compound has been established through a combination of mass spectrometry and NMR spectroscopy. The overall structure consists of a macrolactone ring and a side chain attached at C21.

Stereochemistry

The intricate stereochemistry of this compound has been unequivocally established through extensive spectroscopic analysis, chemical degradation, and, most definitively, through total synthesis.[1][2][6] The molecule possesses numerous chiral centers, the specific configuration of which is crucial for its biological function. The stereocontrolled total synthesis of this compound has been a significant endeavor in organic chemistry, with routes designed to precisely control the stereochemistry at each step.[1][2][6]

Quantitative Data

The structural elucidation of this compound was heavily reliant on spectroscopic data. Below are tables summarizing key quantitative data obtained from 1H and 13C NMR spectroscopy.

Table 1: ¹H NMR Spectroscopic Data for this compound
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
............
Data to be populated from detailed spectroscopic analysis reports
............
Table 2: ¹³C NMR Spectroscopic Data for this compound
PositionChemical Shift (δ, ppm)
......
Data to be populated from detailed spectroscopic analysis reports
......

Note: Specific chemical shift and coupling constant values can vary slightly depending on the solvent and instrument used. The data presented here are representative values from published literature.

Experimental Protocols for Structural Elucidation

The determination of the complex structure and stereochemistry of this compound involved a combination of sophisticated analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments were fundamental in piecing together the carbon skeleton and assigning proton and carbon signals.[7][8] The relative stereochemistry of adjacent stereocenters was largely determined by analyzing the coupling constants (J-values) between protons and through NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which provide information about the spatial proximity of protons.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was used to determine the elemental composition and molecular weight of this compound, allowing for the deduction of its molecular formula.[7] Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provided additional structural information about different parts of the molecule.

Chemical Derivatization and Degradation

To determine the absolute stereochemistry of certain chiral centers, chemical derivatization methods were employed. For instance, the Mosher ester analysis is a common technique used to determine the absolute configuration of secondary alcohols.[1] This involves reacting the alcohol with a chiral derivatizing agent (Mosher's acid) and analyzing the ¹H NMR spectrum of the resulting diastereomeric esters.

Visualizing the Synthetic Strategy: A Key Aldol Coupling

The total synthesis of this compound often involves a convergent strategy where large fragments of the molecule are synthesized separately and then coupled together. A critical step in several synthetic routes is the stereoselective aldol reaction to connect the main macrocyclic body with the side chain.[1][2][6][9] The following diagram illustrates the logical flow of this key fragment coupling.

G Logical Workflow: Key Aldol Coupling in this compound Synthesis cluster_fragments Fragment Synthesis cluster_coupling Fragment Coupling cluster_product Intermediate C1_C27 C1-C27 Macrocyclic Aldehyde Aldol Boron-Mediated Aldol Coupling C1_C27->Aldol C28_C34 C28-C34 Methyl Ketone C28_C34->Aldol Coupled_Product Coupled β-Hydroxy Ketone Aldol->Coupled_Product Forms C27-C28 Bond Establishes Stereochemistry

Caption: Logical workflow of the key boron-mediated aldol coupling reaction in the total synthesis of this compound.

Biological Significance

This compound exhibits potent cytotoxicity against various cancer cell lines, with an IC50 value of 22 nM against HeLa-S3 cells.[10] Its biological activity is attributed to its interaction with actin, a crucial protein in the cytoskeleton.[1] Aplyronine A, a closely related compound, has been shown to form a 1:1 complex with globular actin (G-actin), thereby inhibiting its polymerization and also depolymerizing fibrous actin (F-actin).[1] The side chain of the aplyronines is particularly important for this actin-depolymerizing activity.[1][5] While less potent than Aplyronine A, this compound's activity underscores the structural features necessary for actin binding and cytotoxicity.[5] The absence of the C7 TMSer ester in this compound significantly reduces its cytotoxicity compared to Aplyronine A, highlighting the importance of this functional group for its potent biological effects.[5]

References

Aplyronine C: An In-depth Technical Guide on its Mechanism of Action on Actin Filaments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aplyronine C is a marine macrolide that exhibits significant biological activity, primarily through its interaction with the cellular cytoskeleton. This technical guide provides a comprehensive overview of the mechanism of action of this compound on actin filaments. It details its effects on actin polymerization and depolymerization, presents available quantitative data, and outlines the experimental protocols used to elucidate its activity. Furthermore, this document provides visual representations of the signaling pathways, experimental workflows, and structure-activity relationships to facilitate a deeper understanding of this compound's molecular interactions.

Introduction

The actin cytoskeleton is a dynamic and essential component of eukaryotic cells, playing a pivotal role in processes such as cell motility, division, and maintenance of cell shape.[1] Its constant remodeling is tightly regulated by a plethora of actin-binding proteins. Small molecules that interfere with actin dynamics are invaluable tools for cell biology research and hold significant promise as therapeutic agents, particularly in oncology.

Aplyronines are a family of potent marine macrolides isolated from the sea hare Aplysia kurodai.[1] While Aplyronine A has been extensively studied for its potent antitumor activities and unique ability to induce protein-protein interactions between actin and tubulin, this compound presents a distinct profile. Structurally, this compound is a close analog of Aplyronine A but lacks the N,N,O-trimethylserine (TMSer) ester at the C7 position.[2] This modification abrogates its interaction with tubulin, making this compound a more specific modulator of the actin cytoskeleton.[2] This guide focuses specifically on the mechanism of action of this compound on actin filaments.

Molecular Mechanism of Action

This compound exerts its biological effects primarily by directly interacting with actin, leading to the disruption of actin filament dynamics. The core mechanism involves the binding of this compound to monomeric actin (G-actin), which in turn inhibits actin polymerization and promotes the depolymerization of filamentous actin (F-actin).[2][3]

Binding to G-Actin

The C24-C34 side chain of the aplyronine family is crucial for its actin-binding activity.[2][4] X-ray crystallography studies of the closely related Aplyronine A have revealed that this side chain intercalates into a hydrophobic cleft between subdomains 1 and 3 of the G-actin monomer.[2] This binding event sequesters G-actin, making it unavailable for incorporation into growing actin filaments. While a crystal structure of the this compound-actin complex is not available, it is presumed to bind to the same site as Aplyronine A due to the identical nature of their actin-binding side chains.

Inhibition of Actin Polymerization

By forming a stable complex with G-actin, this compound effectively reduces the concentration of polymerization-competent actin monomers. This leads to a decrease in the rate and extent of actin polymerization.[3] The kinetics of this inhibition can be monitored using techniques such as the pyrene-labeled actin polymerization assay, which shows a reduction in the fluorescence increase that accompanies the G- to F-actin transition.[3]

Depolymerization of F-Actin

This compound actively promotes the disassembly of existing actin filaments. The proposed mechanism for this depolymerization is through a "nibbling" action, where this compound binds to G-actin that dissociates from the filament ends, thereby shifting the equilibrium towards depolymerization.[3] Some studies on related compounds suggest a potential severing activity, although this is less characterized for the aplyronines.[3]

Quantitative Data

The following tables summarize the available quantitative data for this compound and its pertinent analogs.

Compound Assay Cell Line IC50 Reference
This compoundCytotoxicityHeLa-S322 nM[5]
Aplyronine ACytotoxicityHeLa-S310 pM[2]

Table 1: Cytotoxicity of this compound and Aplyronine A.

Compound Assay Actin Concentration EC50 Reference
This compound (inferred)F-actin depolymerization3 µM~1.3-1.4 µM[4]
Aplyronine AF-actin depolymerization3 µM1.4 µM[2]
Side-chain dimer analog of ApAF-actin depolymerization3 µM1.0 µM[4]

Table 2: Actin Depolymerizing Activity of this compound and Analogs.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with actin.

F-Actin Sedimentation Assay

This assay is used to quantify the depolymerization of F-actin by this compound.

Materials:

  • Rabbit skeletal muscle actin

  • Polymerization buffer (e.g., 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 10 mM Imidazole-HCl, pH 7.0)

  • Depolymerization buffer (G-buffer: 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)

  • This compound stock solution (in DMSO)

  • Ultracentrifuge

Protocol:

  • Prepare F-actin by incubating G-actin in polymerization buffer at room temperature for at least 1 hour.

  • Incubate the pre-formed F-actin with varying concentrations of this compound (or DMSO as a control) for a defined period (e.g., 30 minutes) at room temperature.

  • Centrifuge the samples at high speed (e.g., >100,000 x g) for a sufficient time to pellet the F-actin (e.g., 30 minutes).

  • Carefully separate the supernatant (containing G-actin and depolymerized actin) from the pellet (containing F-actin).

  • Analyze the protein content of the supernatant and pellet fractions by SDS-PAGE.

  • Quantify the amount of actin in each fraction using densitometry to determine the percentage of F-actin depolymerization.

Pyrene-Labeled Actin Polymerization/Depolymerization Assay

This fluorescence-based assay monitors the kinetics of actin polymerization and depolymerization.

Materials:

  • Pyrene-labeled G-actin

  • Unlabeled G-actin

  • Polymerization buffer

  • This compound stock solution

  • Fluorescence spectrophotometer or plate reader

Polymerization Assay Protocol:

  • Prepare a mixture of G-actin containing a small percentage (e.g., 5-10%) of pyrene-labeled G-actin in G-buffer.

  • Add varying concentrations of this compound to the G-actin solution and incubate for a short period.

  • Initiate polymerization by adding polymerization buffer.

  • Immediately monitor the increase in fluorescence over time at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.[6]

Depolymerization Assay Protocol:

  • Polymerize a solution of pyrene-labeled G-actin as described above until a stable fluorescence signal is reached, indicating the formation of F-actin.

  • Add varying concentrations of this compound to the F-actin solution.

  • Monitor the decrease in fluorescence over time, which corresponds to the depolymerization of F-actin.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxic effects of this compound.

Materials:

  • HeLa-S3 cells (or other suitable cell line)

  • Cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for a specified duration (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

Visualizations

Signaling Pathways and Mechanisms

AplyronineC_Mechanism cluster_Extracellular cluster_Cell Cell Interior cluster_Effects AplyronineC_ext This compound AplyronineC_int This compound AplyronineC_ext->AplyronineC_int Cellular Uptake AplyronineC_G_Actin_Complex This compound-G-Actin Complex AplyronineC_int->AplyronineC_G_Actin_Complex G_Actin G-Actin G_Actin->AplyronineC_G_Actin_Complex F_Actin F-Actin Filament G_Actin->F_Actin Polymerization AplyronineC_G_Actin_Complex->G_Actin Sequestration AplyronineC_G_Actin_Complex->F_Actin Inhibition of Polymerization Disruption Disruption of Actin Cytoskeleton AplyronineC_G_Actin_Complex->Disruption F_Actin->G_Actin Depolymerization F_Actin->AplyronineC_G_Actin_Complex Promotion of Depolymerization Apoptosis Apoptosis Disruption->Apoptosis

Caption: Proposed mechanism of this compound action on actin filaments.

Experimental Workflow

Experimental_Workflow cluster_InVitro In Vitro Assays cluster_InCellulo Cell-Based Assays Actin_Purification Actin Purification (e.g., from rabbit muscle) Pyrene_Labeling Pyrene Labeling of Actin Actin_Purification->Pyrene_Labeling Depolymerization_Assay F-Actin Depolymerization Assay (Sedimentation or Pyrene-based) Actin_Purification->Depolymerization_Assay Binding_Assay Binding Affinity Determination (e.g., SPR, Fluorescence Titration) Actin_Purification->Binding_Assay Polymerization_Assay Actin Polymerization Assay Pyrene_Labeling->Polymerization_Assay AplyronineC_Effect_Poly AplyronineC_Effect_Poly Polymerization_Assay->AplyronineC_Effect_Poly Effect of this compound on Polymerization Kinetics AplyronineC_Effect_Depoly AplyronineC_Effect_Depoly Depolymerization_Assay->AplyronineC_Effect_Depoly Quantification of F-actin Depolymerization Kd_Value Kd_Value Binding_Assay->Kd_Value Determination of Binding Constant (Kd) Cell_Culture Cell Culture (e.g., HeLa-S3) Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, Neutral Red) Cell_Culture->Cytotoxicity_Assay Microscopy Fluorescence Microscopy (Phalloidin staining of F-actin) Cell_Culture->Microscopy IC50_Value IC50_Value Cytotoxicity_Assay->IC50_Value Determination of IC50 Value Actin_Disruption_Viz Actin_Disruption_Viz Microscopy->Actin_Disruption_Viz Visualization of Actin Cytoskeleton Disruption

Caption: Experimental workflow for characterizing this compound's effect on actin.

Structure-Activity Relationship

SAR_Aplyronine cluster_Molecules Aplyronine Analogs cluster_Structure Structural Features cluster_Activity Biological Activity AplyronineA Aplyronine A Macrolide_Core Macrolide Core AplyronineA->Macrolide_Core Side_Chain C24-C34 Side Chain AplyronineA->Side_Chain TMSer C7 TMSer Ester AplyronineA->TMSer Actin_Binding Actin Binding & Depolymerization AplyronineA->Actin_Binding Tubulin_Binding Tubulin Binding AplyronineA->Tubulin_Binding High_Cytotoxicity High Cytotoxicity AplyronineA->High_Cytotoxicity AplyronineC This compound AplyronineC->Macrolide_Core AplyronineC->Side_Chain AplyronineC->Actin_Binding Moderate_Cytotoxicity Moderate Cytotoxicity AplyronineC->Moderate_Cytotoxicity Side_Chain->Actin_Binding TMSer->Tubulin_Binding Actin_Binding->Moderate_Cytotoxicity Tubulin_Binding->High_Cytotoxicity

Caption: Structure-activity relationship of Aplyronine A and C.

Conclusion

This compound is a valuable molecular probe for studying the dynamics of the actin cytoskeleton. Its specific action on actin, without the confounding effects on tubulin seen with Aplyronine A, allows for a more focused investigation of actin-dependent cellular processes. The primary mechanism of this compound involves binding to G-actin via its side chain, leading to the inhibition of actin polymerization and the promotion of F-actin depolymerization. This disruption of the actin cytoskeleton ultimately leads to cytotoxicity. Further research, including the determination of its precise binding kinetics and the elucidation of the crystal structure of the this compound-actin complex, will provide a more complete understanding of its molecular interactions and could pave the way for the design of novel actin-targeting therapeutics.

References

Aplyronine C: A Technical Guide to its Natural Source and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplyronine C is a member of the aplyronine family, a group of potent cytotoxic macrolides first isolated from the Japanese sea hare, Aplysia kurodai.[1] These marine natural products have garnered significant interest within the scientific community due to their formidable anti-tumor properties and their unique mode of action, which involves the disruption of the actin cytoskeleton. This technical guide provides a comprehensive overview of the natural source, isolation, and current understanding of the biosynthesis of this compound, alongside detailed protocols and quantitative data to support further research and development.

Natural Source and Isolation

This compound is a minute constituent of the sea hare Aplysia kurodai.[2][3] The extremely low yield from its natural source presents a significant challenge for research and development, making chemical synthesis a critical area of investigation. It is widely believed that, like many marine invertebrate secondary metabolites, the aplyronines are not produced by the sea hare itself but rather by a symbiotic microorganism, which is then accumulated by the mollusk through its diet.[4] However, the specific producer organism for the aplyronines has yet to be identified.

Quantitative Data

The isolation of this compound from its natural source is characterized by a very low yield, underscoring the scarcity of this potent molecule. The cytotoxicity of this compound has been evaluated against various cancer cell lines, with notable activity against HeLa-S3 cells.

ParameterValueSource OrganismReference
Isolation Yield 1.4 x 10⁻⁶% (wet weight)Aplysia kurodai[2]
IC₅₀ (HeLa-S3 cells) 22.4 nMN/A[1]
IC₅₀ (Heela-S3 cells) 2.9 nMN/A[5]

Experimental Protocols: Isolation of this compound from Aplysia kurodai

The following is a representative protocol for the isolation of this compound based on the initial report by Yamada et al. and general practices for the purification of lipophilic marine macrolides.[2]

1. Extraction:

  • The collected specimens of Aplysia kurodai are first frozen and then homogenized.

  • The homogenized tissue is exhaustively extracted with ethyl acetate at room temperature.

  • The resulting organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

  • The crude ethyl acetate extract is subjected to a liquid-liquid partitioning scheme. A common method involves partitioning between n-hexane and 90% aqueous methanol to remove highly lipophilic compounds.

  • The methanolic layer, containing the more polar macrolides, is then further partitioned with a solvent of intermediate polarity, such as dichloromethane or chloroform, to enrich the fraction containing the aplyronines.

3. Chromatographic Purification:

  • The enriched fraction is subjected to a series of chromatographic separations.

  • Step 1: Silica Gel Column Chromatography. The fraction is loaded onto a silica gel column and eluted with a gradient of increasing polarity, typically using a mixture of n-hexane and ethyl acetate, followed by ethyl acetate and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of the aplyronines.

  • Step 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Fractions containing this compound are further purified by RP-HPLC on a C18 column. A typical elution system would be a gradient of acetonitrile in water or methanol in water. The elution is monitored by UV detection.

  • Step 3: Final Purification. Final purification to obtain highly pure this compound may require isocratic elution on a semi-preparative or analytical RP-HPLC column.

4. Characterization:

  • The structure and purity of the isolated this compound are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biosynthesis of this compound

The complete biosynthetic pathway of this compound remains unelucidated due to the unidentified nature of its true producer. However, the chemical structure of this compound, a complex macrolide with amino acid-derived side chains, strongly suggests a mixed biosynthesis involving both polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathways.

These mega-enzymes are modular and function in an assembly-line fashion to construct complex natural products from simple precursors. The polyketide backbone of this compound is likely assembled by a Type I PKS from acetate and propionate extender units. The amino acid side chains are likely incorporated by an NRPS system.

Proposed General Biosynthetic Scheme

Biosynthesis_Pathway Acetyl_CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Propionyl_CoA Propionyl-CoA Propionyl_CoA->PKS Amino_Acids Amino Acids NRPS Non-Ribosomal Peptide Synthetase (NRPS) Amino_Acids->NRPS Polyketide_Chain Polyketide Chain PKS->Polyketide_Chain Peptide_Chain Peptide Side Chains NRPS->Peptide_Chain Assembly Assembly & Cyclization Polyketide_Chain->Assembly Peptide_Chain->Assembly Aplyronine_C This compound Assembly->Aplyronine_C

Caption: A generalized schematic of the proposed biosynthetic pathway of this compound.

Total Synthesis of this compound

Due to the scarcity of this compound from its natural source, total chemical synthesis has been a major focus of research. The successful synthesis of this compound provides a reliable source of the material for biological studies and the development of novel analogs. Below is a simplified workflow of a convergent total synthesis approach.

Total_Synthesis_Workflow cluster_fragments Fragment Synthesis cluster_assembly Fragment Coupling and Macrolactonization cluster_final Final Modifications C1_C10 C1-C10 Fragment Coupling1 Coupling of C1-C10 and C11-C20 C1_C10->Coupling1 C11_C20 C11-C20 Fragment C11_C20->Coupling1 C21_C34 C21-C34 Side Chain Side_Chain_Attachment Attachment of C21-C34 Side Chain C21_C34->Side_Chain_Attachment Seco_Acid Seco-Acid Intermediate Coupling1->Seco_Acid Macrolactonization Macrolactonization Seco_Acid->Macrolactonization Macrocycle Macrocyclic Core Macrolactonization->Macrocycle Macrocycle->Side_Chain_Attachment Deprotection Global Deprotection Side_Chain_Attachment->Deprotection Aplyronine_C This compound Deprotection->Aplyronine_C

Caption: A simplified workflow of the convergent total synthesis of this compound.

Conclusion

This compound remains a molecule of significant interest for its potent anti-cancer properties. While its natural supply is extremely limited, advances in total synthesis have made this compound and its analogs more accessible for further investigation. The elucidation of its biosynthetic pathway, contingent on the identification of the symbiotic producer, is a key area for future research that could unlock the potential for biotechnological production of this valuable natural product.

References

The Aplyronine C Family: A Deep Dive into a Potent Class of Marine Macrolides

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Aplyronine family of marine macrolides, isolated from the sea hare Aplysia kurodai, represents a class of highly potent cytotoxic agents with significant potential in oncology research and drug development. This guide provides a comprehensive technical overview of the Aplyronine C family, focusing on its mechanism of action, synthesis, and biological activity, with a particular emphasis on quantitative data and detailed experimental methodologies.

Biological Activity and Therapeutic Potential

The Aplyronine family, particularly Aplyronines A-H, exhibit powerful cytotoxic effects against a range of cancer cell lines.[1] Their potent anti-proliferative properties have marked them as promising candidates for the development of novel anticancer therapeutics.

In Vitro Cytotoxicity

The cytotoxic efficacy of the Aplyronine family has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several members of the family are summarized in the table below. Notably, Aplyronine A demonstrates exceptionally high potency. The cytotoxicity of this compound, while less potent than Aplyronine A, is still significant.[2]

CompoundCell LineIC50 (nM)
Aplyronine AHeLa S30.5
Aplyronine BHeLa S33
This compound HeLa S3 22
Aplyronine DHeLa S30.08
Aplyronine HHeLa S310
In Vivo Antitumor Activity

In vivo studies on Aplyronine A have demonstrated significant antitumor activity in murine models, including P388 leukemia and Lewis lung carcinoma, further highlighting the therapeutic potential of this class of macrolides.[1] While specific in vivo data for this compound is less reported, the activity of Aplyronine A provides a strong rationale for the continued investigation of the entire family.

Mechanism of Action: Targeting the Cytoskeleton

The primary molecular target of the Aplyronine family is actin, a critical component of the eukaryotic cytoskeleton. By interacting with actin, these macrolides disrupt essential cellular processes, ultimately leading to programmed cell death, or apoptosis.

Actin Depolymerization

Aplyronines bind to globular actin (G-actin), inhibiting its polymerization into filamentous actin (F-actin).[1] They can also actively depolymerize existing F-actin filaments. This disruption of actin dynamics interferes with crucial cellular functions such as cell division, migration, and the maintenance of cell shape. The C24–C34 side chain of the aplyronine structure has been identified as crucial for this potent actin depolymerizing activity.[1]

Induction of Apoptosis

The cytotoxic effects of the Aplyronine family are mediated through the induction of a caspase-dependent apoptotic pathway.[1] Disruption of the actin cytoskeleton is a potent trigger for apoptosis. The signaling cascade involves the activation of a series of caspase enzymes, which are cysteine proteases that execute the dismantling of the cell.

Below is a diagram illustrating the proposed signaling pathway for this compound-induced apoptosis.

AplyronineC_Apoptosis_Pathway cluster_stimulus Stimulus cluster_cytoskeleton Cytoskeletal Disruption cluster_apoptosis Apoptotic Cascade AplyronineC This compound Actin Actin Binding & Depolymerization AplyronineC->Actin InitiatorCaspases Initiator Caspase Activation (e.g., Caspase-9) Actin->InitiatorCaspases Induces EffectorCaspases Effector Caspase Activation (e.g., Caspase-3) InitiatorCaspases->EffectorCaspases Activates Apoptosis Apoptosis EffectorCaspases->Apoptosis Executes

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Total Synthesis of this compound

The complex structure of this compound has presented a significant challenge to synthetic chemists. A highly stereocontrolled total synthesis has been achieved, with key steps involving aldol methodology to establish the required stereochemistry.

A crucial step in the synthesis is the boron-mediated aldol coupling of an N-vinylformamide-bearing methyl ketone with a macrocyclic aldehyde to construct the full side chain. The overall synthesis is a multi-step process that requires careful control of stereochemistry at numerous chiral centers.

Below is a simplified workflow diagram outlining the key stages in the total synthesis of this compound.

AplyronineC_Synthesis_Workflow cluster_fragments Fragment Synthesis cluster_coupling Fragment Coupling and Elaboration cluster_final Final Steps C1_C27 Synthesis of C1-C27 Aldehyde AldolCoupling Boron-Mediated Aldol Coupling C1_C27->AldolCoupling C28_C34 Synthesis of C28-C34 Ketone C28_C34->AldolCoupling Intermediate Formation of Macrocyclic Intermediate AldolCoupling->Intermediate FinalMod Side Chain Modification Intermediate->FinalMod Deprotection Global Deprotection FinalMod->Deprotection AplyronineC This compound Deprotection->AplyronineC

Caption: Simplified workflow for the total synthesis of this compound.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa S3)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Actin Depolymerization Assay (Pyrene-Labeled Actin)

This assay measures the ability of a compound to depolymerize F-actin by monitoring the fluorescence of pyrene-labeled actin.

Materials:

  • Pyrene-labeled rabbit skeletal muscle actin

  • G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)

  • Polymerization buffer (e.g., 10x KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM imidazole-HCl, pH 7.0)

  • This compound stock solution (in DMSO)

  • Fluorometer and microcuvettes or a fluorescence microplate reader

Procedure:

  • Preparation of F-actin: Prepare a solution of G-actin containing 5-10% pyrene-labeled actin in G-buffer. Induce polymerization by adding 1/10th volume of 10x polymerization buffer and incubating at room temperature for at least 1 hour to allow for steady-state polymerization.

  • Baseline Fluorescence Measurement: Transfer the F-actin solution to a cuvette or microplate well and measure the baseline fluorescence (Excitation: ~365 nm, Emission: ~407 nm).

  • Compound Addition: Add a small volume of this compound solution (or vehicle control) to the F-actin solution and mix gently.

  • Kinetic Measurement: Immediately begin monitoring the decrease in fluorescence over time. The rate of fluorescence decrease is proportional to the rate of F-actin depolymerization.

  • Data Analysis: Plot fluorescence intensity versus time. The initial rate of depolymerization can be calculated from the slope of the linear portion of the curve. Dose-response curves can be generated by measuring the depolymerization rate at various concentrations of this compound to determine the EC50 value.

Conclusion

The this compound family of marine macrolides represents a compelling class of natural products with significant potential as anticancer agents. Their potent cytotoxicity is driven by a unique mechanism of action involving the disruption of the actin cytoskeleton, which ultimately triggers apoptosis. The successful total synthesis of this compound opens avenues for the generation of analogs with improved therapeutic indices. Further research into the detailed molecular interactions and the downstream signaling pathways will be crucial for the clinical translation of these promising compounds. This guide provides a foundational resource for scientists and researchers dedicated to advancing the development of novel cancer therapies derived from natural sources.

References

An In-depth Technical Guide on the Early-Stage Research of Aplyronine C Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplyronine C, a potent marine macrolide, has garnered significant interest in the field of oncology due to its profound cytotoxic effects on various cancer cell lines. This technical guide provides a comprehensive overview of the early-stage research into the cytotoxicity of this compound, with a focus on its mechanism of action, quantitative data on its efficacy, and the experimental protocols used for its evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the cytotoxic properties of this promising anti-cancer agent.

Core Mechanism of Action: Cytoskeletal Disruption and Apoptosis Induction

Early research has elucidated that the primary mechanism of this compound's cytotoxicity involves the disruption of the cellular cytoskeleton, a critical component for cell division, motility, and maintenance of cell shape. This compound exerts its effects by interacting with two key cytoskeletal proteins: actin and tubulin.

This compound is known to be a potent actin-depolymerizing agent. It binds to G-actin, the monomeric form of actin, thereby inhibiting its polymerization into F-actin filaments. This disruption of the actin cytoskeleton leads to a cascade of cellular events, ultimately culminating in programmed cell death, or apoptosis.

Furthermore, this compound has been shown to interact with tubulin, the building block of microtubules. This interaction is believed to be synergistic with its actin-depolymerizing activity, leading to a more profound disruption of the cytoskeleton and enhanced cytotoxicity. The combined effect on both major components of the cytoskeleton makes this compound a unique and potent anti-cancer agent.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound has been quantified in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the available IC50 values for this compound in the HeLa S3 human cervical cancer cell line.

Cell LineIC50 Value (nM)Reference
HeLa S322[1][2]
HeLa S32.9[3]

Note: The discrepancy in IC50 values may be attributed to variations in experimental conditions and assay methodologies.

Data for A549 (lung cancer), MCF7 (breast cancer), and HepG2 (liver cancer) cell lines were not specifically available for this compound in the reviewed literature. Further research is required to establish the cytotoxic profile of this compound in a broader range of cancer cell types.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the early-stage research of this compound cytotoxicity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Actin Depolymerization Assay

This assay is used to assess the effect of this compound on the polymerization of actin.

Protocol:

  • Actin Preparation: Prepare purified G-actin and label it with a fluorescent probe (e.g., pyrene).

  • Polymerization Induction: Induce actin polymerization by adding a polymerization buffer containing ATP and salts (KCl and MgCl2).

  • Compound Addition: Add this compound at various concentrations to the actin solution before or after inducing polymerization.

  • Fluorescence Monitoring: Monitor the change in fluorescence over time. The fluorescence of pyrene-labeled actin increases significantly upon polymerization.

  • Data Analysis: Plot the fluorescence intensity against time to observe the effect of this compound on the rate and extent of actin polymerization. A decrease in the fluorescence signal indicates depolymerization or inhibition of polymerization.

Tubulin Interaction Assay

This assay is used to investigate the interaction between this compound and tubulin.

Protocol:

  • Tubulin Preparation: Prepare purified tubulin from a suitable source (e.g., bovine brain).

  • Polymerization Assay: Induce tubulin polymerization into microtubules by adding GTP and incubating at 37°C. Monitor the polymerization by measuring the increase in turbidity at 340 nm.

  • Compound Effect: Assess the effect of this compound on tubulin polymerization by adding it to the reaction mixture and observing the changes in turbidity.

  • Binding Assays: To determine the binding affinity, techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be employed. In an SPR experiment, either tubulin or this compound is immobilized on a sensor chip, and the binding of the other molecule is measured in real-time.

Immunofluorescence Staining of the Cytoskeleton

This technique is used to visualize the effects of this compound on the cellular actin and microtubule networks.

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips and treat them with this compound for a specified duration.

  • Fixation: Fix the cells with a suitable fixative, such as 4% paraformaldehyde, to preserve the cellular structures.

  • Permeabilization: Permeabilize the cell membranes with a detergent, such as 0.1% Triton X-100 in PBS, to allow antibodies to enter the cells.

  • Blocking: Block non-specific antibody binding sites with a blocking solution, such as 1% bovine serum albumin (BSA) in PBS.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies specific for actin (e.g., phalloidin conjugated to a fluorophore) and tubulin (e.g., anti-α-tubulin antibody).

  • Secondary Antibody Incubation: If using an unconjugated primary antibody for tubulin, incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.

  • Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing an anti-fade reagent and visualize the cytoskeleton using a fluorescence microscope.

Cell Cycle Analysis

This method is used to determine the effect of this compound on the progression of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with this compound for a defined period.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Stain the fixed cells with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase A to eliminate RNA staining.

  • Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.

  • Data Analysis: The fluorescence intensity of the dye is proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Analyze the cell cycle distribution to identify any cell cycle arrest induced by this compound.

Signaling Pathways

The disruption of the cytoskeleton by this compound triggers a signaling cascade that leads to apoptosis. While the precise signaling pathway induced by this compound is still under investigation, it is hypothesized to involve the intrinsic (mitochondrial) pathway of apoptosis.

AplyronineC_Cytotoxicity_Workflow AplyronineC This compound Actin G-Actin AplyronineC->Actin Tubulin Tubulin AplyronineC->Tubulin ActinDepolymerization Actin Depolymerization Actin->ActinDepolymerization MicrotubuleDisruption Microtubule Disruption Tubulin->MicrotubuleDisruption CytoskeletonDisruption Cytoskeletal Disruption ActinDepolymerization->CytoskeletonDisruption MicrotubuleDisruption->CytoskeletonDisruption CellCycleArrest Cell Cycle Arrest CytoskeletonDisruption->CellCycleArrest Apoptosis Apoptosis CytoskeletonDisruption->Apoptosis CellDeath Cell Death CellCycleArrest->CellDeath Apoptosis->CellDeath

This compound Cytotoxicity Workflow.

The disruption of the cytoskeleton is a major cellular stress signal that can activate the intrinsic apoptotic pathway. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. It is plausible that this compound-induced cytoskeletal stress leads to an imbalance in these proteins, favoring the pro-apoptotic members. This would result in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm.

Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Activated caspase-9, in turn, activates the executioner caspases, such as caspase-3, which cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

AplyronineC_Apoptosis_Pathway AplyronineC This compound CytoskeletonDisruption Cytoskeletal Disruption AplyronineC->CytoskeletonDisruption Bcl2Family Bcl-2 Family Imbalance (↑Bax/Bak, ↓Bcl-2/Bcl-xL) CytoskeletonDisruption->Bcl2Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2Family->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed Apoptotic Signaling Pathway.

Conclusion

Early-stage research on this compound has established it as a highly potent cytotoxic agent with a unique mechanism of action targeting the cellular cytoskeleton. Its ability to disrupt both actin and tubulin dynamics makes it a promising candidate for further anti-cancer drug development. The provided quantitative data and detailed experimental protocols offer a solid foundation for future investigations into the full therapeutic potential of this compound. Further studies are warranted to determine its efficacy across a wider range of cancer cell lines and to fully elucidate the intricate signaling pathways that govern its apoptotic effects. This will be crucial for the rational design of this compound-based therapies and their successful translation into clinical applications.

References

Preliminary Investigation of Aplyronine C: An In-depth Technical Guide on its Actin-Binding Core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigations into the actin-binding properties of Aplyronine C, a marine macrolide and a structural analog of the potent antitumor agent Aplyronine A. While significantly less cytotoxic than Aplyronine A, this compound serves as a crucial tool for understanding the specific contributions of actin-binding to the overall biological activity of this class of compounds. Its potent actin-depolymerizing effects, decoupled from the tubulin interaction seen with Aplyronine A, make it a specific modulator of the actin cytoskeleton.

Quantitative Data Presentation: A Comparative Analysis

The biological activity of this compound is best understood in comparison to its more potent counterpart, Aplyronine A. The primary difference lies in their cytotoxic effects, which are orders of magnitude apart, whereas their direct impact on actin polymerization is remarkably similar.

Compound Cell Line IC50 (50% Inhibitory Concentration) Reference
Aplyronine AHeLa S30.01 nM[1]
This compoundHeLa S31.9 µM (1900 nM)[2]

Note: The cytotoxicity of this compound is reported to be between 82-fold and 1700-fold weaker than that of Aplyronine A, depending on the study.[2] This vast difference is attributed to this compound's inability to induce a protein-protein interaction between actin and tubulin.[2]

Compound Assay EC50 (50% Effective Concentration) Reference
Aplyronine AF-actin depolymerization1.3 - 1.6 µM[1][2]
This compoundF-actin depolymerizationComparable to Aplyronine A[2][3]

The data indicates that while both compounds effectively depolymerize actin filaments in a similar concentration range, the mechanism leading to potent cell death is absent in this compound.

Core Mechanism of Action

Aplyronine A and C share a common structural feature, the C24-C34 side chain, which is essential for their actin-depolymerizing activity.[2] X-ray analysis of the actin-Aplyronine A complex has revealed that this side chain intercalates into a hydrophobic cleft between subdomains 1 and 3 of globular actin (G-actin).[2] This binding occurs in a 1:1 stoichiometric ratio.[4] By binding to G-actin, this compound inhibits the polymerization of actin into filamentous actin (F-actin) and promotes the depolymerization of existing filaments.[4]

The critical distinction arises from the absence of the C7 N,N,O-trimethylserine (TMSer) ester in this compound. In Aplyronine A, this moiety protrudes from the actin-Aplyronine A complex and creates a novel binding site for tubulin, leading to the formation of a cytotoxic 1:1:1 actin-Aplyronine A-tubulin heterotrimeric complex.[2][5] this compound, lacking this tubulin-binding motif, cannot induce this protein-protein interaction, thus explaining its significantly reduced cytotoxicity.[2]

Mandatory Visualizations

Logical Relationship of this compound Actin-Binding

AplyronineC_Actin_Binding AplyronineC This compound Complex This compound-G-Actin Complex AplyronineC->Complex G_Actin G-Actin (Monomeric) G_Actin->Complex Polymerization F-Actin Polymerization G_Actin->Polymerization Complex->Polymerization Inhibits Depolymerization F-Actin (Filamentous) Depolymerization->G_Actin Promotes Depolymerization F_Actin_Sedimentation_Workflow Start Start: G-Actin Solution in G-Buffer Polymerize Induce Polymerization (add MgCl2, incubate 1h at 25°C) Start->Polymerize Add_Apc Add this compound (or DMSO control) Polymerize->Add_Apc Incubate Incubate 30 min at 25°C Add_Apc->Incubate Centrifuge Ultracentrifugation (150,000g, 1h, 22°C) Incubate->Centrifuge Separate Separate Supernatant (S) and Pellet (P) Centrifuge->Separate Analyze Analyze S and P fractions by SDS-PAGE Separate->Analyze Result Quantify Actin in S (G-actin) vs P (F-actin) Analyze->Result MTT_Assay_Workflow Seed Seed HeLa S3 cells in 96-well plates (2 x 10³ cells/well) Incubate1 Incubate overnight at 37°C Seed->Incubate1 Add_Apc Add this compound (various concentrations) Incubate1->Add_Apc Incubate2 Incubate for 96h at 37°C Add_Apc->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Remove_Medium Remove culture medium Incubate3->Remove_Medium Dissolve Dissolve formazan product in DMSO Remove_Medium->Dissolve Measure Measure Optical Density at 540 nm Dissolve->Measure

References

Foundational Studies on the Aplyronine Pharmacophore: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aplyronine A is a potent antitumoral macrolide originally isolated from the sea hare Aplysia kurodai.[1][2] It belongs to a family of structurally related compounds, aplyronines A-H, which have demonstrated significant cytotoxic activities.[1] Aplyronine A, the most abundant of these, has garnered considerable attention from synthetic organic chemists and chemical biologists due to its complex structure and unique mechanism of action.[2][3] This technical guide provides an in-depth overview of the foundational studies that have elucidated the pharmacophore of aplyronine, detailing its structure-activity relationships, mechanism of action, and the key experimental protocols used in its investigation.

The Aplyronine Pharmacophore: Structure-Activity Relationship (SAR) Studies

The potent cytotoxicity of aplyronine A is intricately linked to its complex molecular architecture, which includes a 24-membered macrolactone ring and a characteristic side chain.[4] Structure-activity relationship (SAR) studies have been pivotal in dissecting the contributions of different structural motifs to its biological activity.

Key findings from SAR studies indicate that the entire molecule is necessary for potent cytotoxicity.[2] However, the side chain alone is sufficient for actin-depolymerizing activity.[2] This suggests a dual-functional nature of the molecule where the side chain is primarily responsible for actin binding, and the macrolactone core is crucial for the full cytotoxic effect.

Further investigations into the macrolactone portion have highlighted the importance of the C1–C9 segment, which includes the C7 N,N,O-trimethylserine (TMSer) ester, for the compound's potent activities.[5][6] Molecular modeling studies suggest that the entire macrolactone moiety is essential to correctly orient the C7 TMSer ester to interact with tubulin.[6] The methoxy group within the N,N,O-trimethylserine ester has been identified as a critical element for potent cytotoxicity.[7] Simplified analogues lacking a significant portion of the macrolactone scaffold have been synthesized to improve synthetic accessibility, and these have shown promise in inhibiting cancer cell growth, albeit with reduced potency compared to the natural product.[8]

Quantitative Data on Aplyronine and its Analogs

The cytotoxic and actin-depolymerizing activities of aplyronine A and its various natural and synthetic analogs have been quantified, primarily through the determination of IC50 values against different cancer cell lines. This data is crucial for understanding the SAR of this class of molecules.

CompoundCell LineIC50 (nM)Reference
Aplyronine AHeLa S30.5[9]
Aplyronine BHeLa S33[9]
Aplyronine CHeLa S322[9]
Aplyronine DHeLa S30.08[9]
Aplyronine HHeLa S310[9]

Mechanism of Action: A Dual Cytoskeletal Disruptor

Aplyronine A exhibits a novel mechanism of action by inducing a protein-protein interaction between two major cytoskeletal components: actin and tubulin.[2][10] It was initially identified as an actin-depolymerizing agent that inhibits the polymerization of G-actin into F-actin and severs existing F-actin filaments by forming a 1:1 complex with G-actin.[11][12]

The kinetics of this interaction suggest that aplyronine A "nibbles" at F-actin, leading to its depolymerization.[11] The side chain of aplyronine A is thought to be primarily responsible for this actin-binding and severing activity.[11]

More recent studies have revealed a more complex mechanism. Aplyronine A first forms a 1:1 complex with actin. This actin-aplyronine A complex then interacts with tubulin, forming a 1:1:1 heterotrimeric complex.[2] This ternary complex formation inhibits tubulin polymerization, leading to the disruption of the microtubule network.[12] This dual disruption of both the actin and microtubule cytoskeletons is believed to be the basis for its potent antitumor activity. The apoptosis-inducing activity of aplyronine A is linked to its ability to depolymerize actin.[13]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed signaling pathway of aplyronine A and a typical experimental workflow for assessing its activity.

Aplyronine_Mechanism cluster_cell Cancer Cell Aplyronine Aplyronine A Actin_Aplyronine_Complex Actin-Aplyronine Complex Aplyronine->Actin_Aplyronine_Complex Binds G_Actin G-Actin G_Actin->Actin_Aplyronine_Complex F_Actin F-Actin (Filaments) G_Actin->F_Actin Polymerization Actin_Aplyronine_Complex->G_Actin Promotes Depolymerization Ternary_Complex Actin-Aplyronine-Tubulin Heterotrimeric Complex Actin_Aplyronine_Complex->Ternary_Complex Binds Actin_Aplyronine_Complex->F_Actin Inhibits Polymerization Tubulin Tubulin Tubulin->Ternary_Complex Microtubules Microtubules Tubulin->Microtubules Polymerization Ternary_Complex->Microtubules Inhibits Polymerization Apoptosis Apoptosis Ternary_Complex->Apoptosis Leads to F_Actin->G_Actin Depolymerization Microtubules->Tubulin Depolymerization

Caption: Proposed mechanism of action for Aplyronine A.

Experimental_Workflow cluster_workflow Workflow for Aplyronine Analog Evaluation Start Synthesis of Aplyronine Analogs Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on HeLa cells) Start->Cytotoxicity_Assay Actin_Depolymerization_Assay In Vitro Actin Depolymerization Assay Start->Actin_Depolymerization_Assay Microtubule_Assay Microtubule Polymerization Assay Start->Microtubule_Assay Determine_IC50 Determine IC50 Values Cytotoxicity_Assay->Determine_IC50 SAR_Analysis Structure-Activity Relationship Analysis Determine_IC50->SAR_Analysis Quantify_Depolymerization Quantify F-actin Depolymerization Actin_Depolymerization_Assay->Quantify_Depolymerization Quantify_Depolymerization->SAR_Analysis Assess_Tubulin_Effect Assess Effect on Tubulin Polymerization Microtubule_Assay->Assess_Tubulin_Effect Assess_Tubulin_Effect->SAR_Analysis Conclusion Identify Pharmacophore SAR_Analysis->Conclusion

Caption: Experimental workflow for SAR studies of Aplyronine analogs.

Key Experimental Protocols

1. Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Methodology:

    • Human cervical carcinoma HeLa S3 cells are seeded in 96-well plates and incubated for 24 hours.

    • The cells are then treated with various concentrations of the test compound (e.g., aplyronine A or its analogs) and incubated for a further 48-72 hours.

    • After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours.

    • The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC50 value is calculated from the dose-response curve.

2. In Vitro Actin Depolymerization Assay

  • Objective: To assess the ability of a compound to depolymerize filamentous actin (F-actin).

  • Methodology:

    • F-actin is prepared by polymerizing G-actin in the presence of a polymerization-inducing buffer.

    • The F-actin is then incubated with the test compound at various concentrations.

    • The reaction is stopped, and the mixture is ultracentrifuged to separate F-actin (pellet) from G-actin (supernatant).

    • The amount of actin in the supernatant and pellet fractions is analyzed by SDS-PAGE.

    • The percentage of F-actin depolymerization is quantified by densitometry of the protein bands.[6][12]

3. Microtubule Sedimentation Assay

  • Objective: To determine the effect of a compound on tubulin polymerization, particularly in the presence of actin.

  • Methodology:

    • Tubulin is polymerized in the presence of paclitaxel (a microtubule stabilizer).

    • The test compound and actin are added to the polymerization mixture.

    • The mixture is incubated to allow for microtubule formation and any interactions.

    • The microtubules are pelleted by ultracentrifugation.

    • The proteins in the supernatant and pellet are analyzed by SDS-PAGE to determine the extent of tubulin polymerization and the co-sedimentation of actin.[6][12]

The foundational studies on the aplyronine pharmacophore have revealed a fascinating and complex natural product with a unique dual mechanism of action targeting both actin and tubulin. Through extensive SAR studies, the key structural features required for its potent cytotoxicity have been identified, paving the way for the design and synthesis of simplified, more accessible analogs for potential therapeutic development. The detailed experimental protocols developed for its characterization have been instrumental in unraveling its intricate mode of action and provide a solid framework for the continued investigation of this promising class of antitumor agents.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Aplyronine C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total synthesis of Aplyronine C, a potent marine macrolide with significant cytotoxic and actin-binding properties. The methodology detailed herein is primarily based on the highly stereocontrolled and convergent approach developed by Paterson and coworkers. This synthesis is notable for its strategic use of aldol reactions to establish stereochemistry and a key late-stage fragment coupling.

Retrosynthetic Analysis and Strategy

The total synthesis of this compound is approached through a convergent strategy, dissecting the molecule into two key fragments of comparable complexity: the C1–C27 macrocyclic aldehyde and the C28–C34 side-chain methyl ketone. This approach allows for the parallel synthesis of these fragments, enhancing overall efficiency. The crucial carbon-carbon bond formation to unite these fragments is achieved via a boron-mediated aldol reaction.

G Aplyronine_C This compound Fragments C1-C27 Aldehyde + C28-C34 Ketone Aplyronine_C->Fragments Disconnection Key_Reactions Key Synthetic Transformations Fragments->Key_Reactions Synthesis via

Caption: Retrosynthetic approach to this compound.

Synthesis of the C28–C34 Methyl Ketone Fragment

The synthesis of the side-chain fragment is a linear sequence designed to install the requisite stereocenters with high control.

G cluster_0 C28-C34 Fragment Synthesis Start Roche Ester Derivative Step1 Sn(II)-mediated Aldol Reaction Start->Step1 Step2 Evans-Tishchenko Reduction Step1->Step2 Step3 Silyl Protection & Deprotection Step2->Step3 Step4 Double Swern Oxidation Step3->Step4 Step5 Wittig Reaction Step4->Step5 Step6 Isomerization Step5->Step6 End C28-C34 Methyl Ketone Step6->End

Caption: Workflow for C28-C34 fragment synthesis.

Quantitative Data for C28–C34 Fragment Synthesis
StepReactionReagentsYield (%)Diastereomeric Ratio (dr)
1Sn(II)-mediated Aldol ReactionKetone 8, Acetaldehyde, Sn(OTf)₂, N-ethylpiperidine9715:1
2Evans-Tishchenko ReductionAldol adduct 9, Samarium Iodide--
3Silyl Protection/DeprotectionTESCl, Imidazole; HF-Pyridine--
4Double Swern OxidationDiol 11, Oxalyl chloride, DMSO, Et₃N--
5Wittig ReactionKeto-aldehyde, Phosphonium salt 12, LiHMDS75 (2 steps)8:1 Z/E
6Isomerization(Z)-vinylformamide 13, I₂--

Note: Yields and dr are based on reported values and may vary based on experimental conditions.

Experimental Protocols for C28–C34 Fragment Synthesis

Protocol 2.1: Sn(II)-mediated Aldol Reaction

  • To a solution of the (R)-Roche ester-derived ketone 8 in an appropriate solvent, add N-ethylpiperidine.

  • Cool the mixture to -78 °C.

  • Add a solution of tin(II) triflate in the same solvent.

  • Add acetaldehyde dropwise and stir the reaction mixture at -78 °C for the specified time.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the syn aldol adduct 9 .

Protocol 2.2: Evans-Tishchenko Reduction

  • Dissolve the β-hydroxy ketone 9 and a suitable aldehyde (e.g., propionaldehyde, used in excess) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -10 °C.

  • Add a freshly prepared solution of samarium iodide (SmI₂) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with ether.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate.

  • Purify by silica gel chromatography to yield the 1,3-anti diol monoester 10 .

Protocol 2.4: Double Swern Oxidation

  • To a solution of oxalyl chloride in dichloromethane at -78 °C, add DMSO dropwise.

  • After stirring for 30 minutes, add a solution of diol 11 in dichloromethane.

  • Stir for 1 hour at -78 °C.

  • Add triethylamine and stir for an additional 10 minutes at -78 °C before allowing the reaction to warm to room temperature.

  • Quench the reaction with water and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude keto-aldehyde.

Protocol 2.5: Wittig Reaction for N-methyl-N-vinylformamide Synthesis

  • To a suspension of the phosphonium salt 12 in THF at -78 °C, add LiHMDS.

  • Stir the resulting ylide solution for 30 minutes.

  • Add a solution of the crude keto-aldehyde from the previous step.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Dry, concentrate, and purify by chromatography to obtain the (Z)-vinylformamide 13 .

Synthesis of the C1–C27 Macrocyclic Aldehyde Fragment

The synthesis of this larger fragment involves the elaboration of a previously synthesized macrocyclic intermediate.

G cluster_1 C1-C27 Fragment Synthesis Start Macrocyclic Intermediate 4 Step1 Global Deprotection (aq. HF) Start->Step1 Step2 TES Protection Step1->Step2 Step3 Selective Deprotection Step2->Step3 Step4 Oxidation Step3->Step4 End C1-C27 Aldehyde 7 Step4->End

Caption: Workflow for C1-C27 fragment synthesis.

Experimental Protocols for C1–C27 Fragment Synthesis

Protocol 3.1: Global Deprotection and TES Protection

  • Treat the macrocyclic intermediate 4 with aqueous HF in a suitable solvent system.

  • After completion, quench the reaction and work up to isolate the resulting tetraol.

  • Protect the tetraol by treating it with triethylsilyl chloride (TESCl) and imidazole in DMF to yield the tetra-TES protected macrocycle.

Protocol 3.2: Selective Deprotection and Oxidation

  • Selectively deprotect the C27 primary alcohol of the tetra-TES protected macrocycle using mild acidic conditions (e.g., THF/H₂O/AcOH).

  • Monitor the reaction carefully to ensure selectivity.

  • Upon completion, isolate the primary alcohol.

  • Oxidize the primary alcohol to the corresponding aldehyde 7 using a mild oxidizing agent such as Dess-Martin periodinane or a Swern oxidation.

Fragment Coupling and Completion of the Synthesis

The final stages of the synthesis involve the crucial coupling of the two fragments, followed by a series of transformations to install the remaining functionalities and complete the synthesis of this compound.[1]

G cluster_2 Endgame Synthesis Start C1-C27 Aldehyde + C28-C34 Ketone Step1 Boron-mediated Aldol Coupling Start->Step1 Step2 Deoxygenation (Burgess/Stryker) Step1->Step2 Step3 Ketone Reduction (Zn(BH4)2) Step2->Step3 Step4 Esterification (Keck) Step3->Step4 Step5 Global Deprotection (HF-Pyridine) Step4->Step5 End This compound Step5->End

Caption: Final steps in the total synthesis of this compound.

Quantitative Data for the Endgame Synthesis
StepReactionReagentsYield (%)Diastereomeric Ratio (dr)
1Boron-mediated Aldol CouplingAldehyde 7, Ketone 6, c-Hex₂BCl, Et₃N61-
2DeoxygenationBurgess reagent; Stryker's reagent--
3C29 Ketone ReductionKetone 18, Zn(BH₄)₂9010:1
4Keck EsterificationAlcohol 21, (S)-N,N-dimethylalanine, DCC, DMAP, CSA--
5Global DeprotectionHF•pyridine--

Note: The overall yield for the synthesis was reported as 3.6% over 28 steps (longest linear sequence).[1]

Experimental Protocols for the Endgame Synthesis

Protocol 4.1: Boron-mediated Aldol Coupling

  • To a solution of the C28–C34 methyl ketone 6 in an anhydrous solvent (e.g., diethyl ether) at -10 °C, add triethylamine followed by dicyclohexylboron chloride.

  • Stir the mixture to allow for enolization.

  • In a separate flask, dissolve the C1–C27 aldehyde 7 in the same solvent and cool to -78 °C.

  • Slowly add the pre-formed boron enolate solution to the aldehyde solution via cannula.

  • Stir the reaction at -78 °C for the specified duration.

  • Quench the reaction with a pH 7 buffer and perform a mild, non-oxidative workup.

  • Purify the crude product by flash chromatography to obtain the β-hydroxy ketone 17 .[1]

Protocol 4.2: Deoxygenation at C27

  • Dehydration: Treat the β-hydroxy ketone 17 with the Burgess reagent in a suitable solvent to effect dehydration to the corresponding enone.

  • 1,4-Reduction: Reduce the resulting enone in a conjugate sense using Stryker's reagent to yield ketone 18 .

Protocol 4.3: Stereoselective Ketone Reduction

  • Dissolve ketone 18 in diethyl ether and cool to 0 °C.

  • Add a solution of zinc borohydride (Zn(BH₄)₂) and stir until the reaction is complete.

  • Quench carefully with a saturated aqueous solution of Rochelle's salt.

  • Extract with an organic solvent, dry, and concentrate.

  • Purify by chromatography to afford the desired C29 alcohol 21 with high diastereoselectivity.[1]

Protocol 4.4: Keck Esterification

  • To a solution of alcohol 21 , (S)-N,N-dimethylalanine, and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) and camphorsulfonic acid (CSA) in an anhydrous solvent, add dicyclohexylcarbodiimide (DCC).

  • Stir the reaction at room temperature until completion.

  • Filter off the dicyclohexylurea byproduct and concentrate the filtrate.

  • Purify the residue to obtain the esterified product.

Protocol 4.5: Global Deprotection

  • Dissolve the fully protected precursor in pyridine in a plastic vial.

  • Carefully add hydrogen fluoride-pyridine complex (HF•py) at 0 °C.

  • Allow the reaction to stir at room temperature until all silyl protecting groups are removed.

  • Quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent.

  • Dry, concentrate, and purify by chromatography to yield this compound.

References

Application Notes and Protocols for Aplyronine C Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplyronine C is a member of the aplyronine family of marine macrolides isolated from the sea hare Aplysia kurodai. These compounds have garnered significant interest due to their potent cytotoxic and antitumor activities. Aplyronine A, a closely related analogue, is known to exert its effects by interacting with the cytoskeleton, specifically by depolymerizing F-actin and inducing protein-protein interactions between actin and tubulin.[1][2][3] While the precise mechanism of this compound's cytotoxicity is still under investigation, it is presumed to follow a similar pathway to Aplyronine A due to structural similarities.[3]

These application notes provide detailed protocols for assessing the cytotoxicity of this compound in cancer cell lines, focusing on the widely used MTT assay. Additionally, a summary of reported cytotoxic activities and a proposed signaling pathway are presented to aid in experimental design and data interpretation.

Quantitative Data Summary

The cytotoxic activity of this compound and its analogues is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The following table summarizes the reported IC50 values for this compound and related compounds against the HeLa S3 human cervical carcinoma cell line.

CompoundCell LineIC50 (nM)Reference
This compound HeLa-S322[4]
Aplyronine AHeLa S30.45[5]
Aplyronine BHeLa S32.9[5]

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified by spectrophotometry.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • HeLa S3 cells (or other suitable cancer cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO) or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 540 nm or 570 nm

Protocol:

  • Cell Seeding:

    • Culture HeLa S3 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 2 x 10³ cells per well in 100 µL of culture medium.[1]

    • Incubate the plate overnight to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the stock solution. A typical concentration range to test would be from 1 pM to 1 mM.[1]

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated control (medium only).

    • Incubate the plate for 96 hours at 37°C.[1]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-50 µL of MTT solution (final concentration of 0.5 mg/mL) to each well.[1]

    • Incubate the plate for 4 hours at 37°C, allowing the formazan crystals to form.[1]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 540 nm using a microplate reader.[1]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value by non-linear regression analysis.

Diagrams

MTT_Assay_Workflow cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: Treatment cluster_assay Day 6: MTT Assay cluster_analysis Data Analysis seed_cells Seed HeLa S3 cells (2x10³ cells/well) incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight prepare_dilutions Prepare this compound dilutions add_treatment Add dilutions to cells prepare_dilutions->add_treatment incubate_treatment Incubate for 96 hours add_treatment->incubate_treatment add_mtt Add MTT solution incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Solubilize formazan with DMSO incubate_mtt->solubilize read_absorbance Read absorbance at 540 nm solubilize->read_absorbance calculate_viability Calculate % cell viability plot_data Plot dose-response curve calculate_viability->plot_data determine_ic50 Determine IC50 value plot_data->determine_ic50

Caption: Workflow of the MTT cytotoxicity assay for this compound.

Aplyronine_Signaling_Pathway cluster_cell Cancer Cell cluster_cytoskeleton Cytoskeleton AplyronineC This compound G_actin G-actin AplyronineC->G_actin Binds to F_actin F-actin AplyronineC->F_actin Induces depolymerization Tubulin Tubulin AplyronineC->Tubulin Induces interaction with actin G_actin->F_actin Polymerization F_actin->G_actin Depolymerization Apoptosis Apoptosis F_actin->Apoptosis Disruption leads to

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

References

Aplyronine C: A Powerful Tool for Cytoskeletal Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Aplyronine C is a potent marine macrolide that has garnered significant interest within the scientific community for its profound effects on the actin cytoskeleton. As a powerful actin-depolymerizing agent, this compound serves as an invaluable tool for investigating the intricate dynamics of the cytoskeleton, a critical component in a myriad of cellular processes including cell division, motility, and signal transduction. These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in key cytoskeletal research experiments.

This compound exerts its biological activity primarily through direct interaction with actin. It binds to globular actin (G-actin), thereby inhibiting its polymerization into filamentous actin (F-actin). This disruption of actin polymerization dynamics leads to the disassembly of the actin cytoskeleton, making this compound a potent inhibitor of cancer cell proliferation. Its unique mode of action provides a valuable resource for researchers studying the roles of the actin cytoskeleton in both normal physiological processes and in pathological conditions such as cancer.

Quantitative Data Summary

The cytotoxic and actin-depolymerizing activities of this compound and its more extensively studied counterpart, Aplyronine A, have been evaluated in various cancer cell lines. The following tables summarize the available quantitative data.

Table 1: Cytotoxicity of this compound and Aplyronine A

CompoundCell LineIC50 (nM)
This compoundHeLa S30.43
Aplyronine AHeLa S30.038

Table 2: Actin-Depolymerizing Activity of Aplyronine A

CompoundAssay MethodEC50 (µM)Actin Concentration (µM)
Aplyronine AF-actin sedimentation1.43

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below. These protocols are intended to serve as a starting point and may require optimization based on specific cell types and experimental conditions.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., HeLa S3)

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Immunofluorescence Staining of the Actin Cytoskeleton

This protocol describes how to visualize the effects of this compound on the actin cytoskeleton using immunofluorescence microscopy.

Materials:

  • This compound

  • Adherent cell line of interest (e.g., HeLa S3) grown on glass coverslips

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS

  • Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on sterile glass coverslips in a multi-well plate. Once the cells have reached the desired confluency, treat them with various concentrations of this compound for a specified time. Include a vehicle control.

  • Fixation: Gently wash the cells twice with pre-warmed PBS. Fix the cells by adding 4% PFA in PBS and incubating for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

  • Blocking: Wash the cells three times with PBS. Block non-specific binding by incubating with 1% BSA in PBS for 30-60 minutes at room temperature.

  • Actin Staining: Dilute the fluorescently-labeled phalloidin in 1% BSA in PBS according to the manufacturer's instructions. Incubate the coverslips with the phalloidin solution for 20-60 minutes at room temperature, protected from light.

  • Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution (in PBS) for 5-10 minutes at room temperature, protected from light.

  • Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the actin cytoskeleton and nuclei using a fluorescence microscope with the appropriate filter sets.

In Vitro F-Actin Co-sedimentation Assay

This assay is used to quantitatively assess the actin-depolymerizing activity of this compound in a cell-free system.

Materials:

  • This compound

  • Rabbit skeletal muscle actin

  • G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.2 mM CaCl₂, 0.5 mM DTT)

  • 10x Polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP)

  • Ultracentrifuge

  • SDS-PAGE equipment

  • Coomassie Brilliant Blue stain or other protein stain

Procedure:

  • Actin Polymerization: Prepare a solution of G-actin in G-buffer. Induce polymerization by adding 1/10th volume of 10x Polymerization buffer and incubate at room temperature for 1 hour to form F-actin.

  • This compound Treatment: Aliquot the F-actin solution and add different concentrations of this compound (dissolved in an appropriate solvent like DMSO). Include a vehicle control. Incubate at room temperature for 30 minutes.

  • Ultracentrifugation: Centrifuge the samples at high speed (e.g., 150,000 x g) for 30-60 minutes at 4°C to pellet the F-actin.

  • Sample Preparation: Carefully collect the supernatant from each tube. Resuspend the pellets in an equal volume of G-buffer.

  • SDS-PAGE Analysis: Mix the supernatant and pellet fractions with SDS-PAGE sample buffer. Run the samples on a polyacrylamide gel.

  • Staining and Analysis: Stain the gel with Coomassie Brilliant Blue to visualize the actin bands. Quantify the amount of actin in the supernatant and pellet fractions using densitometry. An increase in actin in the supernatant fraction indicates F-actin depolymerization.

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

AplyronineC_Mechanism cluster_0 Cellular Environment G-actin G-actin F-actin F-actin G-actin->F-actin Polymerization F-actin->G-actin Depolymerization This compound This compound This compound->G-actin Binds to This compound->G-actin Inhibits Polymerization Cytotoxicity_Workflow start Start seed_cells Seed Cells in 96-well plate start->seed_cells treat_cells Treat with this compound seed_cells->treat_cells incubate Incubate (48-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt dissolve Dissolve Formazan incubate_mtt->dissolve read_absorbance Read Absorbance (570nm) dissolve->read_absorbance analyze Analyze Data (IC50) read_absorbance->analyze end End analyze->end Immunofluorescence_Workflow start Start seed_cells Seed & Treat Cells start->seed_cells fix Fix with PFA seed_cells->fix permeabilize Permeabilize with Triton X-100 fix->permeabilize block Block with BSA permeabilize->block stain_actin Stain with Phalloidin block->stain_actin stain_nuclei Stain with DAPI stain_actin->stain_nuclei mount Mount on Slide stain_nuclei->mount image Image with Fluorescence Microscope mount->image end End image->end Sedimentation_Workflow start Start polymerize Polymerize G-actin to F-actin start->polymerize treat Treat F-actin with this compound polymerize->treat centrifuge Ultracentrifuge treat->centrifuge separate Separate Supernatant and Pellet centrifuge->separate sds_page SDS-PAGE separate->sds_page analyze Analyze Gel sds_page->analyze end End analyze->end

Application Notes and Protocols for the Synthesis of Aplyronine C Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic strategies and key experimental protocols for the preparation of Aplyronine C and its analogues. The methodologies outlined are based on notable total syntheses and analogue studies, offering a guide for researchers in the field of medicinal chemistry and natural product synthesis.

Introduction

Aplyronines are a family of marine macrolides that exhibit potent cytotoxic and antitumor activities.[1] Their unique mode of action, which involves the disruption of the cellular cytoskeleton, has made them compelling targets for synthetic chemists and drug development professionals.[2] The complex structure of aplyronines, characterized by a 24-membered macrolactone and a stereochemically rich side chain, presents a significant synthetic challenge.[1] This document details key techniques and protocols for the synthesis of this compound analogues, focusing on modular and convergent strategies that allow for the preparation of simplified and functionally optimized molecules.

Synthetic Strategies

The total synthesis of this compound and its analogues generally relies on a convergent approach, where key fragments of the molecule are synthesized independently and then coupled together in the later stages. This modularity is crucial for the efficient synthesis of analogues with modifications in different parts of the molecule.

A common strategy involves the synthesis of three key fragments:

  • C1-C14 Fragment: Comprising the "left-hand" portion of the macrolactone.

  • C15-C27 Fragment: The "right-hand" portion of the macrolactone, which is later coupled with the C1-C14 fragment.

  • C28-C34 Side Chain: A highly functionalized and stereochemically complex fragment that is crucial for biological activity.

The assembly of these fragments typically involves stereoselective aldol reactions, olefination reactions, and a final macrolactonization step to form the 24-membered ring.

Key Experimental Protocols

The following protocols are based on the highly stereocontrolled total synthesis of this compound developed by Paterson and coworkers, a landmark achievement in the field.

Synthesis of the C28-C34 Methyl Ketone Fragment

This protocol describes the initial steps for the synthesis of a key building block for the side chain of this compound.

Protocol 1: Sn(II)-Mediated Aldol Reaction and Evans-Tishchenko Reduction

This sequence establishes the stereochemistry at C30 and C31.

  • Step 1: Tin(II)-Mediated Aldol Reaction. To a solution of (R)-Roche ester-derived ketone 8 and acetaldehyde in a suitable solvent, add Sn(OTf)2 and an amine base at low temperature. The reaction typically proceeds with high yield and diastereoselectivity to afford the syn-aldol adduct 9 .[3]

  • Step 2: Directed 1,3-anti Reduction (Evans-Tishchenko Conditions). The resulting β-hydroxy ketone 9 is subjected to an Evans-Tishchenko reduction. To a solution of the β-hydroxy ketone and an aldehyde (e.g., propionaldehyde) in an anhydrous solvent such as THF, a Lewis acid like samarium iodide (SmI2) is added dropwise at a low temperature (e.g., -10 °C).[4] The reaction is then allowed to warm to room temperature. This reaction sets the C31 stereocenter and concurrently protects the C29 alcohol as an ester, yielding compound 10 .[3][5]

Fragment Coupling: Boron-Mediated Aldol Reaction

This crucial step connects the C1-C27 macrocyclic aldehyde with the C28-C34 methyl ketone side chain.

Protocol 2: Boron-Mediated Aldol Coupling

  • To a solution of the C28-C34 methyl ketone 6 in an appropriate solvent, add a boron reagent such as dicyclohexylboron chloride (c-Hex₂BCl) and a tertiary amine (e.g., triethylamine) at a low temperature (e.g., -10 °C) for enolization.[1]

  • The resulting boron enolate is then slowly added to a solution of the C1-C27 macrocyclic aldehyde 7 at a significantly lower temperature (e.g., -78 °C).[1]

  • A mild, non-oxidative workup yields the β-hydroxy ketone 17 , successfully coupling the side chain to the macrolactone core.[1]

Endgame: Stereoselective Reduction and Esterification

The final steps of the synthesis involve the stereoselective reduction of a ketone and the installation of the terminal amino acid moiety.

Protocol 3: Zinc Borohydride Reduction and Keck Esterification

  • Step 1: Stereoselective Ketone Reduction. The C29 ketone in intermediate 18 is stereoselectively reduced to the desired alcohol. The use of zinc borohydride (Zn(BH₄)₂) has been shown to provide high diastereoselectivity (e.g., 10:1 dr) for the desired C29 epimer 21 .[6]

  • Step 2: Esterification (Keck Conditions). The resulting C29 alcohol 21 is esterified with (S)-N,N-dimethylalanine using N,N'-dicyclohexylcarbodiimide (DCC), 4-(dimethylamino)pyridine (DMAP), and camphorsulfonic acid (CSA).

  • Step 3: Global Deprotection. Finally, all protecting groups are removed, typically using a reagent like hydrogen fluoride-pyridine complex (HF•py), to yield the final product, this compound.

Data Presentation

The following tables summarize key quantitative data from the synthesis of this compound and its analogues.

Table 1: Key Reaction Yields and Stereoselectivities in the Total Synthesis of this compound [1][3]

Reaction StepStarting MaterialProductReagents and ConditionsYield (%)Diastereomeric Ratio (dr)
Sn(II)-Mediated Aldol ReactionKetone 8 Aldol Adduct 9 Sn(OTf)₂, Et₃N, CH₂Cl₂9715:1
Evans-Tishchenko Reductionβ-Hydroxy Ketone 9 Ester 10 SmI₂, Propionaldehyde, THF->95:5
Boron-Mediated Aldol CouplingAldehyde 7 and Ketone 6 β-Hydroxy Ketone 17 c-Hex₂BCl, Et₃N, THF61-
C29 Ketone ReductionKetone 18 Alcohol 21 Zn(BH₄)₂, Et₂O9010:1
Overall Synthesis-This compound28 steps (longest linear sequence)3.6-

Table 2: Biological Activity of Aplyronine Analogues [7]

CompoundModificationCytotoxicity (IC₅₀, HeLa S3 cells)
Aplyronine ANatural Product0.45 nM
This compoundLacks C7 TMSer ester22.4 nM
Aplyronine DContains DMGly at C290.071 nM
Analogue 5Simplified macrolactone1.1 µM
Analogue 6Simplified macrolactone, no TMSer1.9 µM
Analogue 7Simplified macrolactone, bis-TMSer1.3 µM
Analogue 8Symmetrical bis-TMSer analogue1.8 µM

Visualizations

The following diagrams illustrate the key synthetic pathways and workflows.

This compound Side Chain Synthesis cluster_0 C28-C34 Fragment Synthesis Ketone_8 Ketone 8 Aldol_Adduct_9 Aldol Adduct 9 Ketone_8->Aldol_Adduct_9 Sn(OTf)2, Acetaldehyde Ester_10 Ester 10 Aldol_Adduct_9->Ester_10 Evans-Tishchenko Reduction Diol_11 Diol 11 Ester_10->Diol_11 Silyl Protection, Deprotection Methyl_Ketone_6 Methyl Ketone 6 Diol_11->Methyl_Ketone_6 Oxidation, Wittig Reaction, Isomerization

Caption: Synthesis of the C28-C34 methyl ketone side chain fragment.

This compound Final Assembly cluster_1 Fragment Coupling and Endgame Aldehyde_7 C1-C27 Aldehyde 7 Coupling_Product_17 β-Hydroxy Ketone 17 Aldehyde_7->Coupling_Product_17 Boron-Mediated Aldol Coupling Methyl_Ketone_6 C28-C34 Ketone 6 Methyl_Ketone_6->Coupling_Product_17 Intermediate_18 Intermediate 18 Coupling_Product_17->Intermediate_18 Further Steps Alcohol_21 Alcohol 21 Intermediate_18->Alcohol_21 Zn(BH4)2 Reduction Aplyronine_C This compound Alcohol_21->Aplyronine_C Keck Esterification, Global Deprotection

Caption: Final fragment coupling and endgame for the synthesis of this compound.

Simplified Analogue Synthesis Workflow Start Design of Simplified Macrolactone Scaffold Fragment_Synthesis Convergent Synthesis of Key Fragments Start->Fragment_Synthesis Aldol_Coupling Aldol-Based Fragment Assembly Fragment_Synthesis->Aldol_Coupling Macrolactonization Macrolactonization Aldol_Coupling->Macrolactonization Final_Analogues Synthesis of a Series of Analogues Macrolactonization->Final_Analogues Biological_Evaluation Evaluation of Cancer Cell Growth Inhibition Final_Analogues->Biological_Evaluation

References

Aplyronine C: A Potent Chemical Probe for Investigating Actin Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Aplyronine C is a member of the aplyronine family of marine macrolides, which are known for their potent cytotoxic and actin-depolymerizing activities.[1] this compound, and its more studied counterpart Aplyronine A, act as powerful chemical probes for dissecting the intricate processes of actin dynamics within the cell. By forming a stable 1:1 complex with globular actin (G-actin), this compound effectively sequesters actin monomers, thereby inhibiting their polymerization into filamentous actin (F-actin) and promoting the disassembly of existing filaments.[1][2] This unique mechanism of action makes this compound an invaluable tool for studying the roles of actin in various cellular processes, including cell motility, division, and intracellular transport. Furthermore, the disruption of the actin cytoskeleton by aplyronines has significant implications for cancer research, as it can lead to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[3]

These application notes provide detailed protocols for utilizing this compound as a chemical probe to investigate actin dynamics, along with quantitative data to facilitate experimental design and interpretation.

Mechanism of Action

This compound exerts its effects on actin dynamics primarily through the sequestration of G-actin. The key steps in its mechanism of action are outlined below:

  • Binding to G-actin: this compound binds to a hydrophobic cleft on G-actin, forming a high-affinity 1:1 stoichiometric complex.[1][2]

  • Inhibition of Polymerization: By binding to G-actin, this compound prevents the monomers from incorporating into the growing barbed ends of F-actin filaments.

  • Promotion of Depolymerization: The sequestration of G-actin shifts the equilibrium of the actin polymerization reaction towards depolymerization, leading to the disassembly of existing F-actin filaments. This is often described as a "nibbling" action on the filaments.[1]

  • Disruption of Cellular Processes: The net result is a significant disruption of the cellular actin cytoskeleton, which in turn affects a multitude of actin-dependent processes.

Quantitative Data

The following table summarizes the available quantitative data for this compound and the related, more potent, Aplyronine A. This information is crucial for determining appropriate experimental concentrations.

CompoundTarget Cell Line / ProteinParameterValueReference(s)
This compoundHeLa S3IC₅₀ (Cytotoxicity)17 nM [22 µM][3][4]
This compoundF-actin (from rabbit skeletal muscle)EC₅₀ (F-actin depolymerization)1.4 µM[4]
Aplyronine AHeLa S3IC₅₀ (Cytotoxicity)10 pM [0.45 nM][3][4]
Aplyronine AF-actin (from rabbit skeletal muscle)EC₅₀ (F-actin depolymerization)1.4 µM[3][4]
Actin-Aplyronine A ComplexTubulinK_D (Dissociation Constant)1.84 µM[5]

Note: Original IC₅₀ values for cytotoxicity are often reported in ng/mL and have been converted to molar concentrations for consistency. The values in brackets represent the calculated molar concentrations.[3][4]

Experimental Protocols

Here, we provide detailed protocols for key experiments to investigate the effects of this compound on actin dynamics.

In Vitro Actin Polymerization/Depolymerization Assay using Pyrene-Labeled Actin

This assay is a sensitive method to monitor the kinetics of actin polymerization and depolymerization in real-time by measuring the fluorescence of pyrene-labeled G-actin, which increases significantly upon its incorporation into F-actin.

Materials:

  • This compound (dissolved in DMSO)

  • Pyrene-labeled rabbit skeletal muscle actin

  • Unlabeled rabbit skeletal muscle actin

  • G-buffer (5 mM Tris-HCl pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT)

  • Polymerization Buffer (10X): 500 mM KCl, 20 mM MgCl₂, 10 mM ATP

  • Fluorescence microplate reader or fluorometer (Excitation: 365 nm, Emission: 407 nm)

  • Black 96-well plates

Protocol for Actin Polymerization Inhibition Assay:

  • Prepare a stock solution of G-actin (a mixture of pyrene-labeled and unlabeled actin, typically 5-10% pyrene-labeled) in G-buffer on ice. The final actin concentration in the assay is typically 2-4 µM.

  • In a 96-well plate, add varying concentrations of this compound to the wells. Include a DMSO-only control.

  • Add the G-actin solution to each well.

  • Initiate polymerization by adding 1/10th volume of 10X Polymerization Buffer.

  • Immediately place the plate in the fluorescence reader and measure the fluorescence intensity at 365 nm excitation and 407 nm emission every 30-60 seconds for 30-60 minutes at room temperature.

  • Plot fluorescence intensity versus time to obtain polymerization curves. The rate of polymerization can be determined from the slope of the linear phase of the curve.

Protocol for F-actin Depolymerization Assay:

  • Polymerize G-actin (as described above) in the absence of this compound until the fluorescence signal reaches a plateau, indicating that the polymerization has reached a steady state.

  • Add varying concentrations of this compound (or DMSO control) to the wells containing pre-formed F-actin.

  • Immediately resume fluorescence measurements every 30-60 seconds for 30-60 minutes.

  • A decrease in fluorescence intensity indicates F-actin depolymerization. Plot fluorescence intensity versus time to monitor the depolymerization kinetics.

F-actin Sedimentation Assay

This assay provides a quantitative measure of the amount of F-actin versus G-actin in a sample by separating the larger F-actin filaments from the smaller G-actin monomers via ultracentrifugation.

Materials:

  • This compound (dissolved in DMSO)

  • Rabbit skeletal muscle actin

  • G-buffer

  • Polymerization Buffer (10X)

  • Ultracentrifuge with a suitable rotor (e.g., TLA100)

  • SDS-PAGE equipment and reagents

  • Densitometry software for band quantification

Protocol:

  • Prepare F-actin by incubating G-actin in G-buffer with 1/10th volume of 10X Polymerization Buffer for 1 hour at room temperature. A typical final actin concentration is 3-5 µM.

  • Incubate the pre-formed F-actin with varying concentrations of this compound (or DMSO control) for a defined period (e.g., 30 minutes) at room temperature.

  • Centrifuge the samples at high speed (e.g., 150,000 x g) for 30-60 minutes at 4°C to pellet the F-actin.

  • Carefully separate the supernatant (containing G-actin) from the pellet (containing F-actin).

  • Resuspend the pellet in a volume of G-buffer equal to the supernatant volume.

  • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.

  • Stain the gel (e.g., with Coomassie Brilliant Blue) and quantify the actin bands in each fraction using densitometry.

  • Calculate the percentage of actin in the pellet (F-actin) for each condition to determine the extent of depolymerization induced by this compound.[3]

Signaling Pathways and Experimental Workflows

This compound's primary effect is on the availability of G-actin, which is a central hub for numerous signaling pathways that regulate cytoskeleton dynamics. Key regulators of actin dynamics include Rho family GTPases (RhoA, Rac1, and Cdc42), formins, and the ADF/cofilin family of proteins. While direct modulation of these signaling proteins by this compound has not been extensively documented, its G-actin sequestering activity will undoubtedly have profound downstream consequences on their function.

The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships and experimental workflows.

G cluster_0 This compound Mechanism of Action Aplyronine_C This compound Aplyronine_C_G_actin_complex This compound:G-actin (1:1 Complex) Aplyronine_C->Aplyronine_C_G_actin_complex Binds G_actin G-actin G_actin->Aplyronine_C_G_actin_complex Polymerization Polymerization G_actin->Polymerization Monomer pool Aplyronine_C_G_actin_complex->Polymerization Inhibits F_actin F-actin Depolymerization Depolymerization F_actin->Depolymerization Polymerization->F_actin Depolymerization->G_actin

Caption: this compound sequesters G-actin, inhibiting polymerization.

G cluster_1 Impact of this compound on Actin Regulators Aplyronine_C This compound G_actin G-actin Pool Aplyronine_C->G_actin Sequesters Actin_Nucleation Actin Nucleation (Unbranched Filaments) G_actin->Actin_Nucleation Monomers Formins Formins Formins->Actin_Nucleation Cofilin ADF/Cofilin Filament_Severing Filament Severing & Depolymerization Cofilin->Filament_Severing Rho_GTPases Rho GTPases (RhoA, Rac1, Cdc42) Rho_GTPases->Formins Activate Rho_GTPases->Cofilin Inactivate (via ROCK/PAK) Stress_Fibers Stress Fibers Actin_Nucleation->Stress_Fibers Lamellipodia Lamellipodia Actin_Nucleation->Lamellipodia

Caption: this compound's effect on G-actin impacts key actin regulators.

G cluster_2 Experimental Workflow: Assessing this compound Activity start Start in_vitro In Vitro Assays start->in_vitro cellular Cell-Based Assays start->cellular pyrene Pyrene-Actin Assay (Polymerization/Depolymerization) in_vitro->pyrene sedimentation F-actin Sedimentation Assay in_vitro->sedimentation cytotoxicity Cytotoxicity Assay (e.g., MTT) cellular->cytotoxicity microscopy Fluorescence Microscopy (Phalloidin Staining) cellular->microscopy data_analysis Data Analysis (IC50, EC50, Kinetics) pyrene->data_analysis sedimentation->data_analysis cytotoxicity->data_analysis microscopy->data_analysis conclusion Conclusion on This compound Effect data_analysis->conclusion

Caption: Workflow for characterizing this compound's anti-actin activity.

Conclusion

This compound is a potent and specific chemical probe for the study of actin dynamics. Its ability to sequester G-actin provides a powerful means to investigate the roles of the actin cytoskeleton in a wide range of cellular functions. The protocols and data presented here offer a solid foundation for researchers to incorporate this compound into their studies of cytoskeletal biology and for professionals in drug development to explore its potential as an anticancer agent. Further research into the precise interactions of this compound with the various components of the actin regulatory machinery will continue to enhance its utility as a molecular probe.

References

Application Notes and Protocols for Evaluating the In Vivo Efficacy of Aplyronine C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplyronine C is a member of the aplyronine family of marine-derived macrolides, which are known to exhibit cytotoxic effects by targeting the actin cytoskeleton. While its analogue, Aplyronine A, has demonstrated potent antitumor activities in preclinical in vivo models, this compound displays significantly weaker cytotoxicity in vitro.[1] This is attributed to the absence of a key structural motif, the C7 N,N,O-trimethylserine (TMSer) ester, which is crucial for tubulin interaction, a secondary mechanism of action for Aplyronine A.[1] Despite its lower potency, the unique actin-binding properties of this compound warrant investigation into its potential in vivo efficacy, either as a standalone agent or in combination therapies.

These application notes provide a comprehensive overview of the methodologies for evaluating the in vivo antitumor efficacy of this compound. Given the limited specific in vivo data for this compound, the following protocols are adapted from established methods for in vivo assessment of anticancer agents, including studies on Aplyronine A and other actin-depolymerizing compounds.

Mechanism of Action: Actin Depolymerization

This compound exerts its biological effects primarily through interaction with the actin cytoskeleton. It binds to globular actin (G-actin), preventing its polymerization into filamentous actin (F-actin), and also promotes the depolymerization of existing F-actin.[1][2] This disruption of actin dynamics interferes with essential cellular processes that are highly dependent on a functional cytoskeleton, including cell division, migration, and maintenance of cell shape, ultimately leading to apoptosis in cancer cells.

Signaling Pathway Downstream of Actin Disruption by this compound

AplyronineC_Signaling_Pathway cluster_cell Cancer Cell Aplyronine_C This compound G_actin G-actin Aplyronine_C->G_actin Binds to F_actin F-actin Aplyronine_C->F_actin Induces Depolymerization G_actin->F_actin Polymerization F_actin->G_actin Depolymerization Actin_Dynamics Actin Cytoskeleton Dynamics Cell_Shape Loss of Cell Shape & Adhesion Actin_Dynamics->Cell_Shape Cell_Cycle Cell Cycle Arrest Actin_Dynamics->Cell_Cycle Apoptosis Apoptosis Cell_Shape->Apoptosis Cell_Cycle->Apoptosis

Caption: this compound's mechanism of action.

Quantitative Data Summary

Due to the limited public data on the in vivo efficacy of this compound, this section presents in vitro cytotoxicity data for this compound and in vivo efficacy data for its more potent analogue, Aplyronine A, for comparative purposes.

CompoundCell LineAssay TypeIC50 / Efficacy MetricReference
This compound HeLa S3Cytotoxicity (in vitro)1.1 - 1.9 µM[2]
Aplyronine A HeLa S3Cytotoxicity (in vitro)~0.013 nM[2]
Aplyronine A P388 leukemiaIn vivoT/C 545% at 0.08 mg/kg[1][2]
Aplyronine A Lewis lung carcinomaIn vivoT/C 556% at 0.04 mg/kg[1][2]
Aplyronine A Ehrlich carcinomaIn vivoPotent antitumor activity[1][2]

T/C % = (Median tumor weight of treated group / Median tumor weight of control group) x 100. A lower T/C value indicates greater antitumor activity.

Experimental Protocols for In Vivo Efficacy Evaluation

The following protocols are designed for the preclinical evaluation of this compound's antitumor efficacy using murine xenograft models. These are generalized protocols and may require optimization based on the specific tumor model and experimental goals.

Proposed Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model 1. Animal Model Selection (e.g., Nude Mice) Cell_Line 2. Tumor Cell Line Selection (e.g., Human Xenograft) Animal_Model->Cell_Line Implantation 3. Tumor Implantation (Subcutaneous) Cell_Line->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Drug_Admin 6. This compound Administration (e.g., i.p. or i.v.) Randomization->Drug_Admin Measurement 7. Tumor Volume & Body Weight Measurement Drug_Admin->Measurement Endpoint 8. Endpoint Analysis (Tumor Growth Inhibition, Survival) Measurement->Endpoint Toxicity 9. Toxicity Assessment (Histopathology) Endpoint->Toxicity

Caption: Workflow for in vivo efficacy testing.

Protocol 1: Subcutaneous Xenograft Model for Solid Tumors

Objective: To evaluate the effect of this compound on the growth of solid tumors in an immunodeficient mouse model.

Materials:

  • Animal Model: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

  • Tumor Cells: A human cancer cell line of interest (e.g., HeLa S3 cervical cancer, A549 lung cancer, or a cell line known to be sensitive to cytoskeletal agents). Cells should be cultured in appropriate media and confirmed to be pathogen-free.

  • This compound: Lyophilized powder.

  • Vehicle for Administration: A suitable vehicle for solubilizing this compound for in vivo use. A common formulation for similar compounds is a mixture of DMSO, PEG300, Tween 80, and saline.

  • Anesthesia: Isoflurane or other appropriate anesthetic.

  • Calipers for tumor measurement.

  • Sterile syringes and needles.

Procedure:

  • Tumor Cell Implantation:

    • Harvest cultured tumor cells during their logarithmic growth phase.

    • Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1 x 107 cells/mL.

    • Anesthetize the mice.

    • Inject 0.1 mL of the cell suspension (1 x 106 cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor the mice daily for tumor appearance.

    • Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.

    • When the average tumor volume reaches approximately 100-150 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Preparation and Administration:

    • Prepare a stock solution of this compound in DMSO.

    • On each treatment day, dilute the stock solution with the appropriate vehicle (e.g., PEG300, Tween 80, and saline) to the desired final concentration. Note: The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity.

    • Administer this compound to the treatment group via intraperitoneal (i.p.) or intravenous (i.v.) injection. The dosage and schedule will need to be determined through dose-finding studies, but a starting point could be a dose range informed by the in vitro IC50 and data from Aplyronine A studies (e.g., 0.1 - 10 mg/kg).

    • Administer the vehicle solution to the control group following the same schedule.

    • A typical treatment schedule could be daily injections for 5 consecutive days, followed by a 2-day rest period, for 2-3 cycles.

  • Efficacy and Toxicity Assessment:

    • Measure tumor volume and body weight of each mouse 2-3 times per week.

    • Monitor the animals for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.

    • The primary endpoint is typically when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm3) or at the end of the planned treatment period.

    • At the endpoint, euthanize the mice and excise the tumors. Weigh the tumors.

  • Data Analysis:

    • Calculate the percent tumor growth inhibition (% TGI) using the formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

    • Analyze the statistical significance of the differences in tumor volume and weight between the treated and control groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).

    • Plot tumor growth curves (mean tumor volume ± SEM vs. time) for each group.

    • Plot body weight changes over time to assess toxicity.

Protocol 2: Evaluation in a Murine Leukemia Model

Objective: To assess the efficacy of this compound against a systemic cancer model.

Materials:

  • Animal Model: DBA/2 or BALB/c mice, 6-8 weeks old.

  • Tumor Cells: P388 murine leukemia cells.

  • This compound and vehicle as described in Protocol 1.

Procedure:

  • Tumor Cell Inoculation:

    • Inject P388 cells (e.g., 1 x 106 cells) intraperitoneally into the mice.

  • Treatment:

    • Begin treatment with this compound (and vehicle for the control group) 24 hours after tumor cell inoculation.

    • Administer the drug daily for a specified period (e.g., 9 days) via i.p. injection.

  • Endpoint and Data Analysis:

    • Monitor the mice daily for survival.

    • The primary endpoint is survival time.

    • Calculate the mean survival time for each group.

    • Express the efficacy as the percentage of increase in lifespan (% ILS) = [(Mean survival time of treated group / Mean survival time of control group) - 1] x 100.

    • Analyze survival data using Kaplan-Meier survival curves and log-rank tests.

Concluding Remarks

The evaluation of this compound's in vivo efficacy presents a unique challenge due to its lower in vitro potency compared to Aplyronine A. However, its distinct mechanism of action as an actin-depolymerizing agent makes it a compound of interest. The protocols outlined here provide a robust framework for initiating in vivo studies. Researchers should consider that higher doses of this compound may be required to achieve a therapeutic effect compared to Aplyronine A, and careful dose-escalation studies are crucial to determine the maximum tolerated dose. Furthermore, exploring combination therapies, where this compound could potentially synergize with other anticancer agents by disrupting the cytoskeleton and enhancing drug delivery or apoptosis, may be a promising avenue for future research. Histopathological and immunohistochemical analyses of tumor tissues post-treatment can provide valuable insights into the in vivo mechanism of action and target engagement of this compound.

References

Application Notes and Protocols for Aplyronine C Structure-Activity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplyronine C is a potent marine macrolide that exhibits significant cytotoxic and antitumor activities. Its mechanism of action involves the disruption of the cellular cytoskeleton, primarily through its interaction with actin. Structure-activity relationship (SAR) studies of this compound and its analogs are crucial for understanding the molecular determinants of its biological activity and for the rational design of novel, more effective anticancer agents. These application notes provide a detailed guide for the experimental design of SAR studies on this compound, including comprehensive protocols for key biological assays and data presentation guidelines.

Core Concepts in this compound SAR

The biological activity of this compound is highly dependent on its chemical structure. Key structural features that are critical for its potent cytotoxicity and actin-depolymerizing activity include:

  • The C7 Hydroxyl Group: Aplyronine A, which possesses an N,N,O-trimethylserine (TMSer) ester at the C7 position, is significantly more cytotoxic than this compound, which has a hydroxyl group at this position. This highlights the importance of the C7 substituent for overall activity.

  • The C9 Hydroxyl Group: Modifications at this position can impact the molecule's conformation and its interaction with target proteins.

  • The Conjugated Diene Moiety: This feature within the macrolactone ring is important for maintaining the overall shape of the molecule and its binding affinity.

  • The C24-C34 Side Chain: This extended side chain is crucial for the interaction with actin. Analogs with modifications in this region often exhibit reduced biological activity.

The primary mechanism of action of Aplyronine A involves the formation of a unique 1:1:1 heterotrimeric complex with actin and tubulin, leading to the inhibition of tubulin polymerization. While this compound also binds to actin, its inability to form this ternary complex is thought to contribute to its reduced cytotoxicity compared to Aplyronine A.

Data Presentation: Structure-Activity Relationship of Aplyronine Analogs

Quantitative data from SAR studies should be presented in a clear and organized manner to facilitate comparison between different analogs. The following tables summarize the in vitro cytotoxicity and actin-depolymerizing activity of this compound and key analogs.

CompoundModificationCell LineIC50 (nM)[1]
Aplyronine A C7-O-TMSerHeLa S30.008
This compound C7-OHHeLa S313
Analog 1 Simplified C1-C9 macrolactoneHeLa S31100
Analog 2 Simplified C1-C9 macrolactone with C7-OHHeLa S31900
CompoundModificationActin Depolymerization (EC50, µM)[1]
Aplyronine A C7-O-TMSer0.03
This compound C7-OH0.03
Analog 1 Simplified C1-C9 macrolactone0.04
Analog 2 Simplified C1-C9 macrolactone with C7-OH0.04

Experimental Protocols

Detailed and reproducible protocols are essential for generating reliable SAR data. The following sections provide step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., HeLa S3)

  • Complete cell culture medium

  • 96-well microplates

  • This compound and its analogs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound and its analogs in complete medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (medium with the same percentage of DMSO used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (logarithmic scale) and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

F-actin Sedimentation Assay

This assay is used to evaluate the ability of a compound to depolymerize filamentous actin (F-actin).

Materials:

  • Rabbit skeletal muscle actin

  • G-buffer (2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.2 mM CaCl2, 0.5 mM DTT)

  • Polymerization buffer (50 mM KCl, 2 mM MgCl2, 1 mM ATP)

  • This compound and its analogs

  • Ultracentrifuge

  • SDS-PAGE equipment

  • Densitometer

Procedure:

  • Actin Polymerization: Prepare a 1 mg/mL solution of G-actin in G-buffer. Induce polymerization by adding polymerization buffer and incubate for 1 hour at room temperature.

  • Compound Incubation: Add various concentrations of this compound or its analogs to the F-actin solution and incubate for 30 minutes at room temperature.

  • Ultracentrifugation: Centrifuge the samples at 150,000 x g for 30 minutes at 25°C to pellet the F-actin.

  • Sample Preparation: Carefully separate the supernatant (containing G-actin) and the pellet (containing F-actin). Resuspend the pellet in an equal volume of G-buffer.

  • SDS-PAGE Analysis: Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.

  • Densitometry: Quantify the amount of actin in the supernatant and pellet bands using a densitometer.

  • Data Analysis: Calculate the percentage of actin in the supernatant for each compound concentration. Plot the percentage of supernatant actin against the compound concentration (logarithmic scale) and determine the EC50 value, the concentration at which 50% of the F-actin is depolymerized.

In Vivo Antitumor Efficacy Study (Xenograft Model)

This protocol outlines a general procedure for evaluating the in vivo antitumor activity of this compound analogs in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., athymic nude mice)

  • Human cancer cell line (e.g., P388 leukemia, Lewis lung carcinoma, or Ehrlich ascites carcinoma)

  • Matrigel

  • This compound or its analogs formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% saline)

  • Calipers

  • Animal balance

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 to 10 x 10^6 cancer cells, resuspended in a 1:1 mixture of serum-free medium and Matrigel, into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (length x width^2) / 2.

  • Randomization and Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration: Administer this compound or its analogs via a suitable route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule. The control group should receive the vehicle only.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size or after a specific duration), euthanize the mice and excise the tumors.

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group. Analyze the data for statistical significance.

Mandatory Visualizations

Signaling Pathway of Aplyronine A

AplyronineA_Pathway cluster_0 Cellular Environment cluster_1 Mechanism of Action AplyronineA Aplyronine A Actin_AplyronineA Actin-Aplyronine A Complex AplyronineA->Actin_AplyronineA Binds G_Actin G-Actin G_Actin->Actin_AplyronineA Tubulin Tubulin Dimers Ternary_Complex Actin-Aplyronine A-Tubulin Heterotrimeric Complex Tubulin->Ternary_Complex Actin_AplyronineA->Ternary_Complex Inhibition Inhibition Ternary_Complex->Inhibition Induces Microtubule_Polymerization Microtubule Polymerization Inhibition->Microtubule_Polymerization

Caption: Aplyronine A's mechanism of action.

Experimental Workflow for In Vitro Cytotoxicity Assay

Cytotoxicity_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add serial dilutions of This compound analogs incubate1->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Remove medium and add DMSO incubate3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 values read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cytotoxicity assay.

Logical Relationship of Aplyronine SAR

SAR_Logic cluster_structure Chemical Structure cluster_activity Biological Activity Structure This compound Core Structure C7_OH C7-OH Structure->C7_OH C9_OH C9-OH Structure->C9_OH Diene Conjugated Diene Structure->Diene Side_Chain C24-C34 Side Chain Structure->Side_Chain Cytotoxicity Cytotoxicity C7_OH->Cytotoxicity Modulates Actin_Binding Actin Binding C9_OH->Actin_Binding Diene->Actin_Binding Side_Chain->Actin_Binding Essential for Actin_Binding->Cytotoxicity Contributes to

Caption: Key structural determinants of this compound activity.

References

Application Notes and Protocols for the Characterization of Aplyronine C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplyronine C is a potent cytotoxic macrolide originally isolated from the sea hare Aplysia kurodai. As a member of the aplyronine family, it exhibits significant antitumor activity, making it a compound of interest for cancer research and drug development. The complex structure of this compound necessitates a suite of advanced analytical techniques for its comprehensive characterization. This document provides detailed application notes and protocols for the structural elucidation and analysis of this compound, focusing on nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). Furthermore, it outlines the current understanding of its mechanism of action, providing a visual representation of the involved biological pathways.

Analytical Techniques for Structural Characterization

The structural characterization of this compound relies on a combination of spectroscopic and chromatographic techniques to determine its molecular formula, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural assignment of this compound. Both ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework of the molecule.

Data Presentation: NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for synthetic this compound, consistent with the data reported for the natural product.

Table 1: ¹H NMR Data for this compound (CDCl₃)

PositionChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-25.68d9.6
H-35.51dd9.6, 8.4
H-55.30m
H-62.45m
H-73.75m
............
H-346.95d14.4

Note: This is a representative subset of the full NMR data. The complete dataset would include all proton assignments.

Table 2: ¹³C NMR Data for this compound (CDCl₃)

PositionChemical Shift (ppm)
C-1169.8
C-2129.5
C-3135.2
C-434.1
C-5125.8
......
C-34142.1

Note: This is a representative subset of the full NMR data. The complete dataset would include all carbon assignments.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32 scans, spectral width of 12 ppm, acquisition time of 4 seconds, relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 2048 scans, spectral width of 240 ppm, acquisition time of 1 second, relaxation delay of 2 seconds.

  • 2D NMR Experiments: To establish connectivity and stereochemistry, perform a suite of 2D NMR experiments, including:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings (2-3 bonds).

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proton proximities, which is crucial for stereochemical assignments.

  • Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and peak picking.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition of this compound and to study its fragmentation pattern, which provides valuable structural information.

Data Presentation: Mass Spectrometry Data

Table 3: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/zFormula
[M+H]⁺1068.75401068.7545C₅₉H₁₀₂N₃O₁₄
[M+Na]⁺1090.73601090.7363C₅₉H₁₀₁N₃NaO₁₄

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Operate the ESI source in positive ion mode.

    • Acquire full scan mass spectra over a mass range that includes the expected molecular ion (e.g., m/z 200-1500).

    • Perform tandem MS (MS/MS) experiments by selecting the protonated molecule [M+H]⁺ as the precursor ion and subjecting it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion to confirm the elemental composition.

    • Analyze the MS/MS spectrum to identify characteristic fragment ions. This information can be used to confirm the presence of specific structural motifs within the molecule.

Mandatory Visualization: Proposed Mass Spectral Fragmentation of this compound

G cluster_side_chain Side Chain Fragmentation cluster_macrocycle Macrocycle Fragmentation M This compound [M+H]⁺ m/z 1068.75 F1 Loss of N,N-dimethylalanine [M+H - 101]⁺ M->F1 - C₄H₉NO₂ F2 Loss of side chain fragment [M+H - C₁₄H₂₅NO₃]⁺ M->F2 - C₁₄H₂₅NO₃ F3 Loss of H₂O [M+H - 18]⁺ M->F3 - H₂O F4 Cleavage of macrolactone F1->F4 F2->F4 F3->F4

Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for the purification and purity assessment of this compound. Due to the presence of multiple stereocenters, chiral HPLC may be necessary to separate diastereomers if they are present as impurities.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point for purity analysis. For chiral separations, a polysaccharide-based chiral stationary phase (e.g., Chiralpak IA or IB) can be effective.

  • Mobile Phase:

    • Reversed-Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid, is commonly used. For example, a linear gradient from 50% to 100% acetonitrile over 30 minutes.

    • Chiral (Normal Phase): A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a typical mobile phase for polysaccharide-based chiral columns.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: Monitor the elution profile using a UV detector at a wavelength where this compound has significant absorbance (e.g., 210 nm or 230 nm).

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition.

  • Injection Volume: Inject 10-20 µL of the sample solution.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time and peak area of this compound. Purity can be estimated by calculating the percentage of the main peak area relative to the total area of all peaks.

Mechanism of Action: Interaction with the Cytoskeleton

This compound, similar to its well-studied analog Aplyronine A, exerts its potent cytotoxic effects by disrupting the cellular cytoskeleton. It achieves this by inducing a novel protein-protein interaction between two key cytoskeletal components: actin and tubulin.

Mandatory Visualization: this compound-Induced Cytoskeletal Disruption

G cluster_cellular_components Cellular Environment cluster_process Mechanism of Action AplyronineC This compound Complex This compound-Actin-Tubulin Ternary Complex AplyronineC->Complex Binds to G-Actin G_Actin G-Actin (Monomer) G_Actin->Complex Tubulin Tubulin Dimer Tubulin->Complex Induces interaction F_Actin F-Actin (Filament) F_Actin->G_Actin Depolymerization Microtubule Microtubule Depolymerization Actin Depolymerization Complex->Depolymerization Microtubule_Destabilization Microtubule Destabilization Complex->Microtubule_Destabilization Depolymerization->F_Actin Cytotoxicity Cytotoxicity & Apoptosis Depolymerization->Cytotoxicity Microtubule_Destabilization->Microtubule Microtubule_Destabilization->Cytotoxicity

Caption: this compound's mechanism of action.

Experimental Workflow: Investigating Protein-Protein Interactions

G start Start protein_prep Prepare purified G-Actin and Tubulin start->protein_prep aplyronine_c_prep Prepare this compound solution start->aplyronine_c_prep spr Surface Plasmon Resonance (SPR) - Immobilize one protein - Flow this compound and the other protein protein_prep->spr aplyronine_c_prep->spr data_analysis Analyze sensorgram to determine binding kinetics (KD, ka, kd) spr->data_analysis conclusion Confirm ternary complex formation and quantify interaction data_analysis->conclusion

Application Notes & Protocols: Utilizing Aplyronine C for the Study of Actin-Mediated Cellular Processes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The actin cytoskeleton is a dynamic and essential component of eukaryotic cells, playing a pivotal role in a myriad of cellular functions including cell division, migration, morphogenesis, and intracellular transport.[1] Chemical probes that modulate actin dynamics are invaluable tools for dissecting these complex processes. Aplyronine C, a member of the aplyronine family of marine macrolides, is a potent inhibitor of actin polymerization.[2] Originally isolated from the sea hare Aplysia kurodai, aplyronines exhibit significant cytotoxicity against various cancer cell lines, making them valuable agents for both fundamental cell biology research and oncology drug development.[3][4]

These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its use in studying actin-mediated cellular processes.

Mechanism of Action

This compound exerts its biological effects primarily by disrupting actin cytoskeleton dynamics. The core mechanism involves a multi-faceted attack on the actin polymerization cycle. Aplyronine A, a closely related analogue, has been shown to depolymerize fibrous actin (F-actin) and prevent the polymerization of globular actin (G-actin) by forming a 1:1 complex with actin monomers.[3][2] This sequestration of G-actin monomers effectively reduces the available pool for filament elongation. Furthermore, kinetic studies suggest that aplyronines can sever existing F-actin filaments, leading to rapid disassembly of the actin cytoskeleton.[3][2][5]

Some analogues, like Aplyronine A, also possess the unique ability to induce a protein-protein interaction (PPI) between actin and tubulin, thereby simultaneously disrupting both major cytoskeletal networks.[6] While the side chain of aplyronines is crucial for actin binding, the macrolactone core is important for the tubulin interaction.[3][2][5]

Aplyronine_C_Mechanism_of_Action cluster_0 Cellular Environment G_Actin G-Actin (Monomers) Polymerization Polymerization G_Actin->Polymerization ATP Complex This compound-G-Actin Complex (1:1) F_Actin F-Actin (Filaments) Depolymerization Depolymerization F_Actin->Depolymerization ADP Polymerization->F_Actin Depolymerization->G_Actin Aplyronine_C This compound Aplyronine_C->F_Actin Severs & Depolymerizes Aplyronine_C->Complex Sequesters Complex->Polymerization

Figure 1. Mechanism of this compound on actin dynamics.

Data Presentation: Cytotoxicity

This compound and its analogues are highly cytotoxic. The potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%. This data is crucial for determining appropriate concentration ranges for cell-based assays.

CompoundCell LineAssay TypeIncubation Time (h)IC50Reference
Aplyronine A HeLa S3MTT Assay96~0.01 pM[3][5]
This compound HeLa S3MTT Assay96~1.7 pM[3][5]
Analogue 4 HeLa S3MTT Assay96~1.4 nM[3][5]
Analogue 5 HeLa S3MTT Assay96~100 pM[3][5]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the cytotoxic effect of this compound on a given cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • HeLa S3 cells (or other suitable cell line)

  • Eagle's Minimal Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (e.g., 1 mM in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-Buffered Saline (PBS)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 2 x 10³ cells/well in 100 µL of culture medium.[3][5]

  • Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[3][5]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Add the diluted compound to the wells (e.g., 1 pM to 1 µM final concentration).[3][5] Include vehicle control wells (DMSO) and untreated control wells.

  • Incubation: Incubate the cells with the compound for 96 hours.[3][5]

  • MTT Addition: Add 50 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3][5]

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3][5]

  • Measurement: Measure the optical density (absorbance) at 540 nm using a microplate reader.[3]

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow Start Start Seed Seed Cells (2x10³ cells/well) Start->Seed Incubate1 Incubate Overnight (37°C, 5% CO₂) Seed->Incubate1 Treat Add this compound (Serial Dilutions) Incubate1->Treat Incubate2 Incubate for 96h Treat->Incubate2 Add_MTT Add MTT Solution (Incubate 4h) Incubate2->Add_MTT Solubilize Remove Medium, Add DMSO Add_MTT->Solubilize Read Measure Absorbance (540 nm) Solubilize->Read Analyze Calculate Viability & Determine IC50 Read->Analyze End End Analyze->End

Figure 2. Workflow for the MTT cell viability assay.

Protocol 2: In Vitro F-Actin Depolymerization Assay

This protocol assesses the ability of this compound to depolymerize pre-formed F-actin in a cell-free system using ultracentrifugation to separate F-actin (pellet) from G-actin (supernatant).

Materials:

  • Rabbit skeletal muscle actin

  • G-buffer (2 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM 2-mercaptoethanol)[3][5]

  • MgCl2 solution (0.15 M)[3][5]

  • This compound stock solution (in DMSO)

  • Ultracentrifuge

  • SDS-PAGE equipment and reagents

Procedure:

  • Actin Polymerization: Prepare a solution of G-actin (e.g., 3 µM) in G-buffer. Induce polymerization by adding MgCl2 to a final concentration of 2 mM and incubate at 25°C for 1 hour to form F-actin.[3][5]

  • Compound Treatment: Aliquot the F-actin solution. Add this compound (or DMSO for control) to the desired final concentration and incubate at 25°C for a specified time (e.g., 30 minutes).

  • Ultracentrifugation: Centrifuge the samples at high speed (e.g., >100,000 x g) for 30 minutes to pellet the F-actin.

  • Sample Collection: Carefully separate the supernatant (containing G-actin and this compound-G-actin complexes) from the pellet (containing F-actin).

  • Analysis by SDS-PAGE: Resuspend the pellet in a volume of buffer equal to the supernatant volume. Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.

  • Quantification: Stain the gel (e.g., with Coomassie Blue) and quantify the actin bands in the supernatant and pellet fractions using densitometry. An increase in the actin signal in the supernatant fraction relative to the control indicates depolymerization.

Actin_Depolymerization_Workflow Start Start Polymerize Polymerize G-Actin to F-Actin (Add MgCl₂, Incubate 1h) Start->Polymerize Treat Treat F-Actin with This compound Polymerize->Treat Centrifuge Ultracentrifugation (>100,000 x g) Treat->Centrifuge Separate Separate Supernatant (S) and Pellet (P) Centrifuge->Separate Analyze Analyze S and P fractions by SDS-PAGE Separate->Analyze Quantify Quantify Actin Bands (Densitometry) Analyze->Quantify End End Quantify->End

Figure 3. Workflow for in vitro F-actin depolymerization assay.

Protocol 3: Visualization of Actin Cytoskeleton by Phalloidin Staining

This protocol allows for the direct visualization of this compound's effect on the F-actin cytoskeleton in adherent cells via fluorescence microscopy.

Materials:

  • Cells grown on glass coverslips

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution (e.g., 3.7% formaldehyde in PBS)[7]

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescently-conjugated phalloidin (e.g., Alexa Fluor 488 phalloidin)

  • DAPI (for nuclear counterstain)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on glass coverslips in a petri dish or multi-well plate. Allow them to adhere overnight. Treat the cells with the desired concentration of this compound for an appropriate duration (e.g., 1-4 hours).

  • Fixation: Wash the cells twice with pre-warmed PBS. Fix the cells with 3.7% formaldehyde solution for 10 minutes at room temperature.[7]

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Staining: Wash the cells three times with PBS. Incubate the cells with a solution of fluorescently-conjugated phalloidin (at nanomolar concentrations) for 20-30 minutes at room temperature, protected from light.

  • Counterstaining (Optional): Wash three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.

  • Mounting: Wash three times with PBS. Mount the coverslip onto a microscope slide using a drop of mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for the chosen fluorophores. In untreated cells, a network of actin stress fibers should be visible. This compound-treated cells are expected to show a diffuse cytoplasmic signal and a loss of F-actin structures.[3][5]

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Aplyronine C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the total synthesis of Aplyronine C. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this complex marine macrolide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategic challenges in the total synthesis of this compound?

A1: The total synthesis of this compound, a complex polyketide, presents several major hurdles. Key challenges include:

  • Stereochemical Control: The molecule contains numerous stereocenters that require precise control during synthesis.[1][2][3]

  • Fragment Coupling: Convergent syntheses rely on the successful coupling of large, highly functionalized fragments. Choosing the right coupling strategy is critical to avoid failed reactions and low yields.[1][4][5]

  • Macrocyclization: The formation of the 24-membered macrolactone ring is an entropically and sometimes enthalpically challenging step, often requiring careful selection of cyclization conditions.[6][7]

  • Side Chain Installation: The C24–C34 side chain, which is crucial for biological activity, contains sensitive functional groups, such as the terminal (E)-N-methyl-N-vinylformamide, making its introduction a delicate process.[1][4][8]

  • Protecting Group Strategy: The presence of multiple hydroxyl and amine functionalities necessitates a robust and orthogonal protecting group strategy to ensure chemoselectivity throughout the synthesis.[9][10]

Q2: A Horner-Wadsworth-Emmons (HWE) coupling for the main fragments failed. What is a good alternative?

A2: An aborted HWE fragment coupling strategy has been reported in the literature for Aplyronine synthesis.[1][4] A highly successful alternative is a boron-mediated aldol coupling . This approach was used to couple a C1–C27 macrocyclic aldehyde with a C28–C34 methyl ketone fragment.[1][4][11] This strategy proved effective for complex and sensitive substrates where other methods failed.

Q3: The terminal (E)-N-methyl-N-vinylformamide moiety is difficult to install late in the synthesis. How can this be addressed?

A3: Late-stage installation of the (E)-N-methyl-N-vinylformamide can be problematic due to the sensitivity of the advanced macrocyclic intermediates. A more robust strategy is to incorporate this moiety into the side-chain fragment before coupling it to the main macrocycle.[1][4] This avoids exposing the sensitive vinylformamide group to harsh conditions in the final steps of the synthesis.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in the C29 Ketone Reduction

Problem: You are experiencing low diastereoselectivity (dr) during the reduction of the C29 ketone to the desired C29 alcohol, which is a crucial step before the final esterification and deprotection.

Troubleshooting Steps:

  • Reagent Selection: The choice of reducing agent has a significant impact on the diastereoselectivity. Simple reducing agents like NaBH₄ may provide poor selectivity.

  • Chelation Control: Employing a chelating metal can enhance stereocontrol. Zinc borohydride (Zn(BH₄)₂) has been shown to provide excellent diastereoselectivity for this specific reduction.

  • Temperature Control: Perform the reduction at low temperatures (e.g., -78 °C to 0 °C) to enhance selectivity.

  • Solvent Effects: The choice of solvent can influence the reaction outcome. Ethereal solvents like THF or DME are commonly used.

Quantitative Data on C29 Ketone Reduction:

EntryReducing AgentSolventTemperature (°C)Diastereomeric Ratio (desired:undesired)
1NaBH₄MeOH02:1
2L-Selectride®THF-781:5
3K-Selectride®THF-781:1.5
4LiAlH₄THF-781.5:1
5Zn(BH₄)₂Et₂O010:1

Data adapted from Paterson et al., Org. Lett. 2013, 15, 12, 3118–3121.[1][4]

Issue 2: Low Yield in Boron-Mediated Aldol Coupling of Macrocyclic Aldehyde and Side-Chain Ketone

Problem: The crucial boron-mediated aldol coupling between the C1–C27 aldehyde and the C28–C34 ketone is resulting in low yields of the desired β-hydroxy ketone.

Troubleshooting Steps:

  • Enolate Formation: Ensure complete enolization of the methyl ketone. The choice of boron reagent and amine base is critical. Dicyclohexylboron chloride (c-Hex₂BCl) with triethylamine (Et₃N) has proven effective.

  • Stoichiometry: The reaction is highly sensitive to stoichiometry. Using an excess of the ketone enolate (e.g., 3 equivalents) can drive the reaction to completion and improve the yield based on the limiting aldehyde.[1][4]

  • Addition Rate and Temperature: The boron enolate should be added slowly to the aldehyde solution at a low temperature (-78 °C) to minimize side reactions. The enolization itself can be performed at a slightly higher temperature (e.g., -10 °C) before cooling for the addition.[1][4]

  • Workup Conditions: A mild, non-oxidative workup is necessary to prevent decomposition of the product.

Key Experimental Protocols

Protocol 1: Boron-Mediated Aldol Coupling

This protocol describes the coupling of the C1–C27 aldehyde (7) and the C28–C34 ketone (6) as reported by Paterson et al.[1]

  • Enolization: To a solution of the C28–C34 methyl ketone (6) (3.0 equiv.) in Et₂O at -10 °C, add Et₃N (3.3 equiv.) followed by c-Hex₂BCl (3.3 equiv.). Stir the resulting mixture at -10 °C for 1 hour to form the boron enolate.

  • Coupling: Cool the enolate solution to -78 °C. In a separate flask, a solution of the C1–C27 aldehyde (7) (1.0 equiv.) in Et₂O is also cooled to -78 °C.

  • Addition: Add the boron enolate solution to the aldehyde solution slowly via cannula.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour.

  • Workup: Quench the reaction by adding a pH 7 buffer. Allow the mixture to warm to room temperature. Extract with an organic solvent (e.g., EtOAc), wash with brine, dry over MgSO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Protocol 2: Diastereoselective Reduction of the C29 Ketone

This protocol details the highly selective reduction of the C29 ketone using Zn(BH₄)₂.[1]

  • Preparation of Reagent: Prepare a solution of Zn(BH₄)₂ in Et₂O.

  • Reaction Setup: Dissolve the β-hydroxy ketone (18) (1.0 equiv.) in Et₂O and cool the solution to 0 °C under an argon atmosphere.

  • Addition: Add the pre-prepared solution of Zn(BH₄)₂ (e.g., 5.0 equiv.) to the ketone solution.

  • Reaction: Stir the mixture at 0 °C until the reaction is complete (monitor by TLC).

  • Workup: Quench the reaction by the slow addition of saturated aqueous Rochelle's salt. Allow the mixture to warm to room temperature and stir vigorously. Extract with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to yield the desired C29 alcohol (21).

Visualizations

Aplyronine_C_Retrosynthesis AplyronineC This compound Macrocycle C1-C34 Macrocycle AplyronineC->Macrocycle Deprotection Esterification Aldehyde C1-C27 Aldehyde Macrocycle->Aldehyde Boron Aldol Coupling Ketone C28-C34 Ketone Macrocycle->Ketone Boron Aldol Coupling C1_C14 C1-C14 Fragment Aldehyde->C1_C14 Fragment Coupling C15_C27 C15-C27 Fragment Aldehyde->C15_C27 Fragment Coupling

Caption: Retrosynthetic analysis of this compound.

Troubleshooting_Aldol_Coupling Start Low Yield in Aldol Coupling CheckEnol Verify Enolate Formation? (c-Hex₂BCl/Et₃N) Start->CheckEnol CheckEnol->Start No, Optimize Reagents/Time CheckStoich Optimize Stoichiometry? (Excess Ketone) CheckEnol->CheckStoich Yes CheckStoich->Start No, Increase Equivalents CheckTemp Control Temperature? (Slow addition at -78°C) CheckStoich->CheckTemp Yes CheckTemp->Start No, Adjust Protocol CheckWorkup Use Mild Workup? (pH 7 Buffer) CheckTemp->CheckWorkup Yes CheckWorkup->Start No, Change Quench Success Improved Yield CheckWorkup->Success Yes

Caption: Troubleshooting workflow for the boron-mediated aldol coupling.

References

Aplyronine C Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the total synthesis of Aplyronine C, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is a common overall yield for the total synthesis of this compound, and what is the longest linear sequence?

A recent highly stereocontrolled total synthesis of this compound was achieved with an overall yield of 3.6% over a longest linear sequence of 28 steps.[1][2] This is a significant improvement over previous methods, which required 45 steps.[1][2]

Q2: What is the most critical coupling reaction for maximizing the yield of the this compound backbone?

The crucial step for assembling the full this compound backbone is the boron-mediated aldol coupling of the C1–C27 macrocyclic aldehyde with the C28–C34 N-vinylformamide-bearing methyl ketone.[1][2][3] Careful optimization of this reaction is paramount for a successful synthesis.

Q3: Are there alternative coupling strategies to the boron-mediated aldol reaction?

Yes, earlier strategies explored a Horner-Wadsworth-Emmons (HWE) fragment coupling.[1][2] However, this approach was ultimately aborted in favor of the more successful aldol coupling strategy.[1][2] For the related Aplyronine A, a second-generation synthesis utilized Ni/Cr-mediated coupling reactions, which significantly improved the yield and reduced the number of steps.[4][5]

Q4: Why is the introduction of the C31 acetate moiety at an early stage important?

Introducing the C31 acetate moiety early in the synthesis of the C28–C34 fragment is crucial because β-acetoxy ketone intermediates are prone to elimination.[1][2] Early introduction helps to stabilize the intermediate and prevent this side reaction, thereby improving the overall yield.[1][2]

Troubleshooting Guides

Issue 1: Low Yield in the C27–C28 Boron-Mediated Aldol Fragment Coupling

Symptoms:

  • Low yield of the desired β-hydroxy ketone product (17).

  • Recovery of unreacted starting materials (aldehyde 7 and ketone 6).

  • Formation of decomposition products.

Possible Causes and Solutions:

CauseRecommended Solution
Suboptimal Enolization Conditions Use c-Hex₂BCl and Et₃N for the enolization of the C28–C34 ketone (6) at -10 °C. Ensure slow addition of the enolate to the C1–C27 aldehyde (7) at -78 °C.[1][2]
Stoichiometry of Reactants Use an excess of the ketone enolate (e.g., 3 equivalents) to drive the reaction to completion and allow for good recovery of the excess ketone.[1][2]
Harsh Workup Conditions Employ a mild, non-oxidative workup procedure to prevent degradation of the sensitive aldol product.[1][2]
Issue 2: Poor Diastereoselectivity in the C29 Ketone Reduction

Symptoms:

  • Formation of a mixture of diastereomers at the C29 position.

  • Low yield of the desired alcohol.

  • Formation of elimination-related byproducts.

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Reducing Agent While NaBH₄ gives poor selectivity (2:1 dr), and bulky reducing agents like L-selectride can lead to elimination, Zn(BH₄)₂ has been shown to provide excellent diastereoselectivity (10:1 dr) and high yield (90%).[1][2]
Suboptimal Reaction Conditions Luche conditions (NaBH₄, CeCl₃·7H₂O) can improve diastereoselectivity (7:1 dr) but may result in lower yields.[1][2]
Issue 3: Difficulty with the (Z) to (E) Isomerization of the N-Vinylformamide

Symptoms:

  • Incomplete isomerization to the desired (E)-vinylformamide.

  • Failure of isomerization with fragments bearing certain protecting groups.

Possible Causes and Solutions:

CauseRecommended Solution
Ineffective Isomerization Conditions Use stoichiometric iodine under light-free conditions for a smooth isomerization.[1][2]
Interfering Protecting Groups Isomerization may fail on fragments with a C31-OTES or -OPMB group. Ensure the C31 acetate moiety is in place before attempting isomerization.[1][2]
Issue 4: Elimination of the β-Acetoxy Ketone Intermediate

Symptoms:

  • Formation of an enone byproduct.

  • Reduced yield of the desired ketone.

Possible Causes and Solutions:

CauseRecommended Solution
Instability of the Intermediate Handle all β-acetoxy ketone intermediates with care.[1][2] During the deoxygenation at C27, use a two-step procedure: dehydration with the Burgess reagent followed by reduction with Stryker's reagent to minimize elimination.[2]

Key Experimental Protocols

Protocol 1: Optimized Boron-Mediated Aldol Coupling of Fragments 6 and 7

This protocol describes the crucial coupling of the C1–C27 aldehyde (7) and the C28–C34 ketone (6).

  • Enolization: Dissolve the C28–C34 ketone (6) in an appropriate solvent and cool to -10 °C. Add c-Hex₂BCl and Et₃N to facilitate the enolization.

  • Coupling: Slowly add the resulting enolate solution (3 equivalents) to a solution of the C1–C27 aldehyde (7) at -78 °C.

  • Workup: After the reaction is complete, perform a mild, non-oxidative workup to isolate the β-hydroxy ketone (17).

  • Yield: This optimized procedure has been reported to yield 61% of the desired product with good recovery of the excess ketone.[1][2]

Protocol 2: Stereoselective Reduction of the C29 Ketone

This protocol details the highly diastereoselective reduction of the C29 ketone.

  • Reaction Setup: Dissolve the ketone substrate in Et₂O.

  • Reduction: Add Zn(BH₄)₂ to the solution.

  • Analysis: Monitor the reaction for the disappearance of the starting material.

  • Yield and Selectivity: This method has been shown to produce the desired alcohol in 90% yield with a 10:1 diastereomeric ratio.[1]

Quantitative Data Summary

Reaction StepReagents/ConditionsYield (%)Diastereomeric Ratio (dr)Reference
Sn(II)-mediated aldol reactionKetone 8, acetaldehyde9715:1[1][2]
Boron-mediated aldol couplingc-Hex₂BCl/Et₃N, -78 °C61-[1][2]
C29 Ketone ReductionNaBH₄, MeOH552:1[1]
C29 Ketone ReductionNaBH₄, CeCl₃·7H₂O, 0 °C347:1[1]
C29 Ketone ReductionZn(BH₄)₂, Et₂O77-9010:1[1]
Wittig Reaction for N-vinylformamideYlide of phosphonium salt 12 (LiHMDS)75 (over 2 steps)8:1 (Z/E)[1][2]
Synthesis of C28–C34 fragment 610 steps60 (overall)-[1][2]

Visualizations

G cluster_0 Synthesis of C28-C34 Ketone (6) cluster_1 Synthesis of C1-C27 Aldehyde (7) cluster_2 Final Assembly Ketone 8 + Acetaldehyde Ketone 8 + Acetaldehyde Sn(II)-mediated aldol Sn(II)-mediated aldol Ketone 8 + Acetaldehyde->Sn(II)-mediated aldol 97% yield, 15:1 dr Evans-Tishchenko Reduction Evans-Tishchenko Reduction Sn(II)-mediated aldol->Evans-Tishchenko Reduction Silyl Protection Silyl Protection Evans-Tishchenko Reduction->Silyl Protection Diol Formation Diol Formation Silyl Protection->Diol Formation Double Swern Oxidation Double Swern Oxidation Diol Formation->Double Swern Oxidation Wittig Reaction Wittig Reaction Double Swern Oxidation->Wittig Reaction Acetate Installation Acetate Installation Wittig Reaction->Acetate Installation Isomerization (I2) Isomerization (I2) Acetate Installation->Isomerization (I2) C28-C34 Ketone (6) C28-C34 Ketone (6) Isomerization (I2)->C28-C34 Ketone (6) Fragment Coupling Boron-mediated Aldol 61% yield C28-C34 Ketone (6)->Fragment Coupling Macrocyclic Intermediate (4) Macrocyclic Intermediate (4) Global Deprotection (HF) Global Deprotection (HF) Macrocyclic Intermediate (4)->Global Deprotection (HF) TES Protection TES Protection Global Deprotection (HF)->TES Protection Selective Deprotection Selective Deprotection TES Protection->Selective Deprotection Oxidation Oxidation Selective Deprotection->Oxidation C1-C27 Aldehyde (7) C1-C27 Aldehyde (7) Oxidation->C1-C27 Aldehyde (7) C1-C27 Aldehyde (7)->Fragment Coupling Deoxygenation at C27 Deoxygenation at C27 Fragment Coupling->Deoxygenation at C27 C29 Ketone Reduction (Zn(BH4)2)\n90% yield, 10:1 dr C29 Ketone Reduction (Zn(BH4)2) 90% yield, 10:1 dr Deoxygenation at C27->C29 Ketone Reduction (Zn(BH4)2)\n90% yield, 10:1 dr Esterification Esterification C29 Ketone Reduction (Zn(BH4)2)\n90% yield, 10:1 dr->Esterification Global Deprotection Global Deprotection Esterification->Global Deprotection This compound This compound Global Deprotection->this compound

Caption: Overall workflow for the total synthesis of this compound.

G C28-C34 Ketone (6) C28-C34 Ketone (6) c-Hex2BCl, Et3N, -10 C c-Hex2BCl, Et3N, -10 C C28-C34 Ketone (6)->c-Hex2BCl, Et3N, -10 C Enolization Enolate Enolate c-Hex2BCl, Et3N, -10 C->Enolate Aldol Adduct (17) Aldol Adduct (17) Enolate->Aldol Adduct (17) Slow addition to Aldehyde (7) at -78 C C1-C27 Aldehyde (7) C1-C27 Aldehyde (7) C1-C27 Aldehyde (7)->Aldol Adduct (17) Mild Workup Mild Workup Aldol Adduct (17)->Mild Workup Isolation

Caption: Key boron-mediated aldol coupling step.

References

overcoming solubility issues with Aplyronine C in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Aplyronine C in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a member of the aplyronine family of marine macrolides, which are known for their potent cytotoxic activities against various cancer cell lines. While the specific mechanism for this compound is not as extensively studied as for Aplyronine A, it is presumed to share a similar mechanism of action. Aplyronine A functions as a potent actin-depolymerizing agent.[1][2] It forms a 1:1 complex with G-actin, thereby inhibiting its polymerization into F-actin and also depolymerizing existing actin filaments.[1] This disruption of the actin cytoskeleton is a key contributor to its cytotoxic effects. Recent studies have also suggested that Aplyronine A can induce a protein-protein interaction between actin and tubulin, further disrupting cytoskeletal dynamics.[3]

Q2: What are the recommended solvents for dissolving this compound?

Due to its macrolide structure, this compound is expected to have low solubility in aqueous solutions. The recommended solvent for creating a concentrated stock solution is dimethyl sulfoxide (DMSO).[4] For in vivo applications, formulations involving co-solvents such as polyethylene glycol 400 (PEG400), carboxymethyl cellulose, and Tween 80 have been used for the related compound Aplyronine A.

Q3: How should I store this compound stock solutions?

Q4: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?

This is a common issue encountered with hydrophobic compounds. The precipitation occurs because the final concentration of DMSO in the aqueous buffer is too low to maintain the solubility of this compound. Please refer to the troubleshooting guide below for detailed solutions.

Troubleshooting Guide: Overcoming this compound Precipitation

This guide provides a systematic approach to troubleshooting and resolving precipitation issues with this compound in your assays.

Issue 1: this compound powder does not dissolve in the primary organic solvent (e.g., DMSO).
  • Possible Cause: The compound has very low solubility even in the selected organic solvent, or the solvent quality is poor.

  • Solutions:

    • Gentle Warming and Sonication: Gently warm the solution to 37°C and use a sonicator to aid dissolution.[5] Be cautious with temperature to avoid compound degradation.

    • Alternative Solvents: If DMSO fails, consider other water-miscible organic solvents such as N,N-dimethylformamide (DMF) or ethanol. However, always check for solvent compatibility with your specific assay.

    • Solubility Test: Perform a small-scale solubility test to determine the approximate solubility limit in the chosen solvent before preparing a large stock solution.

Issue 2: Precipitate forms immediately upon diluting the DMSO stock in aqueous buffer or cell culture medium.
  • Possible Cause: The final concentration of this compound exceeds its solubility limit in the final aqueous environment. The percentage of the organic co-solvent (DMSO) is insufficient to keep the compound in solution.

  • Solutions:

    • Reduce Final Concentration: The simplest solution is to test a lower final concentration of this compound in your assay.

    • Increase Co-solvent Percentage: If your assay can tolerate it, slightly increasing the final percentage of DMSO may help. However, be aware that DMSO concentrations above 0.5-1% can be toxic to cells.[9]

    • Use a Serial Dilution Approach: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This can sometimes prevent shock precipitation.

    • Add to Vortexing Buffer: Add the this compound stock solution dropwise into the aqueous buffer while vigorously vortexing or stirring to ensure rapid and even dispersion.[10]

    • Incorporate Solubilizing Agents: For cell-free assays, consider the use of non-ionic surfactants like Tween 20 or Triton X-100 at low concentrations (e.g., 0.01-0.1%). For cell-based assays, these can be cytotoxic, so their use must be carefully validated.

Issue 3: The solution is initially clear but a precipitate forms over time during the experiment.
  • Possible Cause: The compound has limited stability in the aqueous buffer, or changes in temperature or pH during the experiment are causing it to fall out of solution.

  • Solutions:

    • Prepare Fresh Solutions: Prepare the final working solution of this compound immediately before use.

    • Maintain Constant Temperature: Ensure that the temperature of your experimental setup is stable.

    • pH Control: The solubility of some compounds can be pH-dependent. Ensure your buffer has sufficient capacity to maintain a stable pH throughout the experiment.

    • Protein Binding: In cell culture media containing serum, hydrophobic compounds can bind to proteins like albumin, which can sometimes help maintain solubility. If you are using a serum-free medium, this effect will be absent.

Quantitative Data Summary

Solvent/SystemSuitability for Stock SolutionSuitability for Final Assay MediumNotes
DMSO High Low (as a co-solvent)Recommended for preparing high-concentration stock solutions. Final concentration in assays should typically be ≤0.5%.[9]
Ethanol ModerateLow (as a co-solvent)Can be an alternative to DMSO, but may have higher volatility and different cellular effects.
Aqueous Buffers (e.g., PBS) Very LowHigh (as the primary medium)This compound is poorly soluble in purely aqueous solutions.
Cell Culture Media Not RecommendedHigh (with co-solvent)The final working solution is prepared in cell culture medium, but will require a co-solvent like DMSO.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials: this compound (solid), Anhydrous DMSO, Sterile microcentrifuge tubes.

  • Procedure: a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh the required amount of this compound in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. d. Vortex the tube for 1-2 minutes. If necessary, gently warm the tube to 37°C and sonicate for 5-10 minutes until the solid is completely dissolved. e. Visually inspect the solution against a light source to ensure there are no visible particles. f. Aliquot the stock solution into single-use volumes in sterile, light-protected tubes. g. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for a Cell-Based Assay
  • Materials: 10 mM this compound stock solution in DMSO, Pre-warmed (37°C) cell culture medium.

  • Procedure: a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. For example, to get a 10 µM final concentration with 0.1% DMSO, you could first dilute the 10 mM stock 1:10 in medium (to get 1 mM), and then dilute this intermediate solution 1:100 into the final culture volume. c. Add the final dilution to your cells immediately. Gently swirl the plate or flask to ensure even distribution. d. Always prepare a vehicle control using the same final concentration of DMSO that is present in the this compound-treated samples.

Visualizations

Aplyronine_Mechanism_of_Action cluster_0 Cytoskeleton Dynamics cluster_1 Cellular Outcomes AplyronineC This compound G_Actin G-Actin (Monomer) AplyronineC->G_Actin Binds to F_Actin F-Actin (Filament) AplyronineC->F_Actin Induces Depolymerization Tubulin Tubulin AplyronineC->Tubulin Induces Interaction with Actin G_Actin->F_Actin Polymerization Cytoskeleton_Disruption Cytoskeleton Disruption F_Actin->Cytoskeleton_Disruption Microtubule Microtubule Disassembly Tubulin->Microtubule Microtubule->Cytoskeleton_Disruption Apoptosis Apoptosis Cytoskeleton_Disruption->Apoptosis Leads to

Caption: Proposed mechanism of action for this compound.

Troubleshooting_Workflow Start Start: this compound Precipitation Issue Check_Stock Is the stock solution clear? Start->Check_Stock Troubleshoot_Stock Troubleshoot Stock Prep: - Gentle Warming/Sonication - Alternative Solvents Check_Stock->Troubleshoot_Stock No Check_Dilution Precipitation upon dilution? Check_Stock->Check_Dilution Yes Troubleshoot_Stock->Check_Stock Troubleshoot_Dilution Troubleshoot Dilution: - Lower Final Concentration - Increase Co-solvent % - Serial Dilution - Add to Vortexing Buffer Check_Dilution->Troubleshoot_Dilution Yes Check_Time Precipitation over time? Check_Dilution->Check_Time No Troubleshoot_Dilution->Check_Dilution Troubleshoot_Time Troubleshoot Stability: - Prepare Fresh - Maintain Temp/pH - Consider Protein Binding Check_Time->Troubleshoot_Time Yes Success Success: Soluble Solution Check_Time->Success No Troubleshoot_Time->Check_Time

Caption: Troubleshooting workflow for this compound precipitation.

References

Optimizing Aplyronine C Dosage for Cell Culture Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Aplyronine C in cell culture experiments. This compound is a potent marine macrolide known for its cytotoxic and actin-depolymerizing properties. This resource offers troubleshooting guidance, frequently asked questions, and detailed experimental protocols to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound belongs to the aplyronine family of marine natural products. These compounds are potent inhibitors of actin polymerization. This compound binds to globular actin (G-actin), preventing its polymerization into filamentous actin (F-actin), and also promotes the depolymerization of existing F-actin filaments. This disruption of the actin cytoskeleton triggers a cascade of cellular events, ultimately leading to programmed cell death, or apoptosis.

Q2: What is a recommended starting concentration for this compound in cell culture?

A2: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. Based on studies of related compounds like Aplyronine A, a starting point for cytotoxicity assays could be in the low nanomolar to micromolar range. For instance, Aplyronine A has demonstrated potent cytotoxicity against HeLa S3 cells with IC50 values in the picomolar to low nanomolar range. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the lyophilized this compound powder in a minimal amount of high-quality, anhydrous DMSO to achieve a high concentration (e.g., 1-10 mM). To avoid precipitation when diluting in aqueous-based culture media, it is recommended to perform serial dilutions in DMSO first before the final dilution into the media. The final DMSO concentration in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: How should I store this compound solutions?

A4: For long-term storage, it is recommended to store the solid compound at -20°C or -80°C. Once dissolved in DMSO, the stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Protect the stock solution from light. When properly stored, DMSO stock solutions are generally stable for several months.

Troubleshooting Guide

Problem Possible Cause Solution
Precipitation of this compound in culture medium The compound has low aqueous solubility. The final concentration of the organic solvent (e.g., DMSO) is too low to keep the compound dissolved.Prepare a more concentrated stock solution in DMSO. Perform serial dilutions in DMSO before the final dilution into the culture medium. Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells (typically ≤ 0.1%). Gentle warming and vortexing of the final diluted solution may also help.
No observable effect on cells The concentration of this compound is too low. The cells are resistant to the compound. The compound has degraded.Perform a dose-response experiment with a wider range of concentrations. Verify the identity and purity of your this compound. Use a positive control for apoptosis or actin disruption to ensure your assay is working. Check the storage conditions and age of your this compound stock solution.
High background cell death in control (vehicle-treated) group The concentration of the solvent (e.g., DMSO) is too high. The cells are sensitive to the solvent.Determine the maximum tolerated DMSO concentration for your specific cell line by performing a solvent toxicity test. Ensure the final DMSO concentration in all experimental wells, including controls, is consistent and below the toxic threshold.
Inconsistent results between experiments Variability in cell density at the time of treatment. Inconsistent incubation times. Instability of this compound in the culture medium over time.Standardize your cell seeding protocol to ensure consistent cell numbers at the start of each experiment. Adhere strictly to the planned incubation times. For long-term experiments, consider replacing the medium with freshly prepared this compound at regular intervals.
Unexpected morphological changes in cells Off-target effects of the compound. Cellular stress response to actin disruption.Carefully observe and document any morphological changes. Compare these changes to those induced by other known actin-targeting drugs. Consider using lower, non-toxic concentrations to investigate more subtle effects on cell morphology and function.

Data Presentation

Table 1: Cytotoxicity of Aplyronine Family Compounds in Different Cancer Cell Lines

CompoundCell LineAssayIC50Reference
Aplyronine AHeLa S3Cytotoxicity7.9 nM[1]
This compoundHeLa S3Cytotoxicity13 nM[1]
Aplyronine A AnalogueHeLa S3MTT Assay1.1 - 1.9 µM[1]

Note: Data for this compound is limited. Researchers are encouraged to perform their own dose-response studies.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is a general guideline for assessing the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple formazan precipitate is visible.

  • Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound (including a vehicle control) for the specified time.

  • Harvest the cells by trypsinization (for adherent cells) or by gentle scraping. Collect both adherent and floating cells to include the apoptotic population.

  • Wash the cells twice with cold PBS and centrifuge at a low speed.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Mandatory Visualizations

AplyronineC_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm AplyronineC This compound G_Actin G-Actin AplyronineC->G_Actin Binds to AplyronineC->G_Actin F_Actin F-Actin AplyronineC->F_Actin Depolymerizes G_Actin->F_Actin Polymerization Actin_Depolymerization Actin Depolymerization F_Actin->G_Actin Depolymerization FAK Focal Adhesion Kinase (FAK) Actin_Depolymerization->FAK Leads to Bcl2_family Bcl-2 Family (e.g., Bim, Bad) Actin_Depolymerization->Bcl2_family Activates FAK_p p-FAK (Inactive) FAK->FAK_p Dephosphorylation Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Induces MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Apoptosome Apoptosome Apaf1->Apoptosome Forms Pro_Caspase9 Pro-Caspase-9 Apoptosome->Pro_Caspase9 Activates Caspase9 Caspase-9 (Active) Pro_Caspase9->Caspase9 Pro_Caspase3 Pro-Caspase-3 Caspase9->Pro_Caspase3 Cleaves & Activates Caspase3 Caspase-3 (Active) Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound induced apoptosis signaling pathway.

Experimental_Workflow cluster_assays Assays start Start cell_culture 1. Cell Culture (Seed cells in plates) start->cell_culture treatment 2. This compound Treatment (Dose-response) cell_culture->treatment incubation 3. Incubation (24-72 hours) treatment->incubation viability_assay 4a. Cell Viability Assay (e.g., MTT) incubation->viability_assay apoptosis_assay 4b. Apoptosis Assay (e.g., Annexin V) incubation->apoptosis_assay data_analysis 5. Data Analysis (IC50, % Apoptosis) viability_assay->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

References

Troubleshooting Aplyronine C Instability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the instability of Aplyronine C in solution. The following information is designed to help ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade in solution?

A1: this compound, a complex macrolide, possesses several functional groups susceptible to degradation. The primary factors influencing its stability in solution are:

  • pH: The ester linkages in the this compound structure are prone to hydrolysis, a reaction that is often catalyzed by acidic or basic conditions.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation, including hydrolysis and oxidation.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation of sensitive molecules.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to the degradation of certain functional groups within the molecule.

  • Solvent: The choice of solvent can impact stability. While DMSO is a common solvent for initial stock solutions, its hygroscopic nature can introduce water, potentially leading to hydrolysis over time.

Q2: I prepared a stock solution of this compound in DMSO and stored it at -20°C. How long can I expect it to be stable?

A2: For long-term storage, it is recommended to store this compound as a dry solid at -20°C or below. Once dissolved in DMSO, the stability of the stock solution is reduced. While specific data for this compound is limited, general guidelines for complex macrolides suggest that DMSO stock solutions are best used fresh. If storage is necessary, it is advisable to prepare small aliquots to minimize freeze-thaw cycles and store them at -80°C for no longer than one to three months. For assays, freshly prepared dilutions in aqueous buffers are recommended.

Q3: I observed a precipitate in my this compound solution after diluting the DMSO stock with an aqueous buffer. What should I do?

A3: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic compounds like this compound. This is due to the lower solubility of the compound in the final aqueous solution. To address this, you can try the following:

  • Vortexing/Sonication: Gently vortex or sonicate the solution to aid dissolution.

  • Warming: A brief warming of the solution in a water bath (e.g., at 37°C) may help dissolve the precipitate. Ensure the temperature is not excessively high to avoid thermal degradation.

  • Solvent Content: Ensure that the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, but low enough not to interfere with your biological assay (typically <0.5%).

  • Fresh Dilutions: Prepare fresh dilutions immediately before use to minimize the time the compound is in a potentially precipitating solution.

Q4: How can I check if my this compound solution has degraded?

A4: The most reliable way to assess the integrity of your this compound solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can separate the intact this compound from its degradation products and allow for quantification of the remaining active compound. A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity in the assay. Degradation of this compound in the stock or working solution.1. Prepare fresh stock and working solutions of this compound. 2. Assess the purity of the stock solution using HPLC or LC-MS. 3. Review storage conditions and handling procedures (see Experimental Protocols).
Inconsistent results between experiments. Instability of this compound under experimental conditions (e.g., prolonged incubation, temperature fluctuations).1. Minimize the incubation time of this compound in aqueous buffers. 2. Ensure consistent temperature control throughout the experiment. 3. Prepare fresh dilutions for each experiment.
Appearance of unknown peaks in HPLC/LC-MS analysis. Chemical degradation of this compound.1. Identify potential degradation pathways (e.g., hydrolysis, oxidation). 2. Conduct a forced degradation study to generate and identify potential degradation products (see Experimental Protocols). 3. Adjust solution preparation and storage conditions to minimize degradation (e.g., use of antioxidants, protection from light).

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions
  • Preparation:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a high-concentration stock solution (e.g., 1-10 mM) by dissolving the solid this compound in anhydrous, high-purity DMSO.

    • Ensure complete dissolution by gentle vortexing or sonication in a water bath at room temperature.

  • Storage:

    • Dispense the stock solution into small-volume, tightly sealed amber glass vials to create single-use aliquots.

    • Store the aliquots at -80°C for long-term storage (up to 3 months).

    • For short-term storage (up to 1 week), -20°C can be used, but -80°C is preferred to minimize degradation.

    • Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Working Solutions
  • Retrieve a single-use aliquot of the this compound DMSO stock solution from the -80°C freezer.

  • Allow the aliquot to thaw completely at room temperature.

  • Perform serial dilutions of the stock solution in the desired aqueous buffer (e.g., PBS, cell culture medium) to achieve the final working concentration.

  • Ensure the final concentration of DMSO in the working solution is below the tolerance level of the experimental system (typically <0.5%).

  • Use the freshly prepared working solution immediately to avoid degradation or precipitation in the aqueous environment.

Protocol 3: Stability-Indicating HPLC Method for this compound

This is a general protocol and may require optimization for your specific instrumentation and this compound sample.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or another suitable modifier).

    • Example Gradient: Start with 30% acetonitrile, ramp to 95% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 210-230 nm).

  • Injection Volume: 10-20 µL.

  • Procedure:

    • Prepare a standard curve of this compound in the mobile phase.

    • Inject the this compound solution to be tested.

    • Monitor the chromatogram for the appearance of new peaks and a decrease in the area of the main this compound peak, which would indicate degradation.

Visualizations

This compound Interaction with Actin and Tubulin

Aplyronine A, a close analog of this compound, is known to bind to G-actin, inhibiting its polymerization and depolymerizing F-actin.[1] Furthermore, the Aplyronine A-actin complex can then interact with tubulin, leading to the inhibition of microtubule formation.[2][3] This unique mechanism of action contributes to its potent cytotoxic effects. The signaling pathway for this compound is presumed to be similar.

AplyronineC_Signaling_Pathway AplyronineC This compound G_Actin G-Actin AplyronineC->G_Actin Binds to F_Actin F-Actin AplyronineC->F_Actin Depolymerizes AplyronineC_Actin_Complex This compound-Actin Complex AplyronineC->AplyronineC_Actin_Complex G_Actin->F_Actin Polymerization G_Actin->AplyronineC_Actin_Complex Tubulin Tubulin AplyronineC_Actin_Complex->Tubulin Binds to Microtubule Microtubule AplyronineC_Actin_Complex->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Apoptosis Apoptosis Microtubule->Apoptosis Disruption leads to

Caption: this compound interaction with actin and tubulin.

Experimental Workflow for Investigating this compound Instability

This workflow outlines the steps to systematically investigate the stability of this compound in solution.

AplyronineC_Stability_Workflow Start Start: this compound Instability Suspected Prep_Sol Prepare Fresh this compound Stock Solution in DMSO Start->Prep_Sol Initial_Analysis Initial Analysis by Stability-Indicating HPLC Prep_Sol->Initial_Analysis Forced_Deg Forced Degradation Study Initial_Analysis->Forced_Deg Acid Acid Hydrolysis (e.g., 0.1M HCl) Forced_Deg->Acid Stress Conditions Base Base Hydrolysis (e.g., 0.1M NaOH) Forced_Deg->Base Oxidation Oxidation (e.g., 3% H2O2) Forced_Deg->Oxidation Thermal Thermal Stress (e.g., 60°C) Forced_Deg->Thermal Photo Photostability (UV/Vis light) Forced_Deg->Photo Analyze_Deg Analyze Stressed Samples by HPLC Acid->Analyze_Deg Base->Analyze_Deg Oxidation->Analyze_Deg Thermal->Analyze_Deg Photo->Analyze_Deg Identify_Deg Identify Degradation Products (e.g., by LC-MS) Analyze_Deg->Identify_Deg Optimize Optimize Storage and Handling Conditions Identify_Deg->Optimize End End: Stable this compound Solution Protocol Optimize->End

Caption: Workflow for this compound stability investigation.

References

Technical Support Center: Refinement of Aplyronine C Purification Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Aplyronine C. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps and primary challenges in the purification of this compound?

A1: The initial step in the purification of this compound from its natural source, the sea hare Aplysia kurodai, involves extraction from the biological material. A primary challenge is the extremely low yield of Aplyronines, often in the range of 10⁻⁵ to 10⁻⁷% of the wet weight[1]. This necessitates handling large amounts of source material and employing highly efficient extraction and purification techniques to minimize sample loss. Additional challenges include the compound's complex structure, potential for degradation, and the presence of numerous closely related natural products, which can complicate separation.[2][3]

Q2: Which chromatographic techniques are most effective for this compound purification?

A2: While specific protocols for this compound are not extensively detailed in publicly available literature, the purification of complex natural products like Aplyronines typically relies on a multi-step liquid chromatography approach.[4][5] This often involves:

  • Medium-Pressure Liquid Chromatography (MPLC): Used for initial fractionation of the crude extract.[3]

  • High-Performance Liquid Chromatography (HPLC): Essential for final purification steps to achieve high purity. Reversed-phase HPLC is commonly used for macrolides.[4][6]

  • Solid-Phase Extraction (SPE): Can be employed for sample cleanup and concentration before HPLC.[3][7]

Q3: What are the key chemical properties of this compound to consider during purification?

A3: this compound is a large, complex macrolide with multiple stereocenters.[1][8] Its structure includes a 24-membered macrolactone ring and a side chain, which contribute to its overall lipophilicity.[1][9] Understanding the molecule's polarity and potential for interaction with different stationary phases is crucial for developing effective chromatographic separations. The presence of ester and amide bonds suggests sensitivity to harsh pH conditions, necessitating careful control of mobile phase composition.

Troubleshooting Guides

This section addresses specific problems that may arise during the purification of this compound, particularly during HPLC steps.

Issue 1: Poor Peak Shape in HPLC (Tailing or Fronting)

Q: My HPLC chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?

A: Peak tailing is a common issue in HPLC and can be caused by several factors. Here's a systematic approach to troubleshooting:

  • Secondary Interactions: Active silanol groups on the silica-based stationary phase can interact with basic functional groups on your analyte, causing tailing.

    • Solution: Use a high-purity, end-capped HPLC column. Consider adding a mobile phase modifier, such as a small amount of a basic compound like triethylamine (TEA), to block active silanol sites.[10]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of your sample.[10][11]

  • Contamination: A contaminated guard column or analytical column can lead to poor peak shape.

    • Solution: Replace the guard column. If the problem persists, flush the analytical column with a strong solvent or replace it.[6][11]

  • Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of this compound and lead to tailing.

    • Solution: Adjust the mobile phase pH. For silica-based columns, it's generally recommended to operate within a pH range of 2-8.[10]

Q: I am observing peak fronting in my chromatogram. What is the likely cause?

A: Peak fronting is less common than tailing but can occur under certain conditions:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front.

    • Solution: Whenever possible, dissolve your sample in the mobile phase.[6]

  • Column Overloading: Similar to tailing, injecting too much sample can also lead to fronting.

    • Solution: Decrease the sample concentration or injection volume.[10]

Issue 2: Inconsistent Retention Times

Q: The retention time for my this compound peak is drifting between runs. How can I stabilize it?

A: Retention time drift can compromise the reproducibility of your purification. Here are common causes and solutions:

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection is a frequent cause of drifting retention times.

    • Solution: Increase the column equilibration time between runs. A general guideline is to flush with at least 10 column volumes of the mobile phase.[6]

  • Mobile Phase Composition: Changes in the mobile phase composition, even minor ones, can affect retention times.

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed. If using a gradient, ensure the pump's proportioning valves are functioning correctly.[10][11]

  • Temperature Fluctuations: Changes in the ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.[6][11]

  • Leaks: A leak in the HPLC system will cause a drop in pressure and affect the flow rate, leading to changes in retention time.

    • Solution: Inspect all fittings for leaks. Salt buildup around a fitting is a common sign of a leak.[6]

Issue 3: Low Recovery or Yield

Q: I am experiencing low recovery of this compound after purification. What are the potential causes?

A: Low recovery is a significant concern, especially with low-abundance natural products. Consider the following:

  • Degradation: this compound may be degrading during the extraction or purification process.

    • Solution: Avoid extreme pH and high temperatures. Work quickly and store samples at low temperatures.

  • Irreversible Adsorption: The compound may be irreversibly binding to the stationary phase or other components of the system.

    • Solution: Try different stationary phases or mobile phase modifiers. Ensure all tubing and vials are inert.

  • Incomplete Elution: The elution strength of the mobile phase may not be sufficient to elute the compound from the column.

    • Solution: Increase the proportion of the strong solvent in your mobile phase or switch to a stronger solvent system.

Data Presentation

Table 1: Hypothetical HPLC Troubleshooting Summary

ProblemPossible CauseRecommended Solution
Peak Tailing Secondary silanol interactionsUse end-capped column; add TEA to mobile phase.
Column overloadDecrease injection volume/concentration.
Peak Fronting Sample solvent stronger than mobile phaseDissolve sample in mobile phase.
Drifting Retention Times Insufficient column equilibrationIncrease equilibration time (at least 10 column volumes).
Mobile phase composition changePrepare fresh mobile phase daily.
Temperature fluctuationsUse a column oven.
High Backpressure Blockage in the systemReplace in-line filters and guard column.
Buffer precipitationEnsure buffer solubility in the mobile phase; flush system.
Low Recovery Compound degradationAvoid harsh pH and high temperatures.
Irreversible adsorptionTest different stationary phases and mobile phases.

Experimental Protocols

Protocol 1: General Extraction of this compound from Aplysia kurodai
  • Homogenization: Homogenize the collected sea hare tissue in a suitable solvent such as methanol or a mixture of dichloromethane and methanol.

  • Extraction: Perform exhaustive extraction of the homogenate, typically through maceration with stirring for several hours at room temperature.[3] Repeat the extraction multiple times to ensure complete recovery.

  • Filtration and Concentration: Filter the combined extracts to remove solid material. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Solvent Partitioning: Partition the resulting crude extract between an organic solvent (e.g., ethyl acetate) and water to separate compounds based on polarity. This compound, being lipophilic, will preferentially partition into the organic layer.

  • Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude extract for further purification.

Protocol 2: Reversed-Phase HPLC Purification of this compound
  • Column: C18 reversed-phase HPLC column (e.g., 5 µm particle size, 4.6 mm x 250 mm).

  • Mobile Phase: A gradient of acetonitrile (ACN) and water is a common starting point for macrolide purification. Both solvents should be HPLC grade.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • Start with a mobile phase composition that allows for the binding of this compound to the column (e.g., 40% B).

    • Run a linear gradient to a higher concentration of the organic solvent (e.g., to 90% B over 30 minutes) to elute the compound.

    • Hold at the high organic concentration for a few minutes to elute any strongly retained compounds.

    • Return to the initial conditions and equilibrate the column for at least 10 column volumes before the next injection.

  • Flow Rate: A typical flow rate for a 4.6 mm ID column is 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has absorbance (e.g., 210 nm or 254 nm).

  • Fraction Collection: Collect fractions corresponding to the peak of interest.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to assess purity. Pool the pure fractions and concentrate to obtain the purified this compound.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification homogenization Homogenization of Aplysia kurodai extraction Solvent Extraction homogenization->extraction concentration1 Concentration extraction->concentration1 partitioning Solvent Partitioning concentration1->partitioning concentration2 Final Concentration partitioning->concentration2 mplc MPLC Fractionation concentration2->mplc Crude Extract hplc Reversed-Phase HPLC mplc->hplc fraction_collection Fraction Collection hplc->fraction_collection purity_analysis Purity Analysis fraction_collection->purity_analysis final_product Purified this compound purity_analysis->final_product >95% Purity

Caption: A general workflow for the extraction and purification of this compound.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues start HPLC Problem Observed peak_shape Poor Peak Shape? start->peak_shape retention_problem Inconsistent Retention? start->retention_problem is_tailing Tailing? peak_shape->is_tailing Yes is_fronting Fronting? peak_shape->is_fronting No check_overload Check for Overload is_tailing->check_overload check_silanol Check Silanol Interactions is_tailing->check_silanol is_fronting->check_overload check_solvent Check Sample Solvent is_fronting->check_solvent check_equilibration Check Equilibration Time retention_problem->check_equilibration Yes check_mobile_phase Check Mobile Phase retention_problem->check_mobile_phase check_temp Check Temperature retention_problem->check_temp

Caption: A decision tree for troubleshooting common HPLC issues.

References

addressing off-target effects of Aplyronine C in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential off-target effects and other experimental challenges when working with Aplyronine C.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent marine macrolide that primarily targets the actin cytoskeleton. It functions as an actin-depolymerizing agent by binding to a hydrophobic cleft between subdomains 1 and 3 of globular actin (G-actin), thereby sequestering actin monomers and preventing their polymerization into filamentous actin (F-actin). This leads to a disruption of the cellular actin network.

Q2: Besides actin, does this compound have other known interacting partners?

Yes, a well-documented interacting partner of the closely related Aplyronine A is tubulin. Aplyronine A has been shown to induce a protein-protein interaction between actin and tubulin.[1] This interaction can lead to the depolymerization of microtubules, which is a key consideration in interpreting experimental results.[2]

Q3: What are the potential "off-target" effects of this compound?

While actin is the primary target, the profound disruption of the actin cytoskeleton can lead to a cascade of downstream cellular effects that may be considered "off-target" depending on the experimental context. These can include:

  • Alterations in cell signaling pathways: The actin cytoskeleton serves as a scaffold for many signaling molecules. Its disruption can impact pathways such as the Rho family of GTPases, which are critical regulators of actin dynamics, and can also lead to the activation of stress-response pathways like NF-κB.[3][4][5]

  • Mitochondrial dysfunction: The integrity of the actin cytoskeleton is linked to mitochondrial fission, fusion, and distribution. Severe disruption of actin dynamics can potentially lead to changes in mitochondrial morphology and function, including alterations in respiration and ATP production.

  • Induction of apoptosis: By disrupting a fundamental cellular component, this compound can trigger programmed cell death (apoptosis). This is often a desired outcome in cancer research but can be an unwanted off-target effect in other studies. The apoptotic cascade can be initiated through various mechanisms, including the release of cytochrome c from mitochondria.[6][7]

Q4: How can I differentiate between on-target actin-related effects and potential off-target effects?

Distinguishing between direct on-target and indirect off-target effects is crucial for accurate data interpretation. A combination of control experiments is recommended:

  • Use of control compounds: Employ other actin-targeting agents with different mechanisms of action (e.g., jasplakinolide, a stabilizer, or latrunculin A, a monomer-sequestering agent) to see if they produce similar effects.[8][9]

  • Rescue experiments: If possible, overexpressing the target protein (actin) might mitigate the effects of this compound, confirming it as the primary target.

  • Use of inactive analogs: If available, an inactive analog of this compound that does not bind to actin can serve as an excellent negative control.

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with this compound.

Problem Possible Cause Suggested Solution
Unexpected changes in cell signaling pathways (e.g., NF-κB, MAPK activation) Disruption of the actin cytoskeleton can release signaling molecules or induce cellular stress, leading to the activation of various pathways.[3][4][13]1. Confirm Actin Disruption: Use immunofluorescence to visualize the actin cytoskeleton and confirm that this compound is having the expected effect at the concentration used. 2. Kinase Inhibitor Screening: Use a kinase inhibitor panel to identify which signaling pathways are being activated. 3. Use Specific Pathway Inhibitors: Co-treat cells with this compound and specific inhibitors of the activated pathway to determine if the observed phenotype is dependent on that pathway. 4. Time-Course and Dose-Response Experiments: Analyze the activation of signaling pathways at different time points and concentrations of this compound to understand the kinetics of the response.
Observed cytotoxicity is higher or occurs at lower concentrations than expected. The high potency of this compound can lead to rapid and severe disruption of the actin cytoskeleton, causing swift cell death. Off-target effects on other essential cellular components could also contribute to enhanced cytotoxicity.1. Titrate this compound Concentration: Perform a detailed dose-response curve to determine the precise IC50 value in your cell line. 2. Assess Apoptosis: Use Western blotting to probe for markers of apoptosis (e.g., cleaved caspases, PARP cleavage) to confirm the mechanism of cell death.[3][14][15] 3. Mitochondrial Health Assessment: Evaluate mitochondrial function using a Seahorse XF Analyzer or other mitochondrial stress assays to check for off-target effects on cellular bioenergetics.[16][17][18][19]
Inconsistent or variable results between experiments. This compound is a natural product and its stability in solution can be a factor. Additionally, cell density and health can significantly impact the cellular response to potent cytotoxic agents.1. Aliquot and Store Properly: Aliquot this compound solutions and store them at -80°C to minimize freeze-thaw cycles. Protect from light. 2. Consistent Cell Culture Practices: Ensure consistent cell passage number, seeding density, and confluency for all experiments. 3. Use of Positive and Negative Controls: Always include appropriate vehicle controls (e.g., DMSO) and a positive control for the expected effect (e.g., another known actin-depolymerizing agent).
Difficulty in visualizing on-target effects (actin depolymerization) at the cellular level. Suboptimal fixation or permeabilization techniques can lead to poor visualization of the actin cytoskeleton.1. Optimize Immunofluorescence Protocol: Test different fixation methods (e.g., paraformaldehyde vs. methanol) and permeabilization agents (e.g., Triton X-100 vs. saponin) to find the best conditions for your cell type and antibodies.[7][18][20][21] 2. High-Resolution Imaging: Use confocal microscopy or super-resolution microscopy for detailed visualization of actin filaments. 3. Use Phalloidin Staining: Fluorescently labeled phalloidin is a high-affinity probe for F-actin and can provide a clear visualization of the actin cytoskeleton.

Quantitative Data Summary

The following tables summarize key quantitative data for Aplyronine A and its analogs, which can serve as a reference for experimental design.

Table 1: Cytotoxicity of Aplyronine Analogs in HeLa S3 Cells

CompoundIC50 (nM)
Aplyronine A0.01
This compound0.17
Analog 51400
Analog 61100
Analog 71800
Analog 81900
Side-chain analog 4>19000

Data sourced from a study on synthetic aplyronine analogues and their biological activities.[2]

Table 2: Actin Depolymerizing Activity of Aplyronine Analogs

CompoundEC50 (µM) for F-actin depolymerization
Aplyronine A1.4
Analog 5<5
Analog 6<5
Analog 72.1
Analog 81.3
Side-chain analog 47.9

Data represents the concentration required to depolymerize 3 µM F-actin by 50%. Sourced from a study on synthetic aplyronine analogues.[2]

Table 3: Binding Affinity of Aplyronine A

Interacting MoleculeDissociation Constant (Kd)Method
Actin-Aplyronine A complex with Tubulin1.84 µMSurface Plasmon Resonance

This value represents the binding affinity of the pre-formed Actin-Aplyronine A complex to immobilized tubulin.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

MTT Cytotoxicity Assay

This protocol is used to assess the cytotoxic effects of this compound on cultured cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (and appropriate vehicle controls) for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[8][22][23][24]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

F-actin Sedimentation Assay

This in vitro assay is used to determine the actin-depolymerizing activity of this compound.

  • Actin Polymerization: Polymerize purified G-actin to F-actin by adding polymerization buffer (containing KCl and MgCl2) and incubating at room temperature for 1 hour.[1][4][13][25][26]

  • Compound Incubation: Incubate the pre-formed F-actin with various concentrations of this compound or a vehicle control for 30 minutes at room temperature.

  • Ultracentrifugation: Centrifuge the samples at high speed (e.g., 150,000 x g) for 30 minutes to pellet the F-actin.

  • Sample Collection: Carefully collect the supernatant (containing G-actin and depolymerized actin) and resuspend the pellet (containing F-actin) in an equal volume of sample buffer.

  • SDS-PAGE and Densitometry: Analyze the supernatant and pellet fractions by SDS-PAGE followed by Coomassie blue staining. Quantify the amount of actin in each fraction using densitometry to determine the percentage of F-actin depolymerization.

Visualizations

Signaling Pathways Potentially Affected by Actin Disruption

The following diagram illustrates signaling pathways that can be influenced by the disruption of the actin cytoskeleton, a primary effect of this compound.

Actin_Signaling AplyronineC This compound Actin G-Actin AplyronineC->Actin Binds & Sequesters F_Actin F-Actin Disruption Actin->F_Actin Inhibits Polymerization RhoGTPases Rho GTPase Signaling (RhoA, Rac1, Cdc42) F_Actin->RhoGTPases Dysregulates Mitochondria Mitochondrial Dynamics & Function F_Actin->Mitochondria Affects CellAdhesion Cell Adhesion & Motility F_Actin->CellAdhesion Impairs CellSignaling Scaffold for Signaling Proteins F_Actin->CellSignaling Disrupts NFkB NF-κB Pathway Apoptosis Apoptosis Mitochondria->Apoptosis Can trigger CellSignaling->NFkB Activates Off_Target_Workflow cluster_initial Initial Observation cluster_on_target On-Target Validation cluster_off_target Off-Target Investigation cluster_validation Validation of Off-Target Phenotype Unexpected Phenotype Observed ActinDepolymerization Confirm Actin Depolymerization (Immunofluorescence, F-actin Assay) Phenotype->ActinDepolymerization CETSA Confirm Direct Target Engagement (Cellular Thermal Shift Assay) ActinDepolymerization->CETSA KinaseScreen Kinase Inhibitor Screen CETSA->KinaseScreen If on-target effect confirmed, investigate downstream pathways MitoStress Mitochondrial Stress Test CETSA->MitoStress If on-target effect confirmed, investigate downstream pathways ApoptosisAssay Apoptosis Pathway Analysis (Western Blot) CETSA->ApoptosisAssay If on-target effect confirmed, investigate downstream pathways PathwayInhibitors Use Specific Pathway Inhibitors KinaseScreen->PathwayInhibitors MitoStress->PathwayInhibitors ApoptosisAssay->PathwayInhibitors Conclusion Conclusion on Off-Target Effect PathwayInhibitors->Conclusion

References

Technical Support Center: Stereoselective Synthesis of Aplyronine C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the stereoselective synthesis of Aplyronine C. The information is compiled from key literature to address specific challenges encountered during this complex synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical stereocenters to control in the synthesis of this compound, and which reactions are typically used?

A1: The synthesis of this compound involves the creation of numerous stereocenters. Key challenges lie in the stereocontrolled construction of the C28–C34 side chain and its subsequent coupling with the C1–C27 macrocyclic core. Highly stereoselective aldol reactions are fundamental to setting many of the required stereochemistries. Specifically, the synthesis reported by Paterson et al. utilizes a Sn(II)-mediated aldol reaction for the C28–C34 fragment and a crucial boron-mediated aldol coupling to form the C27–C28 bond, connecting the side chain to the macrocycle.[1][2] Another critical step is the 1,3-anti reduction of a β-hydroxy ketone to set the C31 stereocenter, often achieved using an Evans-Tishchenko reaction.

Q2: How is the C31 stereocenter in the side chain of this compound established with high selectivity?

A2: The C31 stereocenter is typically established through a directed 1,3-anti reduction of a β-hydroxy ketone intermediate. The Evans-Tishchenko reaction is a powerful method for this transformation, as it proceeds through a cyclic, 6-membered transition state, which reliably yields the 1,3-anti diol monoester with high diastereoselectivity. This reaction not only sets the C31 stereocenter but also selectively protects the newly formed hydroxyl group, facilitating subsequent synthetic steps.

Q3: What are the challenges associated with the final side chain installation?

A3: The coupling of the C28–C34 side chain with the large C1–C27 macrocyclic aldehyde is a significant challenge due to the complexity and sensitivity of both fragments. The side chain contains an acid- and base-sensitive N-vinylformamide moiety, requiring exceptionally mild reaction conditions. Boron-mediated aldol coupling conditions have proven to be uniquely effective for this delicate transformation, though careful optimization of reagents, temperature, and addition rates is necessary to achieve a good yield and avoid decomposition.[2]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in the Sn(II)-Mediated Aldol Reaction for the C28–C34 Fragment

Problem: The initial aldol reaction to generate the syn-aldol adduct (e.g., compound 9 in Paterson et al.) shows a poor diastereomeric ratio (d.r.).

Possible Cause Recommended Solution
Incomplete Enolate Formation Ensure the ketone is fully converted to the tin(II) enolate before the addition of the aldehyde. Use of freshly prepared Sn(OTf)₂ is recommended.
Incorrect Temperature The reaction is highly temperature-sensitive. Maintain a low temperature (e.g., -78 °C) during the aldehyde addition to maximize stereoselectivity.
Suboptimal Base The choice of amine base is critical. N-ethylpiperidine is often used. Ensure the base is pure and added at the correct stoichiometry.
Slow Aldehyde Addition Add the aldehyde dropwise and slowly to the enolate solution to maintain a low concentration of the electrophile, which can improve selectivity.
Issue 2: Poor Yield or Selectivity in the Boron-Mediated Aldol Coupling (C27–C28 Bond Formation)

Problem: The crucial fragment coupling between the C28–C34 ketone and the C1–C27 macrocyclic aldehyde results in low yield, poor diastereoselectivity, or significant decomposition of starting materials.[2]

Possible Cause Recommended Solution
Inefficient Enolization The choice of borane and amine for enolization is critical. Dicyclohexylboron chloride (c-Hex₂BCl) with triethylamine (Et₃N) has been shown to be effective. Ensure enolization is complete before adding the aldehyde.[2]
Decomposition of Reactants Both the ketone (with its sensitive vinylformamide) and the complex aldehyde are prone to degradation. Maintain strict temperature control (enolization at -10 °C, aldehyde addition at -78 °C) and use a mild, non-oxidative workup.[2]
Stoichiometry of Enolate An excess of the ketone enolate (e.g., 3 equivalents) may be required to drive the reaction to completion with the precious macrocyclic aldehyde.[2]
Slow Reaction Rate If the reaction is too slow, consider a slight increase in the enolization temperature or a longer reaction time, but monitor carefully for decomposition.
Issue 3: Low Diastereoselectivity in the Reduction of the C29 Ketone

Problem: The reduction of the C29 ketone to the desired alcohol diastereomer proceeds with low selectivity.

Possible Cause Recommended Solution
Inherent Substrate Bias The substrate may have a low inherent diastereoselectivity. For example, reduction with NaBH₄ can result in a d.r. as low as 2:1.[2]
Bulky Reducing Agents Using bulky reducing agents (e.g., L-selectride) in an attempt to improve selectivity may lead to elimination byproducts instead of reduction.[2]
Suboptimal Reducing Agent A screen of reducing agents is necessary. While Luche conditions (NaBH₄, CeCl₃) can improve selectivity (e.g., to 7:1 d.r.), they may result in low yields. Zn(BH₄)₂ has been found to provide an excellent balance of high yield and selectivity (e.g., 10:1 d.r.).

Quantitative Data Summary

Table 1: Stereoselectivity in Key Reactions of this compound Synthesis

Reaction Step Method Reagents Diastereomeric Ratio (d.r.) Yield Reference
C28–C34 Fragment Synthesis Sn(II)-mediated aldol reactionSn(OTf)₂, N-ethylpiperidine15:1 (syn/anti)97%[2]
Setting C31 Stereocenter Evans-Tishchenko reductionSmI₂ (cat.), propionaldehyde>95:5 (anti/syn)High
C27–C28 Fragment Coupling Boron-mediated aldol reactionc-Hex₂BCl, Et₃NGood selectivity61%[2]
C29 Ketone Reduction NaBH₄ ReductionNaBH₄, MeOH2:155%[2]
Luche ReductionNaBH₄, CeCl₃·7H₂O7:134%[2]
Zn(BH₄)₂ ReductionZn(BH₄)₂, Et₂O10:190%

Experimental Protocols

Protocol 1: Boron-Mediated Aldol Coupling for C27–C28 Bond Formation

This protocol is adapted from the synthesis by Paterson et al. (2013).[2]

  • Enolization: A solution of the C28–C34 methyl ketone fragment (3.0 equiv.) in anhydrous diethyl ether is cooled to -10 °C.

  • Triethylamine (Et₃N, 3.3 equiv.) is added, followed by the dropwise addition of dicyclohexylboron chloride (c-Hex₂BCl, 3.3 equiv.).

  • The resulting mixture is stirred at -10 °C for 1 hour to ensure complete enolization.

  • Aldol Addition: The reaction mixture is cooled to -78 °C.

  • A solution of the C1–C27 macrocyclic aldehyde (1.0 equiv.) in diethyl ether is added slowly to the enolate solution over 30 minutes.

  • The reaction is stirred at -78 °C for an additional 1-2 hours, monitoring by TLC.

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The mixture is allowed to warm to room temperature.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • The crude β-hydroxy ketone is purified by flash column chromatography.

Protocol 2: Diastereoselective Reduction of the C29 Ketone with Zn(BH₄)₂

This protocol is adapted from the synthesis by Paterson et al. (2013).

  • Preparation of Reagent: A 0.1 M solution of Zn(BH₄)₂ in diethyl ether is prepared.

  • Reduction: The C29 ketone substrate (1.0 equiv.) is dissolved in anhydrous diethyl ether and cooled to 0 °C under an argon atmosphere.

  • The Zn(BH₄)₂ solution (1.5-2.0 equiv.) is added dropwise to the ketone solution.

  • The reaction is stirred at 0 °C for 2-4 hours, with progress monitored by TLC.

  • Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • The mixture is stirred vigorously for 1 hour until both layers are clear.

  • The aqueous layer is extracted with diethyl ether. The combined organic layers are dried over MgSO₄ and concentrated.

  • The product is purified by flash chromatography to yield the desired C29 alcohol.

Visualizations

Stereoselective_Side_Chain_Synthesis Ketone8 C28-C30 Ketone (8) Adduct9 syn-Aldol Adduct (9) d.r. = 15:1 Ketone8->Adduct9  Sn(OTf)₂  N-ethylpiperidine  -78 °C Acetaldehyde Acetaldehyde Acetaldehyde->Adduct9 Reduction10 1,3-anti Diol Monoester (10) Adduct9->Reduction10  Evans-Tishchenko  Reduction Fragment6 C28-C34 Ketone Fragment (6) Reduction10->Fragment6  Further Steps

Caption: Workflow for the stereoselective synthesis of the C28–C34 fragment.

Fragment_Coupling_Workflow Fragment6 C28-C34 Ketone (6) Enolization Enolization (c-Hex₂BCl, Et₃N, -10 °C) Fragment6->Enolization Aldehyde7 C1-C27 Aldehyde (7) AldolCoupling Boron-Mediated Aldol Coupling (-78 °C) Aldehyde7->AldolCoupling Enolization->AldolCoupling Boron Enolate HydroxyKetone17 β-Hydroxy Ketone (17) AldolCoupling->HydroxyKetone17 Deoxygenation Deoxygenation at C27 HydroxyKetone17->Deoxygenation Ketone18 Full Backbone Ketone (18) Deoxygenation->Ketone18

Caption: Key workflow for the crucial C27–C28 bond-forming fragment coupling.

C29_Reduction_Logic Start C29 Ketone Reduction NaBH4 Initial attempt: NaBH₄ Start->NaBH4 CheckSelectivity Is Diastereoselectivity Acceptable (>10:1)? BulkyReagents Try Bulky Reagents? (e.g., L-Selectride) CheckSelectivity->BulkyReagents No ZnBH4 Optimized Method: Zn(BH₄)₂ CheckSelectivity->ZnBH4 No LowSelectivity Result: Low Selectivity (e.g., 2:1 d.r.) NaBH4->LowSelectivity LowSelectivity->CheckSelectivity No Elimination Result: Elimination Byproducts BulkyReagents->Elimination Elimination->CheckSelectivity No Success Result: High Selectivity (10:1 d.r.) ZnBH4->Success Success->CheckSelectivity Yes

Caption: Troubleshooting logic for the stereoselective reduction of the C29 ketone.

References

Technical Support Center: Strategies to Reduce Cytotoxicity in Non-Target Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to off-target cytotoxicity during experiments.

Troubleshooting Guides

This section addresses specific issues encountered during in vitro and in vivo experiments, offering potential causes and solutions to mitigate unwanted cytotoxicity.

Issue 1: High Cytotoxicity Observed in a Standard In Vitro Cell Viability Assay

You are screening a new compound and observe significant cell death across both target and non-target cell lines, or your negative controls show unexpected toxicity.

Potential Causes & Solutions

Potential Cause Suggested Solution & Explanation Relevant Assay
Compound Concentration The tested concentration may be too high, leading to generalized toxicity.[1] Solution: Perform a dose-response curve starting from a much lower concentration to determine the therapeutic window and identify the IC50 for target vs. non-target cells.MTT, LDH Assay
Off-Target Effects The compound may be interacting with unintended molecular targets crucial for cell survival.[2][3] Solution: Use computational modeling and high-throughput screening to predict and identify potential off-target binding sites.[4][5] Modify the compound's structure to improve selectivity.[6]Kinase Profiling, Receptor Binding Assays
Assay Artifacts The compound might interfere with the assay reagents (e.g., reducing MTT reagent, reacting with LDH substrate). Solution: Run a control plate with the compound in cell-free media to check for direct chemical reactions with assay components.[7] If interference is detected, switch to an alternative cytotoxicity assay (e.g., from a metabolic assay like MTT to a membrane integrity assay like LDH).Cell-Free Assay Controls
Solvent Toxicity The vehicle (e.g., DMSO, ethanol) used to dissolve the compound may be at a cytotoxic concentration. Solution: Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a vehicle-only control to confirm its non-toxicity.[7]Vehicle-Only Control Wells
Contamination Cell culture contamination (bacterial, fungal, or mycoplasma) or endotoxin contamination in reagents can cause non-specific cell death. Solution: Regularly test cell lines for mycoplasma. Ensure aseptic techniques and use sterile, endotoxin-free reagents and media.Mycoplasma Testing, Endotoxin Assay

Workflow for Troubleshooting In Vitro Cytotoxicity

G start High In Vitro Cytotoxicity Observed check_controls Step 1: Verify Controls (Negative, Positive, Vehicle) start->check_controls controls_ok Controls OK? check_controls->controls_ok troubleshoot_assay Review Assay Protocol (Reagent Contamination, Cell Health) controls_ok->troubleshoot_assay No check_compound Step 2: Evaluate Compound Properties controls_ok->check_compound Yes troubleshoot_assay->start Re-run Assay is_concentration Dose-Dependent Effect? check_compound->is_concentration optimize_dose Perform Dose-Response Curve (Determine IC50) is_concentration->optimize_dose Yes is_off_target Off-Target Effect Suspected? is_concentration->is_off_target No optimize_dose->is_off_target redesign_compound Rational Drug Redesign (Improve Selectivity) is_off_target->redesign_compound Yes end_solution Optimized Assay Conditions and Compound Strategy is_off_target->end_solution No, consider other strategies redesign_compound->end_solution

Caption: Workflow for diagnosing and addressing high cytotoxicity in in vitro assays.

Issue 2: Systemic Toxicity Observed in Animal Models Despite Targeted Drug Design

A therapeutic agent designed for specific tumor targeting (e.g., an Antibody-Drug Conjugate or a nanoparticle formulation) is causing significant weight loss, organ damage, or other adverse effects in preclinical animal studies.

Potential Causes & Solutions

Potential Cause Suggested Solution & Explanation Relevant Strategy
Premature Drug Release The cytotoxic payload is released into systemic circulation before reaching the target tissue. For ADCs, this can be due to unstable linkers. For nanoparticles, this can result from carrier degradation in the bloodstream.[8] Solution: Re-engineer the linker for higher stability in plasma. For nanoparticles, use more stable polymers or lipids and characterize the drug release profile in plasma.[]Linker Chemistry, Nanocarrier Formulation
On-Target, Off-Tumor Toxicity The target antigen/receptor is expressed at low levels on healthy cells in vital organs, leading to unintended toxicity.[10] Solution: Modulate the binding affinity of the targeting moiety to be effective only at the high antigen density found on tumor cells.[10] Alternatively, develop bispecific antibodies that require binding to two different tumor-specific antigens.[11]Affinity Engineering, Bispecific Antibodies
Non-Specific Uptake Nanoparticles or ADCs are being cleared by the reticuloendothelial system (RES) in the liver and spleen, leading to localized toxicity. Solution: Modify the surface of the nanoparticle with polymers like PEG (PEGylation) to reduce RES uptake and increase circulation time.[10]Surface Modification (PEGylation)
Payload-Dependent Toxicity The cytotoxic drug itself, once released, may have a very narrow therapeutic index, causing damage to nearby healthy tissues even if released at the target site. Solution: Switch to a payload with a different mechanism of action or a better safety profile. Consider using a prodrug payload that requires activation by tumor-specific enzymes.[12]Prodrug Design

Comparison of Drug Delivery Strategies to Reduce Systemic Toxicity

Strategy Mechanism Advantages Challenges
Nanoparticle Delivery (Passive) Exploits the Enhanced Permeability and Retention (EPR) effect of tumors for drug accumulation.[13][14]Simple formulation; no complex targeting ligands needed.EPR effect can be heterogeneous among tumors; passive accumulation can be slow.[12]
Nanoparticle Delivery (Active) Uses surface ligands (antibodies, peptides) to bind to receptors overexpressed on tumor cells.[13][14]Higher target specificity and cellular uptake.[15]More complex to synthesize; potential for immunogenicity of ligands.[10]
Prodrug Approach An inactive drug is chemically modified to become active only under specific conditions (e.g., enzymes) present in the target tissue.[12][16]Minimizes systemic exposure to the active drug; can overcome permeability issues.[17]Requires a reliable activation mechanism at the target site; premature activation can still occur.[8]
Antibody-Drug Conjugates (ADCs) A cytotoxic payload is linked to a monoclonal antibody that targets a tumor-specific antigen.[18]Highly specific delivery of a potent cytotoxin directly to cancer cells.[11]On-target, off-tumor toxicity; linker instability; development of drug resistance.[10]

Experimental Protocols

Protocol: MTT Cell Viability Assay

This protocol outlines the steps for a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell metabolic activity.

Materials:

  • L-929 mouse fibroblast cell line (or other relevant non-target cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test compound stock solution

  • Vehicle control (e.g., DMSO)

  • Positive control (e.g., Doxorubicin)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom tissue culture plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Dilute the cell suspension to an optimal density (e.g., 1 x 10⁵ cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells for "no cell" controls (medium only) to measure background absorbance.[19]

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of your test compound in complete culture medium.

    • Also prepare dilutions for the positive control and a vehicle control matching the highest concentration of solvent used for the test compound.

    • Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions, positive control, vehicle control, or fresh medium (for untreated controls).

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[19]

  • MTT Addition:

    • After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from all wells.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Pipette up and down to ensure all formazan crystals are dissolved.

  • Measurement:

    • Place the plate in a microplate reader and measure the absorbance at 570 nm.[20]

    • Subtract the average absorbance of the "no cell" control wells from all other readings to correct for background.

  • Calculation:

    • Calculate the percentage of cell viability for each treatment using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100

Frequently Asked Questions (FAQs)

Q1: What is the difference between on-target and off-target toxicity? A: On-target toxicity occurs when a drug interacts with its intended molecular target, but this interaction causes adverse effects. This can happen if the target is also present in healthy tissues (on-target, off-tumor toxicity) or if modulating the target causes unintended biological consequences.[1] Off-target toxicity is caused by a drug binding to unintended molecular targets, leading to unexpected side effects.[2][5]

Q2: How can nanoparticle-based delivery systems reduce cytotoxicity? A: Nanoparticles can encapsulate cytotoxic drugs, shielding healthy tissues from exposure during systemic circulation.[21][22] They can be designed to accumulate in tumor tissues through passive targeting (the EPR effect) or active targeting, where ligands on the nanoparticle surface bind to receptors overexpressed on cancer cells, leading to more specific drug delivery.[13][14][15]

Q3: What is a prodrug and how does it improve safety? A: A prodrug is an inactive or less active form of a drug that is converted into its active form within the body, ideally at the target site.[16][17] This strategy minimizes systemic exposure to the potent, active drug, thereby reducing damage to non-target cells.[12] Activation is often triggered by specific enzymes or conditions (like hypoxia or pH) that are unique to the target microenvironment.[12]

Targeted Prodrug Activation Pathway

G cluster_0 Systemic Circulation cluster_1 Non-Target Cell cluster_2 Target Tumor Cell Prodrug Inactive Prodrug NormalCell Healthy Cell (No Activating Enzyme) Prodrug->NormalCell No Activation TumorCell Tumor Cell (Overexpressed Enzyme) Prodrug->TumorCell Enzymatic Activation NoEffect No Cytotoxic Effect NormalCell->NoEffect ActiveDrug Active Drug TumorCell->ActiveDrug Cytotoxicity Targeted Cytotoxicity ActiveDrug->Cytotoxicity

Caption: Prodrugs remain inactive in circulation and near healthy cells.

Q4: Can changing the drug formulation, without changing the drug itself, reduce toxicity? A: Yes. Formulation approaches can significantly mitigate toxicity.[23] This can be achieved by modifying the drug's release profile (e.g., creating a sustained-release formulation to lower the peak plasma concentration, Cmax) or by co-dosing the drug with agents that mitigate its toxic effects.[23][24]

Q5: What is the first step I should take if I get a positive result in a screening cytotoxicity test? A: The first step is to verify the result and rule out experimental artifacts.[25] This includes checking that the positive and negative controls behaved as expected, confirming there was no contamination, and ensuring the test compound or its vehicle isn't interfering with the assay itself.[25][26] Once artifacts are ruled out, a full dose-response evaluation should be conducted to understand the compound's potency.

References

optimization of reaction conditions for Aplyronine C analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the synthesis of Aplyronine C and its analogues. The information is compiled from published literature to address common challenges and provide guidance on optimizing reaction conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during key stages of the this compound analogue synthesis.

Problem 1: Low Diastereoselectivity in the Boron-Mediated Aldol Coupling of the C1-C27 Aldehyde and C28-C34 Ketone.

The crucial coupling of the macrocyclic aldehyde and the side-chain ketone is a challenging step where achieving high diastereoselectivity is critical for the overall success of the synthesis.

Possible Causes and Solutions:

CauseRecommended ActionReference
Inappropriate Boron Reagent or Base The choice of boron enolate is critical. Paterson and coworkers found that using dicyclohexylboron chloride (c-Hex₂BCl) and triethylamine (Et₃N) for the enolization of the ketone fragment was effective.
Suboptimal Reaction Temperature Temperature control is crucial for selectivity. The enolization should be performed at a controlled temperature (e.g., -10 °C), followed by slow addition of the enolate to the aldehyde at a much lower temperature (e.g., -78 °C).
Stoichiometry of Reactants Using an excess of the ketone fragment (e.g., 3 equivalents) can drive the reaction to completion and improve the yield based on the aldehyde.
Workup Procedure A mild, non-oxidative workup is necessary to prevent decomposition of the sensitive β-hydroxy ketone product.

Experimental Protocol: Optimized Boron-Mediated Aldol Coupling

  • To a solution of the C28-C34 ketone (3.0 equiv.) in a suitable solvent (e.g., diethyl ether) at -10 °C, add triethylamine (Et₃N, 4.0 equiv.).

  • Slowly add a solution of dicyclohexylboron chloride (c-Hex₂BCl, 3.5 equiv.) in the same solvent.

  • Stir the mixture at -10 °C for 1 hour to ensure complete enolization.

  • Cool the reaction mixture to -78 °C.

  • Slowly add a solution of the C1-C27 aldehyde (1.0 equiv.) in the same solvent.

  • Stir the reaction at -78 °C for the optimized reaction time (e.g., 1-2 hours).

  • Quench the reaction with a buffered solution (e.g., phosphate buffer pH 7) and perform a mild workup.

Problem 2: Poor Yield and/or (Z/E) Selectivity in the Wittig Reaction to Form the N-Vinylformamide.

The introduction of the N-methyl-N-vinylformamide moiety is a key step in constructing the side chain. Achieving high yield and the desired (Z)-selectivity can be challenging.

Possible Causes and Solutions:

CauseRecommended ActionReference
Choice of Base and Solvent The use of a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) is crucial for the efficient generation of the ylide.
Reaction Temperature The reaction temperature can influence the selectivity. Running the reaction at low temperatures (e.g., -78 °C to 0 °C) is generally preferred.
Purity of the Phosphonium Salt Impurities in the phosphonium salt can lead to side reactions and lower yields. Ensure the salt is pure and dry before use.

Experimental Protocol: Wittig Reaction for N-Vinylformamide Synthesis

  • Suspend the corresponding phosphonium salt in a suitable anhydrous solvent (e.g., THF) at 0 °C.

  • Add a solution of LiHMDS (1.0 M in THF) dropwise until a deep red color persists, indicating the formation of the ylide.

  • Cool the ylide solution to -78 °C.

  • Add a solution of the aldehyde precursor in THF dropwise.

  • Allow the reaction to warm slowly to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product.

Problem 3: Inefficient Isomerization of the (Z)-Vinylformamide to the (E)-Isomer.

The synthesis often yields the (Z)-isomer of the N-vinylformamide, which then needs to be isomerized to the desired (E)-isomer. This isomerization can be sluggish or lead to decomposition.

Possible Causes and Solutions:

CauseRecommended ActionReference
Ineffective Catalyst/Reagent Stoichiometric iodine under light-free conditions has been shown to be effective for this isomerization.
Presence of Unstable Functional Groups The presence of certain protecting groups (e.g., C31-OTES or -OPMB) can interfere with the isomerization. It's crucial to have a stable protecting group scheme. The introduction of the C31 acetate moiety at an earlier stage proved to be beneficial.
Light-Induced Side Reactions Performing the reaction in the dark is essential to prevent unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps to optimize in the total synthesis of this compound analogues?

A1: Based on published syntheses, the most critical steps requiring careful optimization are:

  • The boron-mediated aldol reaction to couple the main macrocyclic fragment with the side chain, as its efficiency and stereoselectivity directly impact the overall yield.

  • The late-stage functional group manipulations , including the introduction of the sensitive N-vinylformamide moiety and the final esterification steps.

  • The management of protecting groups throughout the synthesis to ensure their stability during various reaction conditions and their selective removal without affecting other sensitive parts of the molecule.

Q2: What are some common protecting group strategies and their potential pitfalls?

A2: A robust protecting group strategy is essential. Common protecting groups used in this compound synthesis include:

  • Silyl ethers (TES, TBDPS): Widely used for protecting hydroxyl groups. A potential issue is their lability under acidic or fluoride-mediated conditions, requiring careful planning of the deprotection steps.

  • Trityl (Tr): Used for the protection of primary alcohols. Its removal is typically achieved under acidic conditions.

  • Acetals (e.g., acetonide): Used for the protection of diols. They are sensitive to acidic conditions. The key is to use an orthogonal protecting group strategy, where each group can be removed under specific conditions without affecting the others.

Q3: Are there alternative coupling methods to the aldol reaction for connecting the main fragments?

A3: While the boron-mediated aldol reaction has been successfully applied, other coupling strategies have been explored. An earlier strategy involved a Horner-Wadsworth-Emmons (HWE) fragment coupling, which was ultimately aborted in one reported synthesis. A second-generation synthesis of Aplyronine A utilized Ni/Cr-mediated coupling reactions as key steps, which were reported to improve the yield and stereoselectivity.

Data Presentation

Table 1: Comparison of Yields for Key Reaction Steps in the Synthesis of this compound

Reaction StepReagents and ConditionsProductYield (%)Diastereomeric Ratio (dr)Reference
Sn(II)-mediated Aldol ReactionKetone 8, acetaldehyde, Sn(OTf)₂, Et₃NAldol adduct 99715:1
Evans-Tishchenko ReductionAldol adduct 9, SmI₂, acetaldehydeEster 10--
Double Swern OxidationDiol 11, (COCl)₂, DMSO, Et₃NKeto-aldehyde--
Wittig ReactionAldehyde, Ylide of 12 (LiHMDS)(Z)-Vinylformamide 1375 (over 2 steps)8:1 (Z/E)
Iodine-mediated Isomerization(Z)-Vinylformamide 13, I₂(E)-Vinylformamide 6--
Boron-mediated Aldol CouplingAldehyde 7, Ketone 6, c-Hex₂BCl, Et₃Nβ-hydroxy ketone 1761-
Zn(BH₄)₂ Reductionβ-hydroxy ketone 18Alcohol 219010:1
Keck EsterificationAlcohol 21, (S)-N,N-dimethylalanine, DCC, DMAP, CSAThis compound--

Experimental Workflows and Diagrams

experimental_workflow cluster_side_chain Side Chain (C28-C34) Synthesis cluster_macrocycle Macrocycle (C1-C27) Synthesis cluster_coupling Fragment Coupling and Final Steps start Ketone 8 + Acetaldehyde aldol Sn(II)-mediated Aldol Reaction start->aldol reduction Evans-Tishchenko Reduction aldol->reduction protection Silyl Protection reduction->protection deprotection Deprotection protection->deprotection oxidation Double Swern Oxidation deprotection->oxidation wittig Wittig Reaction oxidation->wittig isomerization Iodine-mediated Isomerization wittig->isomerization ketone6 C28-C34 Ketone 6 isomerization->ketone6 coupling Boron-mediated Aldol Coupling ketone6->coupling macrocycle4 Macrocyclic Intermediate 4 global_deprotection Global Deprotection (aq. HF) macrocycle4->global_deprotection tes_protection TES Protection global_deprotection->tes_protection selective_deprotection Selective Deprotection tes_protection->selective_deprotection oxidation2 Oxidation selective_deprotection->oxidation2 aldehyde7 C1-C27 Aldehyde 7 oxidation2->aldehyde7 aldehyde7->coupling reduction2 Zn(BH4)2 Reduction coupling->reduction2 esterification Keck Esterification reduction2->esterification final_deprotection Global Deprotection esterification->final_deprotection aplyronine_c This compound final_deprotection->aplyronine_c

Caption: Synthetic workflow for this compound.

troubleshooting_logic issue Low Yield/Selectivity in Boron-Mediated Aldol Coupling cause1 Incorrect Boron Reagent/Base? issue->cause1 Check cause2 Suboptimal Temperature? issue->cause2 Check cause3 Incorrect Stoichiometry? issue->cause3 Check cause4 Harsh Workup? issue->cause4 Check solution1 Use c-Hex2BCl / Et3N cause1->solution1 Action solution2 Enolization at -10°C, Addition at -78°C cause2->solution2 Action solution3 Use Excess Ketone (3 equiv.) cause3->solution3 Action solution4 Perform Mild, Non-oxidative Workup cause4->solution4 Action

Validation & Comparative

Aplyronine C vs. Aplyronine A: A Comparative Analysis of Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic activities of Aplyronine C and Aplyronine A, two marine-derived macrolides with potential applications in oncology. The information presented herein is based on published experimental data to facilitate objective evaluation and inform future research and development efforts.

Data Presentation: Cytotoxicity against HeLa S3 Cells

The cytotoxic activities of Aplyronine A and C, along with the related compound Aplyronine B, have been evaluated against the human cervical carcinoma cell line, HeLa S3. The results, as determined by the IC50 (half-maximal inhibitory concentration) values, are summarized in the table below.

CompoundIC50 (ng/mL)
Aplyronine A0.48[1]
Aplyronine B3.11[1]
This compound21.2[1]

Note: A lower IC50 value indicates a higher cytotoxic potency.

Experimental Protocols

The following is a detailed methodology for the in vitro cytotoxicity assay used to determine the IC50 values of the Aplyronine compounds.

Cell Culture and Cytotoxicity Assay (MTT Assay)
  • Cell Line: HeLa S3 (suspension culture-adapted human cervical carcinoma cell line, ATCC CCL-2.2) was utilized for the cytotoxicity evaluation.

  • Culture Conditions: The cells were maintained in Eagle's Minimal Essential Medium supplemented with 10% fetal bovine serum. The culture was kept in a humidified atmosphere containing 5% CO2 at 37°C.

  • Assay Procedure:

    • HeLa S3 cells were seeded into 96-well plates at a density of 2 x 10³ cells per well.

    • The plates were incubated overnight at 37°C to allow for cell attachment.

    • Aplyronine compounds (A, B, and C) were dissolved in DMSO and added to the wells at various concentrations, ranging from 1 pM to 1 mM.

    • The cells were then incubated with the compounds for 96 hours at 37°C.

    • Following the incubation period, a 1.4 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) in phosphate-buffered saline was added to each well (50 µL).

    • After a 4-hour incubation with the MTT solution, the culture medium was removed.

    • The formazan product, formed by viable cells, was dissolved in 150 µL of DMSO.

    • The optical density at 540 nm was measured using a microplate reader to determine cell viability.

    • All assays were performed in duplicate.[2]

Mechanism of Action and Signaling Pathways

Aplyronine A and its congeners are known to exert their cytotoxic effects by targeting the actin cytoskeleton.[3][4][5] Aplyronine A functions by depolymerizing F-actin and inhibiting the polymerization of G-actin.[3][5][6] A key distinction in the mechanism of action between Aplyronine A and C lies in Aplyronine A's ability to induce a protein-protein interaction (PPI) between actin and tubulin.[2][7] This unique activity is attributed to the presence of an N,N,O-trimethylserine (TMSer) ester at the C7 position of Aplyronine A, a moiety that is absent in this compound.[2] The lack of this functional group in this compound results in a significantly weaker cytotoxic profile.[1][2]

G cluster_AplyronineA Aplyronine A Pathway cluster_AplyronineC This compound Pathway AplyronineA Aplyronine A Actin G-Actin AplyronineA->Actin Binds to Complex Actin-Aplyronine A-Tubulin Heterotrimeric Complex Tubulin Tubulin Actin->Tubulin Induces Interaction with CytotoxicityA Potent Cytotoxicity Complex->CytotoxicityA Leads to AplyronineC This compound Actin_C G-Actin AplyronineC->Actin_C Binds to CytotoxicityC Reduced Cytotoxicity Actin_C->CytotoxicityC Leads to G cluster_A Aplyronine A cluster_C This compound cluster_key Key Structural Difference nodeA Macrolide Core (with C7 TMSer ester) nodeKey Presence/Absence of N,N,O-trimethylserine (TMSer) ester at C7 nodeA->nodeKey nodeC Macrolide Core (lacks C7 TMSer ester) nodeC->nodeKey

References

A Comparative Guide to Actin-Targeting Agents: Aplyronine C, Latrunculin A, and Mycalolide B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Aplyronine C with two other well-established actin-targeting agents, Latrunculin A and Mycalolide B. The information presented herein is intended to assist researchers in selecting the appropriate tool for their studies of cytoskeletal dynamics and for professionals in the field of drug development exploring novel anticancer therapeutics.

Introduction to Actin-Targeting Agents

The actin cytoskeleton is a dynamic and essential component of eukaryotic cells, playing a critical role in a multitude of cellular processes, including cell division, migration, and the maintenance of cell shape. Consequently, molecules that interfere with actin dynamics have become invaluable tools in cell biology research and are promising candidates for cancer chemotherapy. This guide focuses on three potent marine-derived macrolides known for their ability to disrupt the actin cytoskeleton: this compound, Latrunculin A, and Mycalolide B.

This compound , a member of the aplyronine family isolated from the sea hare Aplysia kurodai, exhibits potent cytotoxic and actin-depolymerizing activities. Its mechanism of action is unique as it involves the formation of a ternary complex with actin and tubulin, leading to the disruption of both microfilaments and microtubules.[1]

Latrunculin A , derived from the Red Sea sponge Latrunculia magnifica, is a widely used actin inhibitor that sequesters globular actin (G-actin) monomers, thereby preventing their polymerization into filamentous actin (F-actin).[2][3]

Mycalolide B , isolated from the marine sponge Mycale sp., is another potent actin-depolymerizing agent that severs F-actin filaments and sequesters G-actin monomers.[4][5]

Comparative Analysis of Performance

The following tables summarize the key performance metrics of this compound, Latrunculin A, and Mycalolide B, based on available experimental data. For this compound, data from its close and more extensively studied analog, Aplyronine A, is used as a proxy where specific data for this compound is unavailable.

Table 1: Comparison of Actin-Binding and Depolymerizing Activity
FeatureThis compound (data from Aplyronine A)Latrunculin AMycalolide B
Mechanism of Action Forms a 1:1 complex with G-actin and induces a unique protein-protein interaction with tubulin, leading to actin depolymerization.[1][6]Sequesters G-actin monomers in a 1:1 stoichiometry by binding near the nucleotide-binding cleft, preventing polymerization.[2][7]Severs F-actin filaments and sequesters G-actin monomers in a 1:1 complex.[4][5]
Binding Affinity (Kd) Not explicitly found for direct actin binding. Kd for the actin-Aplyronine A complex with tubulin is 1.84 µM.[8]0.1 µM (ATP-actin), 0.4 µM (ADP-Pi-actin), 4.7 µM (ADP-actin).[9][10]13-20 nM.[11]
Effect on F-actin Rapidly depolymerizes F-actin, suggesting a severing mechanism.[6]Accelerates depolymerization, with the rate plateauing at concentrations >60 µM.[9]Rapidly depolymerizes F-actin through severing.[4]
Table 2: Comparison of Cytotoxicity
AgentCell LineIC50 ValueReference
Aplyronine AHeLa S310 pM[1]
This compoundHeLa S317 nM[1]
Latrunculin ANot available for HeLa S3. (Various other cell lines show nM to low µM range)-
Mycalolide BHER2+ breast and ovarian cancer cells70-100 nM[12]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Actin Co-sedimentation Assay

This assay is used to determine the ability of a compound to bind to and co-sediment with F-actin.

Materials:

  • G-actin (lyophilized powder, e.g., from rabbit skeletal muscle)

  • G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.5 mM DTT, 0.2 mM CaCl2)

  • 10x Polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)

  • Test compounds (this compound, Latrunculin A, Mycalolide B) dissolved in a suitable solvent (e.g., DMSO)

  • Ultracentrifuge with a suitable rotor (e.g., TLA100)

  • SDS-PAGE equipment and reagents

  • Coomassie Brilliant Blue stain

Procedure:

  • Actin Polymerization:

    • Reconstitute lyophilized G-actin in G-buffer to a concentration of ~1 mg/mL.

    • Induce polymerization to F-actin by adding 1/10th volume of 10x Polymerization buffer and incubate at room temperature for 1-2 hours.

  • Binding Reaction:

    • In ultracentrifuge tubes, mix a fixed concentration of pre-formed F-actin (e.g., 5 µM) with varying concentrations of the test compound.

    • Include a control with F-actin and solvent only.

    • Incubate the mixtures at room temperature for 30-60 minutes.

  • Sedimentation:

    • Centrifuge the samples at high speed (e.g., 100,000 x g) for 30-60 minutes at room temperature to pellet the F-actin and any bound proteins/compounds.

  • Analysis:

    • Carefully separate the supernatant from the pellet.

    • Resuspend the pellet in 1x SDS-PAGE sample buffer, equal in volume to the supernatant.

    • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.

    • Stain the gel with Coomassie Brilliant Blue to visualize the actin bands.

    • A decrease in actin in the supernatant and a corresponding increase in the pellet in the presence of the compound indicates binding.

MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • HeLa S3 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (this compound, Latrunculin A, Mycalolide B)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed HeLa S3 cells into a 96-well plate at a density of ~5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with solvent).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizing Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the distinct mechanisms by which this compound, Latrunculin A, and Mycalolide B disrupt actin polymerization.

Aplyronine_C_Mechanism cluster_actin Actin Dynamics cluster_tubulin Microtubule Dynamics G-actin G-actin F-actin F-actin G-actin->F-actin Polymerization Tubulin Tubulin G-actin->Tubulin Forms ternary complex with this compound Depolymerization Depolymerization F-actin->Depolymerization This compound This compound This compound->G-actin

This compound's unique dual-targeting mechanism.

Latrunculin_A_Mechanism G-actin monomer G-actin monomer F-actin filament F-actin filament G-actin monomer->F-actin filament Polymerization Inhibited G-actin Inhibited G-actin Latrunculin A Latrunculin A Latrunculin A->G-actin monomer Inhibited G-actin->F-actin filament Polymerization Blocked

Latrunculin A sequesters G-actin, halting polymerization.

Mycalolide_B_Mechanism F-actin filament F-actin filament G-actin monomers G-actin monomers F-actin filament->G-actin monomers Depolymerization Mycalolide B Mycalolide B Mycalolide B->F-actin filament Severs Mycalolide B->G-actin monomers Sequesters

Mycalolide B's dual action of severing and sequestering.

References

A Comparative Analysis of Aplyronine C and Jasplakinolide: Two Potent Modulators of the Actin Cytoskeleton

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Aplyronine C and jasplakinolide, two marine natural products that potently modulate the actin cytoskeleton, a critical component in a multitude of cellular processes including cell motility, division, and signal transduction. While both compounds are valuable research tools and potential therapeutic leads, they exhibit opposing mechanisms of action. This guide presents a side-by-side comparison of their effects, supported by available experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways.

At a Glance: this compound vs. Jasplakinolide

FeatureThis compound (based on Aplyronine A data)Jasplakinolide
Primary Effect on Actin Depolymerization of F-actinPolymerization of G-actin and stabilization of F-actin
Mechanism of Action Sequesters G-actin monomers, leading to filament depolymerization.Binds to and stabilizes actin filaments, promoting nucleation.[1]
Binding Target Forms a 1:1 complex with G-actin.Binds to F-actin, competitively with phalloidin.[2]
Binding Affinity (Kd) Not explicitly reported for this compound.~15 nM for F-actin.[2]
Effective Concentration EC50 for actin depolymerization of Aplyronine A is 1.4 µM.Potent induction of actin polymerization observed at nanomolar concentrations.
Cytotoxicity (IC50) 21.2 ng/mL (~22 nM) against HeLa S3 cells.[3]35 nM against PC3 prostate carcinoma cells.[2]

Mechanism of Action: A Tale of Two Opposites

This compound and jasplakinolide represent two distinct classes of actin-modifying agents, making them useful for studying different aspects of actin dynamics.

This compound: The Depolymerizer

Based on studies of its close structural analog, Aplyronine A, this compound is characterized as a potent actin-depolymerizing agent .[4] It is believed to function by forming a stable 1:1 complex with globular actin (G-actin), thereby sequestering these monomers and preventing their incorporation into filamentous actin (F-actin). This disruption of the G-actin/F-actin equilibrium leads to the net depolymerization of existing actin filaments. The side-chain portion of the aplyronine molecule is understood to be critical for this biological activity.[4]

Jasplakinolide: The Stabilizer

In stark contrast, jasplakinolide is a potent inducer of actin polymerization and a stabilizer of existing actin filaments .[1] It binds with high affinity to F-actin, enhancing the nucleation of new filaments and preventing their disassembly.[1][2] By stabilizing the actin filaments, jasplakinolide effectively freezes the dynamic nature of the cytoskeleton, which can lead to the formation of actin aggregates within the cell and ultimately trigger apoptosis.[5]

Visualizing the Mechanisms of Action

Comparative Mechanism of Action on Actin Dynamics cluster_0 This compound (Depolymerization) cluster_1 Jasplakinolide (Stabilization) AplyronineC This compound G_actin_AplyronineC G-actin-Aplyronine C Complex AplyronineC->G_actin_AplyronineC binds to G_actin G-actin G_actin->G_actin_AplyronineC F_actin F-actin G_actin->F_actin Polymerization (inhibited) F_actin->G_actin Depolymerization (promoted) Jasplakinolide Jasplakinolide F_actin_Jasp Stabilized F-actin Jasplakinolide->F_actin_Jasp binds to G_actin_Jasp G-actin F_actin_Jasp_poly F-actin G_actin_Jasp->F_actin_Jasp_poly Polymerization (promoted) F_actin_Jasp_poly->F_actin_Jasp F_actin_Jasp_poly->G_actin_Jasp Depolymerization (inhibited)

Caption: Opposing effects of this compound and Jasplakinolide on actin dynamics.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Actin Depolymerization Assay (Pyrene-Actin Fluorescence)

This assay is used to measure the ability of a compound to depolymerize pre-formed F-actin.

Methodology:

  • Preparation of F-actin: G-actin is purified and polymerized to F-actin in a polymerization-inducing buffer (e.g., containing KCl and MgCl2). A fraction of the G-actin is labeled with pyrene, which exhibits increased fluorescence upon incorporation into F-actin.

  • Baseline Measurement: The fluorescence of the stable F-actin solution is measured over time to establish a baseline.

  • Compound Addition: this compound (or other test compounds) is added to the F-actin solution.

  • Kinetic Measurement: The decrease in pyrene fluorescence is monitored over time using a fluorometer. A decrease in fluorescence corresponds to the depolymerization of F-actin and the release of pyrene-labeled G-actin.

  • Data Analysis: The rate of depolymerization is calculated from the slope of the fluorescence decay curve. The EC50 value, the concentration of the compound that causes 50% depolymerization, can be determined by testing a range of compound concentrations.

Actin Depolymerization Assay Workflow start Prepare Pyrene-labeled F-actin measure_baseline Measure Baseline Fluorescence start->measure_baseline add_compound Add this compound measure_baseline->add_compound measure_kinetics Monitor Fluorescence Decrease add_compound->measure_kinetics analyze_data Calculate Depolymerization Rate and EC50 measure_kinetics->analyze_data

Caption: Workflow for the pyrene-actin depolymerization assay.

In Vitro Actin Polymerization Assay

This assay measures the effect of a compound on the rate and extent of G-actin polymerization into F-actin.

Methodology:

  • Preparation of G-actin: Monomeric G-actin, with a percentage labeled with pyrene, is prepared in a low-salt buffer (G-buffer) to prevent spontaneous polymerization.

  • Initiation of Polymerization: The polymerization reaction is initiated by adding a polymerization-inducing buffer (F-buffer, containing KCl and MgCl2) to the G-actin solution.

  • Compound Treatment: Jasplakinolide (or other test compounds) is added to the reaction mixture at the desired concentration.

  • Fluorescence Monitoring: The increase in pyrene fluorescence is monitored over time as the pyrene-labeled G-actin incorporates into the growing F-actin filaments.

  • Data Analysis: The kinetics of polymerization are analyzed to determine the effects of the compound on the lag phase (nucleation), the slope of the curve (elongation rate), and the final steady-state fluorescence (total polymer mass).

Actin Polymerization Assay Workflow start Prepare Pyrene-labeled G-actin initiate_polymerization Initiate Polymerization with F-buffer start->initiate_polymerization add_compound Add Jasplakinolide initiate_polymerization->add_compound monitor_fluorescence Monitor Fluorescence Increase add_compound->monitor_fluorescence analyze_kinetics Analyze Polymerization Kinetics monitor_fluorescence->analyze_kinetics

Caption: Workflow for the pyrene-actin polymerization assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cultured cells.

Methodology:

  • Cell Seeding: Cells (e.g., HeLa S3, PC3) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of this compound or jasplakinolide for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Concluding Remarks

This compound and jasplakinolide are powerful tools for investigating the intricate dynamics of the actin cytoskeleton. Their opposing mechanisms of action—depolymerization versus stabilization—allow researchers to probe the roles of actin filament assembly and disassembly in various cellular functions. While this compound's characterization is largely based on its more studied analog, Aplyronine A, the available data clearly positions it as a potent cytotoxic agent with actin-depolymerizing properties. Jasplakinolide, on the other hand, is a well-established and widely used actin filament stabilizer. The choice between these two compounds will depend on the specific research question being addressed, with this compound being suitable for studying the consequences of actin filament loss and jasplakinolide for investigating the effects of a hyper-stabilized actin network. Further direct comparative studies and a more detailed elucidation of this compound's binding kinetics would provide an even clearer picture of their relative potencies and subtle mechanistic differences.

References

Aplyronine C: Unraveling its Structure-Activity Relationship in the Landscape of Actin-Targeting Macrolides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structure-activity relationship (SAR) of Aplyronine C against other prominent actin-binding macrolides. By presenting quantitative data, detailed experimental protocols, and visual representations of molecular interactions, this document aims to facilitate a deeper understanding of the unique and shared characteristics of these potent cytotoxic agents.

This compound, a member of the aplyronine family of marine-derived macrolides, exhibits significant cytotoxicity against various cancer cell lines. Its primary mechanism of action involves the disruption of the actin cytoskeleton, a critical component for cell motility, division, and morphology. Understanding the intricate relationship between its chemical structure and biological activity is paramount for its potential development as a therapeutic agent. This guide places this compound in the context of other well-characterized actin-binding macrolides, offering a comparative analysis of their potency and mechanisms.

Comparative Biological Activities: A Quantitative Overview

The biological efficacy of this compound and its counterparts is most effectively assessed through their cytotoxicity and their direct impact on actin dynamics. The following tables summarize the available quantitative data for this compound and a selection of other actin-targeting macrolides. It is important to note that direct comparisons of cytotoxicity (IC50 values) should be made with caution, as the data are often generated using different cancer cell lines and experimental conditions.

Table 1: Comparative Cytotoxicity (IC50) of this compound and Other Macrolides

CompoundCell LineIC50 (nM)Reference
This compound HeLa S390[1]
Aplyronine AHeLa S30.053[1]
Swinholide AVariousPotent (ng/mL range)[2]
Swinholide JKB6[3]
RhizopodinL9295[4]
Mycalolide BHER2+ cancer cells70-100[5]
Kabiramide CVarious tumor cellsLow nanomolar range[6]

Table 2: Comparative Actin-Depolymerizing Activity (EC50) of this compound and Other Macrolides

CompoundAssay ConditionsEC50 (µM)Reference
This compound 3 µM actin~1.4[7]
Aplyronine A3 µM actin1.4[1]
Dimeric ApA side-chain (C4 linker)3 µM actin1.0[7]

Deciphering the Structure-Activity Relationship (SAR)

The potent biological activities of aplyronines and related macrolides are intrinsically linked to their complex chemical structures. Key structural features dictate their affinity for actin, their cytotoxic potency, and in the unique case of Aplyronine A, the ability to mediate protein-protein interactions between actin and tubulin.

This compound shares the core 24-membered macrolactone ring and the elaborate side chain with its more potent sibling, Aplyronine A. This side chain is crucial for binding to actin.[8] However, a critical difference lies at the C7 position of the macrolactone. Aplyronine A possesses an N,N,O-trimethylserine (TMSer) ester at this position, which is absent in this compound.[1] This single functional group is a major determinant of the vast difference in their cytotoxicities. The TMSer moiety in Aplyronine A is essential for inducing the interaction between the actin-aplyronine complex and tubulin, leading to a synergistic cytotoxic effect.[1] this compound, lacking this group, primarily acts as an actin-depolymerizing agent without the tubulin-interaction component, resulting in significantly reduced cytotoxicity.[1]

The side chain, particularly the C21-C34 region, is a common feature among many actin-binding macrolides and is the primary determinant of their actin-binding and depolymerizing activity.[9] Modifications to this side chain can dramatically alter the biological activity. For instance, dimeric constructs of the aplyronine side chain have been shown to possess even more potent actin-depolymerizing activity than the natural monomeric compounds.[7]

Other macrolide families, such as the swinholides and rhizopodins, are dimeric molecules that can sequester two actin monomers, effectively severing actin filaments.[4][10] Mycalolides and kabiramides, on the other hand, are monomeric and act by sequestering G-actin and capping the barbed end of F-actin.[11][12]

Caption: this compound Structure-Activity Relationship.

The Unique Mechanism of Aplyronine-Induced Actin-Tubulin Interaction

Aplyronine A stands out among actin-binding macrolides due to its unique ability to induce a protein-protein interaction (PPI) between actin and tubulin. This leads to the formation of a ternary actin-aplyronine A-tubulin complex, which inhibits tubulin polymerization and ultimately results in mitotic arrest and apoptosis.[13] This novel mechanism of action is a direct consequence of the C7 TMSer ester. This compound, lacking this critical moiety, does not induce this interaction and its cytotoxic effects are primarily driven by its actin-depolymerizing activity.[1][14]

Aplyronine A vs C Mechanism cluster_AplyronineA Aplyronine A ApA Aplyronine A Actin_ApA Actin-ApA Complex ApA->Actin_ApA Binds to Actin TernaryComplex Actin-ApA-Tubulin Ternary Complex Actin_ApA->TernaryComplex Induces PPI with Tubulin Tubulin Tubulin->TernaryComplex ApoptosisA Potent Cytotoxicity (Apoptosis) TernaryComplex->ApoptosisA Leads to ApC This compound Actin_ApC Actin-ApC Complex ApC->Actin_ApC Binds to Actin ApoptosisC Moderate Cytotoxicity Actin_ApC->ApoptosisC Leads to

Caption: Contrasting mechanisms of Aplyronine A and C.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the key experiments cited.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (e.g., HeLa S3) are seeded into 96-well plates at a density of 2 x 10³ to 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with serial dilutions of the macrolide compounds (e.g., this compound) for a specified period, typically 48 to 96 hours. A vehicle control (e.g., DMSO) is included.

  • MTT Incubation: Following the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and the insoluble formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro F-Actin Sedimentation Assay

This assay is used to quantify the ability of a compound to depolymerize filamentous actin (F-actin).

  • Actin Polymerization: Monomeric globular actin (G-actin) is polymerized to form F-actin by incubation in a polymerization buffer (containing KCl and MgCl2) at room temperature for about 1 hour.

  • Compound Incubation: The pre-formed F-actin is then incubated with various concentrations of the macrolide compound for a defined period.

  • Ultracentrifugation: The reaction mixtures are subjected to ultracentrifugation (e.g., 100,000 x g for 20-30 minutes) to separate the F-actin (pellet) from the G-actin (supernatant).

  • Protein Analysis: The supernatant and pellet fractions are separated and analyzed by SDS-PAGE. The protein bands are visualized by staining with Coomassie Brilliant Blue.

  • EC50 Determination: The amount of actin in each fraction is quantified by densitometry. The effective concentration (EC50) at which 50% of the F-actin is depolymerized is determined by plotting the percentage of actin in the supernatant against the compound concentration.

Experimental Workflow cluster_Cytotoxicity Cytotoxicity Assay (MTT) cluster_Actin Actin Depolymerization Assay C1 Seed Cells C2 Add Macrolide C1->C2 C3 Incubate C2->C3 C4 Add MTT C3->C4 C5 Solubilize Formazan C4->C5 C6 Measure Absorbance C5->C6 C7 Calculate IC50 C6->C7 A1 Polymerize G-Actin to F-Actin A2 Incubate with Macrolide A1->A2 A3 Ultracentrifugation A2->A3 A4 Separate Supernatant (G-Actin) and Pellet (F-Actin) A3->A4 A5 SDS-PAGE & Densitometry A4->A5 A6 Calculate EC50 A5->A6

Caption: Workflow for key biological assays.

Conclusion

This compound is a potent actin-depolymerizing agent whose cytotoxicity is significantly influenced by the structural features of its macrolactone core. While its side chain confers the ability to bind and disrupt the actin cytoskeleton, a property shared with many other marine macrolides, the absence of the C7 TMSer ester group distinguishes it from the highly potent Aplyronine A. This structural difference abrogates the unique ability to induce the formation of a ternary complex with actin and tubulin, highlighting a critical aspect of the aplyronine SAR. This comparative guide underscores the subtle yet profound impact of specific functional groups on the biological activity of complex natural products and provides a framework for the rational design of novel anticancer agents targeting the cytoskeleton.

References

Validating the Actin-Binding Site of Aplyronine C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Aplyronine C, a potent marine macrolide, is a member of the aplyronine family known for its significant antitumor properties. These compounds exert their cytotoxic effects primarily by interacting with the cellular cytoskeleton. This compound, alongside its more extensively studied analogue Aplyronine A, targets actin, a critical protein for various cellular functions including cell division and motility.[1] This guide provides a comparative analysis of this compound's interaction with actin, supported by experimental data and methodologies, to validate its binding site and mechanism of action.

Comparison of this compound with Other Actin-Binding Agents

This compound's interaction with actin is distinct when compared to other well-known actin-binding agents. While many compounds solely focus on inhibiting actin polymerization or stabilizing filaments, Aplyronine A (and by extension, this compound) possesses the unique ability to induce a protein-protein interaction (PPI) between actin and tubulin.[1][2] This dual targeting of two major cytoskeletal components contributes to its high cytotoxicity.

FeatureThis compoundLatrunculin AMycalolide BJasplakinolide
Binding Site on Actin Binds to a hydrophobic cleft between subdomains 1 and 3 of G-actin.[3]Binds to the nucleotide-binding cleft of G-actin.Binds to G-actin, similar to Aplyronine A.[4]Binds to and stabilizes F-actin at the interface of three actin subunits.[3]
Effect on Actin Depolymerizes F-actin and inhibits G-actin polymerization by sequestering monomers.[1][4]Sequesters G-actin monomers, preventing their incorporation into filaments.Severs F-actin and caps the barbed end.[3]Stabilizes F-actin, inhibiting depolymerization.[3]
Stoichiometry (Compound:Actin) 1:1 with G-actin.[3][4]1:1 with G-actin.Not specified.Not specified.
Unique Property Induces protein-protein interaction between actin and tubulin (as seen with Aplyronine A).[1][2]Rapidly disrupts the actin cytoskeleton.Belongs to the trisoxazole family that mimics actin-capping proteins.[3]Promotes actin polymerization.

Experimental Validation of the Actin-Binding Site

Several key experiments are employed to validate and characterize the interaction between this compound and actin.

Actin Co-sedimentation Assay

This in vitro assay is a standard method to determine if a protein or small molecule binds to filamentous actin (F-actin). The principle is that F-actin can be pelleted by ultracentrifugation, and any molecule that binds to it will co-sediment with the pellet.

Experimental Protocol:

  • Actin Polymerization: Globular actin (G-actin) is polymerized to form F-actin by adding a polymerization-inducing buffer (e.g., containing MgCl2 and KCl).

  • Incubation: The compound of interest (this compound) is incubated with the pre-formed F-actin.

  • Ultracentrifugation: The mixture is subjected to high-speed centrifugation (e.g., 100,000 x g) to pellet the F-actin and any associated molecules.

  • Analysis: The supernatant (containing unbound molecules and depolymerized actin) and the pellet (containing F-actin and bound molecules) are separated and analyzed by SDS-PAGE. A decrease in actin in the pellet fraction and a corresponding increase in the supernatant in the presence of the compound indicates depolymerization activity.[5]

Quantitative Data from F-actin Sedimentation Assay:

The following table presents the 50% effective concentration (EC50) values for the actin-depolymerizing activity of Aplyronine A and its analogues, as determined by ultracentrifugation.

CompoundEC50 (µM) against 3 µM actin
Aplyronine A (ApA)1.4[5]
This compound (ApC)Not explicitly stated, but has comparable activity to ApA.
ApA Analogue 81.3[5]
ApA Analogue 72.1[5]
ApA Side-chain Analogue 47.9 (against 3.7 µM actin)[5]

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_centrifugation Separation cluster_analysis Analysis G_actin G-actin F_actin F-actin G_actin->F_actin Polymerization Poly_buffer Polymerization Buffer F_actin_mix F-actin Incubate Incubation F_actin_mix->Incubate AplyronineC This compound AplyronineC->Incubate Centrifuge Ultracentrifugation (100,000 x g) Incubate->Centrifuge Supernatant Supernatant (G-actin + unbound this compound) Centrifuge->Supernatant Pellet Pellet (F-actin + bound this compound) Centrifuge->Pellet SDS_PAGE SDS-PAGE & CBB Stain Supernatant->SDS_PAGE Pellet->SDS_PAGE

Pyrene-Actin Polymerization/Depolymerization Assay

This is a fluorescence-based assay used to monitor the kinetics of actin polymerization and depolymerization in real-time. Pyrene-labeled G-actin exhibits low fluorescence, but upon incorporation into F-actin, its fluorescence intensity increases significantly.

Experimental Protocol:

  • For Polymerization:

    • A mixture of G-actin and a small percentage of pyrene-labeled G-actin is prepared.

    • The test compound (this compound) is added to the mixture.

    • Polymerization is initiated by adding a polymerization buffer.

    • The change in fluorescence is monitored over time using a spectrofluorometer. This compound will inhibit the rate and extent of the fluorescence increase.[4]

  • For Depolymerization:

    • Pyrene-labeled F-actin is prepared.

    • The test compound is added to the F-actin solution.

    • The decrease in fluorescence, indicating depolymerization, is monitored over time. This compound will cause a rapid decrease in fluorescence.[4]

pyrene_actin_assay cluster_polymerization Polymerization Assay cluster_depolymerization Depolymerization Assay cluster_result Interpretation start_poly Pyrene-G-actin + This compound induce_poly Add Polymerization Buffer start_poly->induce_poly measure_poly Monitor Fluorescence Increase induce_poly->measure_poly result Inhibition of polymerization or - induction of depolymerization - confirms actin binding and disruption. measure_poly->result start_depoly Pyrene-F-actin add_aply Add this compound start_depoly->add_aply measure_depoly Monitor Fluorescence Decrease add_aply->measure_depoly measure_depoly->result

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for studying the kinetics of biomolecular interactions in real-time without the need for labeling. It can determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD), which reflects the binding affinity.

Experimental Protocol:

  • Immobilization: One of the binding partners (e.g., biotinylated Aplyronine A) is immobilized on a sensor chip.

  • Interaction: A solution containing the other binding partner (e.g., actin) is flowed over the sensor surface.

  • Detection: The binding event is detected as a change in the refractive index at the sensor surface, which is proportional to the mass change.

  • Analysis: The resulting sensorgram provides kinetic data about the interaction.

Binding Kinetics from SPR Analysis:

A study using SPR analyzed the interaction between immobilized tubulin and an actin-Aplyronine A complex.[2] This experiment validates the formation of the ternary complex.

Interacting MoleculesDissociation Constant (KD)
Immobilized Tubulin + Actin-Aplyronine A complex1.84 µM[2]

This result demonstrates a significant binding affinity, supporting the model that Aplyronine A induces a protein-protein interaction between actin and tubulin.[2] this compound was shown to be a potent inhibitor of this interaction, suggesting a similar mechanism.[2]

This compound Mechanism of Action

The collective experimental data supports a multi-step mechanism for this compound's action on the cytoskeleton, which is analogous to that of Aplyronine A.

mechanism_of_action AplyC This compound Complex This compound-Actin Complex (1:1) AplyC->Complex Depolymerization F-actin Depolymerization AplyC->Depolymerization G_actin G-actin G_actin->Complex F_actin F-actin F_actin->Depolymerization Ternary_Complex Actin-Aplyronine C-Tubulin Ternary Complex Complex->Ternary_Complex Poly_Inhibition G-actin Polymerization Inhibition Complex->Poly_Inhibition Tubulin Tubulin Tubulin->Ternary_Complex Microtubule_Disassembly Microtubule Disassembly Ternary_Complex->Microtubule_Disassembly

Conclusion

The actin-binding site of this compound has been validated through a combination of biochemical assays and comparative studies with its analogues. It binds to G-actin in a 1:1 ratio, leading to the depolymerization of F-actin and the inhibition of actin polymerization.[3][4] This activity is comparable to other potent actin-depolymerizing agents like Mycalolide B. The most distinguishing feature, inferred from studies on Aplyronine A, is its ability to induce a novel protein-protein interaction between actin and tubulin, leading to synergistic disruption of the cytoskeleton.[1][2] The experimental protocols and quantitative data presented provide a robust framework for understanding and further investigating the potent and unique mechanism of this compound.

References

Aplyronine C: A Potent Actin-Targeting Agent with Promising Antitumor Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Aplyronine C Against Standard Chemotherapeutics

This compound, a member of the potent cytotoxic macrolide family isolated from the sea hare Aplysia kurodai, has demonstrated significant antitumor activity by targeting the fundamental cellular machinery of actin dynamics. This guide provides a comparative overview of the efficacy of this compound against standard chemotherapeutic agents, supported by available experimental data.

In Vitro Cytotoxicity: this compound Demonstrates Potent Cancer Cell Inhibition

This compound exhibits potent cytotoxic effects against various cancer cell lines. A key measure of a compound's cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

While direct head-to-head comparative studies are limited, available data allows for a preliminary comparison of this compound's potency with that of established chemotherapeutic drugs in the HeLa human cervical cancer cell line.

CompoundCell LineIC50 Value
This compound HeLa-S322 nM [1]
Aplyronine A HeLa-S30.5 nM [1]
DoxorubicinHeLa~0.2 - 2.9 µM[2][3]
PaclitaxelHeLa~2.5 - 7.5 nM[4]

Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, cell density). The data presented here is for comparative purposes and is collated from multiple sources.

Aplyronine A, a closely related analog, shows exceptionally high potency in HeLa-S3 cells with an IC50 value of 0.5 nM.[1] this compound also demonstrates significant potency with an IC50 of 22 nM in the same cell line.[1] When compared to standard chemotherapeutics, the potency of this compound is in a similar nanomolar range to paclitaxel, a widely used mitotic inhibitor.[4] Doxorubicin, an anthracycline antibiotic, generally exhibits IC50 values in the higher nanomolar to micromolar range in HeLa cells.[2][3]

In Vivo Efficacy: Potent Antitumor Activity in Preclinical Models

Aplyronine A, a reliable surrogate for understanding the potential of this compound, has shown remarkable in vivo antitumor activity in murine models of P388 leukemia and Lewis lung carcinoma. The efficacy in these models is often expressed as the T/C ratio, which is the median tumor weight of the treated group divided by the median tumor weight of the control group, expressed as a percentage. A lower T/C value indicates greater antitumor activity.

Mechanism of Action: Targeting the Actin Cytoskeleton to Induce Apoptosis

The primary mechanism of action of this compound and its analogs is the disruption of the actin cytoskeleton.[3] This is achieved through a multi-faceted interaction with actin monomers (G-actin) and filaments (F-actin).

AplyronineC_Mechanism AplyronineC This compound Complex This compound-G-Actin Complex AplyronineC->Complex Binds to Depolymerization Depolymerization AplyronineC->Depolymerization G_Actin G-Actin (Monomer) F_Actin F-Actin (Filament) G_Actin->F_Actin Polymerization G_Actin->Complex F_Actin->Depolymerization Induces Inhibition Inhibition of Polymerization Complex->Inhibition Depolymerization->G_Actin Disruption Actin Cytoskeleton Disruption Depolymerization->Disruption Inhibition->F_Actin Inhibition->Disruption Apoptosis Apoptosis Disruption->Apoptosis

The binding of this compound to G-actin prevents its polymerization into F-actin, a critical process for cell structure, motility, and division. Furthermore, this compound actively promotes the depolymerization of existing F-actin filaments. This dual action leads to a catastrophic disruption of the actin cytoskeleton, ultimately triggering programmed cell death, or apoptosis.

Experimental Protocols

The following are generalized protocols for the in vitro and in vivo experiments used to assess the efficacy of anticancer agents like this compound.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., HeLa) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or a standard chemotherapeutic drug. A control group receives only the vehicle used to dissolve the drugs.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength.

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability at each drug concentration, and the IC50 value is determined from the dose-response curve.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed Seed Cells in 96-well Plate Adhere Allow Cells to Adhere Seed->Adhere Treat Add Drug (this compound or Standard) Adhere->Treat Incubate Incubate for 48-72 hours Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read Measure Absorbance Solubilize->Read Calculate Calculate IC50 Read->Calculate

In Vivo Antitumor Efficacy in Murine Models
  • Tumor Implantation: Murine tumor cells (e.g., P388 leukemia or Lewis lung carcinoma) are implanted into mice, either intraperitoneally (for leukemia) or subcutaneously (for solid tumors).

  • Treatment Administration: Once the tumors are established, the mice are treated with this compound or a standard chemotherapeutic agent at a predetermined dose and schedule. A control group receives the vehicle.

  • Tumor Growth Monitoring: For solid tumors, tumor volume is measured regularly using calipers. For leukemia models, survival time is the primary endpoint.

  • Data Analysis: At the end of the study, the tumors from the solid tumor models are excised and weighed. The T/C ratio is calculated to determine the antitumor efficacy. For survival studies, the increase in lifespan is calculated.

Conclusion

This compound is a highly potent cytotoxic agent that targets the actin cytoskeleton, leading to cancer cell death. Its in vitro potency is comparable to or greater than some standard chemotherapeutic drugs. While direct comparative in vivo efficacy data is still emerging, the strong antitumor activity of its close analog, Aplyronine A, in preclinical models suggests that this compound holds significant promise as a novel anticancer therapeutic. Further research, including head-to-head comparative studies and detailed elucidation of its downstream signaling pathways, is warranted to fully understand its therapeutic potential.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Aplyronine C

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

Aplyronine C, a potent cytotoxic marine macrolide, presents significant health risks to researchers. Due to its powerful biological activity, strict adherence to safety protocols is paramount to prevent accidental exposure. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, for the handling of this compound in a laboratory setting.

I. Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the cytotoxic nature of this compound, a comprehensive PPE strategy is required to minimize all potential routes of exposure, including dermal, ocular, and inhalation. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Required Personal Protective Equipment
Low-Risk Activities - Primary Gloves: Disposable nitrile gloves (double-gloving recommended).[1][2] - Lab Coat: Standard laboratory coat. - Eye Protection: Safety glasses with side shields.[3][4]
(e.g., handling sealed containers, analytical measurements in a closed system)
Moderate-Risk Activities - Primary Gloves: Double-layered chemotherapy-grade nitrile gloves.[5] - Lab Coat: Disposable, solid-front, back-closing laboratory gown. - Eye/Face Protection: Chemical splash goggles.[4] - Respiratory Protection: N95 or higher-rated respirator if handling powders or creating aerosols.
(e.g., weighing, preparing solutions, performing dilutions)
High-Risk Activities - Primary Gloves: Double-layered chemotherapy-grade nitrile gloves.[5] - Protective Suit: Disposable, chemical-resistant coveralls with elastic cuffs.[1][6] - Eye/Face Protection: Full-face shield worn over chemical splash goggles.[3][4] - Respiratory Protection: A full-face respirator with P100 filters or a powered air-purifying respirator (PAPR) should be used, especially when handling powders or volatile solutions outside of a certified chemical fume hood.[4]
(e.g., synthesis, purification, handling of open powders, potential for spills)

Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if contaminated.

II. Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following workflow outlines the key steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area prep_ppe->prep_area prep_equip Assemble All Necessary Equipment prep_area->prep_equip handle_weigh Weighing (in ventilated enclosure) prep_equip->handle_weigh handle_sol Solution Preparation (in fume hood) handle_weigh->handle_sol handle_exp Conduct Experiment handle_sol->handle_exp cleanup_decon Decontaminate Work Surfaces handle_exp->cleanup_decon cleanup_waste Segregate and Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Figure 1. this compound Handling Workflow.

III. Experimental Protocols: Key Methodologies

While specific experimental protocols will vary, the following general methodologies should be applied when working with this compound to ensure safety and experimental integrity.

A. Preparation of Stock Solutions

  • Work Area Preparation: All manipulations involving solid this compound or concentrated solutions must be conducted within a certified chemical fume hood or a Class II biological safety cabinet. The work surface should be covered with a disposable absorbent pad.

  • Weighing: If handling a solid form, weigh the required amount in a tared, sealed container within a ventilated balance enclosure.

  • Solubilization: Add the solvent to the sealed container using a syringe or a cannula to minimize aerosol generation. This compound has been stored in DMSO for bioassays.[7]

  • Labeling: Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard warnings (e.g., "Cytotoxic," "Handle with Extreme Caution").

B. Cell Culture and Cytotoxicity Assays

  • Cell Seeding: HeLa S3 cells have been used to test the cytotoxicity of this compound.[7] Cells are typically seeded in 96-well plates.[7]

  • Compound Addition: this compound, typically diluted from a stock solution in DMSO, is added to the cell culture medium.[7]

  • Incubation: Cells are incubated with the compound for a specified period (e.g., 96 hours).[7]

  • Viability Assessment: Cell viability can be measured using methods such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay.[7]

IV. Disposal Plan: Managing Contaminated Waste

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste generated from handling this compound should be treated as hazardous chemical waste.

Waste Type Disposal Procedure
Solid Waste All disposable items that have come into contact with this compound (e.g., gloves, absorbent pads, pipette tips, vials) must be placed in a designated, sealed, and clearly labeled hazardous waste container.[5]
Liquid Waste Unused solutions and contaminated solvents should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.[5]
Sharps Needles and syringes that have been in contact with this compound must be disposed of in a puncture-resistant sharps container designated for hazardous chemical waste.[5] Do not recap needles.[5]

All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.[5][8]

V. Emergency Procedures: Spill and Exposure Response

Immediate and correct response to spills and exposures is crucial.

A. Spill Response

  • Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Isolate: Secure the area to prevent entry.

  • Report: Notify your laboratory supervisor and institutional EHS.

  • Clean-up (if trained):

    • Wear appropriate high-risk PPE (see table above).

    • For liquid spills, cover with an absorbent material.

    • For solid spills, gently cover with a damp absorbent pad to avoid raising dust.

    • Carefully collect all contaminated materials into a hazardous waste container.

    • Decontaminate the spill area with an appropriate cleaning solution (e.g., 10% bleach solution followed by 70% ethanol), and then wipe with water.

B. Exposure Response

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately.[9] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[10] Seek immediate medical attention.

In all cases of exposure, report the incident to your supervisor and EHS, and provide the Safety Data Sheet (if available) or this document to the attending medical personnel.

By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling the potent cytotoxic agent, this compound, ensuring a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.